Penethamate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26)/t17-,18+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKRZUUZFWTBCC-WSTZPKSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
808-71-9 (mono-hydrochloride) | |
| Record name | Penethamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20190371 | |
| Record name | Penethamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3689-73-4 | |
| Record name | Benzylpenicillin β-diethylaminoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penethamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penethamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENETHAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8RF01X2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Penethamate Hydriodide: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate hydriodide is the diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G).[1][2][3] Primarily utilized in veterinary medicine, it is recognized for its efficacy in treating bovine mastitis via intramuscular administration.[1][4] Its chemical structure allows for enhanced lipid solubility, facilitating its passage across biological membranes to the site of infection, where it undergoes hydrolysis to release the active therapeutic agent, benzylpenicillin.[5][6] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound hydriodide.
Chemical Structure and Properties
This compound hydriodide is chemically designated as 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide.[2][7] The presence of multiple chiral centers in its β-lactam ring system results in stereoisomerism.[8]
Table 1: Physicochemical Properties of this compound Hydriodide
| Property | Value | Source(s) |
| Molecular Formula | C22H32IN3O4S | [1][2][7] |
| Molecular Weight | 561.48 g/mol | [1][2][9] |
| CAS Number | 808-71-9 | [1][2][7] |
| IUPAC Name | 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | [2][7][10] |
| SMILES String | CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | [7][10] |
| Appearance | White to Off-White Solid/Crystals | [4][9] |
| Melting Point | 178-179 °C | [9][10] |
| Solubility | Slightly soluble in water (0.96% at 20 °C). Soluble in various organic solvents. | [9][11] |
| pKa | 8.4 | [3][12] |
| pH (saturated aq. soln) | 4.5-5.2 | [9][10] |
Mechanism of Action: Hydrolysis to Benzylpenicillin
This compound hydriodide itself is biologically inactive.[5] Its therapeutic effect is realized upon hydrolysis, which releases benzylpenicillin and diethylaminoethanol.[2][12][13] Benzylpenicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall, leading to a bactericidal effect, primarily against Gram-positive bacteria.[12][13] The ester linkage in this compound hydriodide is susceptible to hydrolysis, a reaction influenced by both pH and temperature.[9][10] The degradation of this compound hydriodide in aqueous solutions follows pseudo-first-order kinetics, with minimum degradation observed at a pH of approximately 4.5.[7][14]
Caption: Hydrolysis of this compound Hydriodide.
Experimental Protocols
Determination of Melting Point (General Protocol)
A standard capillary melting point apparatus can be used to determine the melting point of this compound hydriodide.
Methodology:
-
A small, powdered sample of this compound hydriodide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[11][15]
-
The capillary tube is placed in a melting point apparatus.[11][15]
-
The sample is heated at a controlled rate.[15]
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[11][15] For a pure substance, this range is typically narrow.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Methodology:
-
An excess amount of this compound hydriodide is added to a flask containing purified water at a specified temperature (e.g., 20 °C).
-
The flask is sealed and agitated (e.g., on a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of this compound hydriodide in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability and Quantification
A validated stability-indicating RP-HPLC method is crucial for the analysis of this compound hydriodide and its primary degradant, benzylpenicillin. The following protocol is based on methodologies developed for the analysis of this compound hydriodide in pharmaceutical formulations.[7]
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength suitable for both this compound hydriodide and benzylpenicillin (e.g., 215 nm or 254 nm).[16] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Quantification | Based on the peak area of the analyte compared to a standard curve of known concentrations. |
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound hydriodide and benzylpenicillin of known concentrations in a suitable diluent.
-
Sample Preparation: Accurately weigh and dissolve the this compound hydriodide sample in the diluent to achieve a concentration within the linear range of the assay.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound hydriodide and benzylpenicillin based on their retention times compared to the standards. The peak areas are used to calculate the concentration of each compound.
Caption: HPLC Analysis Workflow.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and analytical considerations for this compound hydriodide. The information presented, including the tabulated data and outlined experimental protocols, serves as a valuable resource for professionals engaged in the research, development, and quality control of this important veterinary prodrug. A thorough understanding of its physicochemical characteristics and stability is paramount for the formulation of effective and stable pharmaceutical products.
References
- 1. Effect of prolonged duration therapy of subclinical mastitis in lactating dairy cows using this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound hydriodide [sitem.herts.ac.uk]
- 4. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103539802A - this compound hydroiodide synthesizing method - Google Patents [patents.google.com]
- 6. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. This compound Hydriodide [drugfuture.com]
- 11. ursinus.edu [ursinus.edu]
- 12. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. davjalandhar.com [davjalandhar.com]
- 16. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Penethamate Hydriodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Penethamate hydriodide, a critical penicillin prodrug used in veterinary medicine. The document details a modern synthetic route, outlines potential purification strategies based on established principles for penicillin derivatives, and includes quantitative data and experimental protocols to assist researchers and professionals in the field.
Introduction
This compound hydriodide is the diethylaminoethyl ester of benzylpenicillin (Penicillin G). As a prodrug, it is designed to increase the concentration of benzylpenicillin in specific tissues, particularly the udder, making it highly effective for treating mastitis in cattle. Its lipophilic nature facilitates passage across biological membranes, after which it is hydrolyzed to the active benzylpenicillin. This guide focuses on the chemical synthesis and subsequent purification processes essential for obtaining high-purity this compound hydriodide suitable for pharmaceutical formulation.
Synthesis of this compound Hydriodide
A patented, efficient method for synthesizing this compound hydriodide involves a two-step process that avoids the use of highly toxic reagents like ethyl chloroformate, achieving high yields.[1]
Synthesis Pathway Overview
The synthesis can be logically represented as a two-stage process: the formation of the free base this compound, followed by its conversion to the hydriodide salt.
Experimental Protocol for Synthesis
The following protocol is based on the method described in patent CN103539802A.[1]
Step 1: Synthesis of Free this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve potassium benzylpenicillin in an organic solvent. A range of solvents can be used, including dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or acetone. The mass ratio of the organic solvent to potassium benzylpenicillin should be between 3:1 and 15:1.
-
Addition of Reactant: Add 2-chlorotriethylamine hydrochloride to the solution over a period of 1 to 3 hours. The molar ratio of 2-chlorotriethylamine hydrochloride to potassium benzylpenicillin should be between 0.8:1 and 2:1.
-
Reaction: Maintain the reaction temperature between 20°C and 80°C and stir for 1 to 8 hours.
-
Work-up: After the reaction is complete, remove the precipitated potassium chloride by filtration. The organic solvent is then removed, for example, by evaporation under reduced pressure, to yield the free this compound base.
Step 2: Formation of this compound Hydriodide
-
Acidification: Dissolve the free this compound obtained in Step 1 in a suitable solvent and acidify using an acid such as hydrochloric acid or phosphoric acid. The acidification is carried out at a temperature between 0°C and 30°C for 1 to 3 hours. The molar ratio of the acid to the initial amount of potassium benzylpenicillin should be between 0.8:1 and 5:1.
-
Salt Formation: To the acidified solution, add an aqueous solution of an iodide salt (e.g., potassium iodide or sodium iodide) with a concentration between 20% and 50% (w/v). The reaction is maintained at a temperature between 0°C and 30°C. The molar ratio of the iodide salt to the initial amount of potassium benzylpenicillin should be between 1:1 and 5:1. This results in the precipitation of crude this compound hydriodide.
Quantitative Data for Synthesis
The following table summarizes the quantitative parameters for the synthesis of this compound hydriodide as described in the patent.
| Parameter | Value/Range | Reference |
| Reactants | ||
| Potassium Benzylpenicillin | 1 molar equivalent | [1] |
| 2-Chlorotriethylamine HCl | 0.8 - 2 molar equivalents | [1] |
| Acid (for acidification) | 0.8 - 5 molar equivalents | [1] |
| Iodide Salt | 1 - 5 molar equivalents | [1] |
| Reaction Conditions | ||
| Step 1 Temperature | 20 - 80 °C | [1] |
| Step 1 Duration | 1 - 8 hours | [1] |
| Step 2 Temperature | 0 - 30 °C | [1] |
| Step 2 Duration | 1 - 3 hours | [1] |
| Yield | ||
| Overall Yield | 80 - 90% | [1] |
Purification of this compound Hydriodide
The final purity of this compound hydriodide is critical for its safety and efficacy. While the synthesis patent mentions a final purification step of washing and vacuum-drying, more rigorous purification methods like crystallization are often employed for pharmaceutical-grade compounds.
General Purification Workflow
A typical purification process for a pharmaceutical salt like this compound hydriodide would involve the isolation of the crude product followed by one or more purification steps to remove impurities.
Purification by Crystallization
Crystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for successful crystallization. While specific solvent systems for this compound hydriodide are not extensively published, principles from the purification of other penicillin salts can be applied.
Experimental Protocol for Crystallization (General Procedure)
-
Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude this compound hydriodide at an elevated temperature but have low solubility at cooler temperatures. For penicillin salts, alcohols such as n-butanol have been used.
-
Dissolution: Dissolve the crude this compound hydriodide in the minimum amount of the chosen solvent at an elevated temperature.
-
Decolorization (Optional): If the solution is colored, activated carbon can be added to adsorb colored impurities. The solution is then filtered hot to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystal formation should occur as the solution cools and becomes supersaturated.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel) or centrifugation.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below 50°C to avoid degradation.
Potential Solvent Systems for Crystallization
| Solvent/System | Rationale/Application |
| n-Butanol | Has been used for the crystallization of potassium penicillin. |
| Acetone | Used for the recrystallization of sodium penicillin to obtain pure white crystals. |
| Isopropanol/Water | A mixture of a water-miscible organic solvent and water can be effective for controlling solubility and inducing crystallization. |
Purity Assessment
The purity of the final this compound hydriodide product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of pharmaceuticals and detecting any impurities. A reversed-phase HPLC assay has been developed for the simultaneous determination of this compound and its degradation product, benzylpenicillin.[2]
Key Parameters for HPLC Purity Analysis
| Parameter | Example Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Isocratic mixture of an organic solvent (e.g., acetonitrile/methanol) and a buffer |
| Detection | UV spectrophotometry |
| Quantification | Based on peak area relative to a reference standard |
Conclusion
The synthesis of this compound hydriodide can be achieved with high yield through a modern, two-step process that avoids hazardous reagents. While specific, detailed public information on the purification of this compound hydriodide is limited, established techniques for the purification of penicillin salts, particularly crystallization, provide a strong basis for developing an effective purification protocol. The successful implementation of these synthesis and purification strategies, coupled with rigorous analytical control, is essential for the production of high-quality this compound hydriodide for veterinary applications. Further research into optimizing crystallization conditions and developing advanced purification methods such as chromatography could lead to even higher purity and more efficient production processes.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Penethamate in Bovine Models
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penethamate hydriodide is a pivotal pro-drug antibiotic employed in veterinary medicine, particularly for the treatment of bovine mastitis. As the diethylaminoethyl ester of benzylpenicillin, its therapeutic efficacy is contingent upon its in vivo hydrolysis to the active moiety, benzylpenicillin (Penicillin G).[1][2] This guide provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of this compound in bovine models. It details its mechanism of action, antimicrobial spectrum, and key pharmacokinetic parameters that facilitate its targeted action in the mammary gland. Furthermore, this document outlines detailed experimental protocols from key studies and presents critical data in structured tables and diagrams to support research and development efforts.
Pharmacodynamics: The Antimicrobial Action
The antimicrobial activity of this compound is exclusively attributable to its active metabolite, benzylpenicillin.[1]
Mechanism of Action
Upon administration, this compound is hydrolyzed in aqueous environments and tissues, releasing benzylpenicillin and diethylaminoethanol.[1][3] Benzylpenicillin exerts a time-dependent bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5] This disruption leads to cell lysis and death of susceptible bacteria.[4]
Antimicrobial Spectrum and Potency
Benzylpenicillin's spectrum of activity is primarily focused on Gram-positive bacteria, which are common causative agents of bovine mastitis. It is effective against beta-lactamase negative strains of:
The potency of benzylpenicillin is quantified by its Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.
Table 1: Minimum Inhibitory Concentration (MIC₉₀) of Benzylpenicillin Against Bovine Mastitis Pathogens
| Pathogen | MIC₉₀ (μg/mL) | Geographic Region | Year | Source |
|---|---|---|---|---|
| S. aureus | 0.12 | Sweden | 2011 | [3] |
| S. aureus | 1.0 | Switzerland | 2013 | [3] |
| S. agalactiae | 0.031 | Germany | 2012 | [3] |
| S. dysgalactiae | 0.12 | Sweden | 2011 | [3] |
| S. dysgalactiae | 0.015 | Germany | 2012 | [3] |
| S. dysgalactiae | ≤0.12 | Switzerland | 2013 | [3] |
| S. uberis | 0.12 | Sweden | 2011 | [3] |
| S. uberis | 0.125 | Germany | 2012 | [3] |
| S. uberis | ≤0.12 | Switzerland | 2013 |[3] |
Note: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) reports an Epidemiological Cut-Off (ECOFF) value of 0.125 μg/mL for S. aureus and S. agalactiae.[3]
Mechanisms of Resistance
The most significant mechanism of resistance to benzylpenicillin is the production of β-lactamase enzymes (specifically penicillinase), particularly by S. aureus.[3][5] These enzymes hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive.[5] Therefore, this compound is not effective against β-lactamase producing organisms.[5]
Pharmacokinetics: Drug Disposition in Bovine Models
The unique pharmacokinetic profile of this compound makes it particularly suitable for treating mastitis. Its high lipid solubility facilitates passage into the udder, where it becomes concentrated and converted to its active form.[3]
Absorption, Distribution, and Metabolism
Following intramuscular injection, this compound hydriodide is rapidly absorbed.[3] As a lipophilic weak base (pKa 8.4), it readily crosses biological membranes, including the blood-milk barrier.[1][6] This allows it to penetrate udder tissue and milk more efficiently than other penicillin formulations.[4] In circulation, approximately 90% of this compound is rapidly hydrolyzed to benzylpenicillin.[3]
The concentration of this compound in the udder is achieved through a mechanism of passive diffusion and "ionic entrapment."[3][4] The parent compound diffuses from the blood (pH ~7.4) into the more acidic environment of the milk (pH ~6.6-6.8). In the milk, it is hydrolyzed to benzylpenicillin, which is a weak acid (pKa ~2.7) and becomes highly ionized.[3] This ionization "traps" the active drug within the milk, maintaining a concentration gradient that favors further diffusion of the parent drug from the plasma.[3] This process results in antibiotic concentrations in the milk that can be up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[4]
The hydrolysis of this compound is rapid. Under physiological conditions (pH 7.3, 37°C), its half-life in an aqueous solution is approximately 23 minutes.[1]
Table 2: Pharmacokinetic Parameters of Benzylpenicillin after Intramuscular Administration of this compound Hydriodide in Lactating Cows
| Matrix | Tₘₐₓ (hours) | Cₘₐₓ (μg/mL) | Half-life (hours) | Source |
|---|---|---|---|---|
| Plasma | 3.76 | Not specified | 4.27 | [6] |
| Milk | 5.91 | Not specified | 4.00 | [6] |
| Serum | 3 | Not specified | Not specified | [5] |
| Milk | 7 | Not specified | Not specified |[5] |
Tissue Concentration
Studies have confirmed the presence of quantifiable levels of benzylpenicillin in mammary tissue following systemic administration of this compound.
Table 3: Penicillin G Concentration in Mammary Tissue of Heifers 24 Hours After a Single Intramuscular Injection of this compound Hydriodide
| Tissue Location | Concentration (μg/kg) | Source |
|---|
| Mammary Tissue | 90.69 - 151.16 |[6] |
These concentrations are substantially higher than the MIC₉₀ for many common mastitis pathogens.[6][7]
Experimental Protocols
The following sections detail methodologies from key studies investigating the efficacy and pharmacokinetics of this compound in bovine models.
Protocol: In Vivo Efficacy Trial for Subclinical Mastitis
This protocol is based on a randomized controlled field trial to evaluate the efficacy of intramuscular this compound hydriodide for treating subclinical mastitis in lactating cows.[8]
-
Animal Selection:
-
Inclusion Criteria: Lactating cows with a Somatic Cell Count (SCC) > 300,000 cells/mL in at least two of the last three monthly milk recordings. Cows must have one or more quarters with SCC > 250,000 cells/mL and the same bacterial species isolated in two consecutive milk samples taken 2-4 days apart.[8]
-
Exclusion Criteria: Cows with clinical signs of mastitis or those who have recently received antimicrobial treatment.[9]
-
-
Study Design:
-
Treatment Regimen:
-
Sample Collection and Analysis:
-
Collect quarter milk samples for bacteriological culture and SCC analysis at pre-defined time points, such as 14, 28, and 60 days post-treatment.[8]
-
-
Outcome Measures:
Protocol: In Vitro Intracellular Killing Assay
This protocol describes a method to evaluate the ability of this compound to kill mastitis pathogens that have been internalized by mammary epithelial cells.[11]
-
Cell Culture: Culture a bovine mammary epithelial cell line (e.g., MAC-T) to confluence in appropriate cell culture flasks.
-
Bacterial Strains: Prepare fresh cultures of mastitis pathogens such as S. aureus, S. uberis, and S. dysgalactiae.
-
Infection of Epithelial Cells:
-
Harvest and seed mammary epithelial cells into 24-well plates.
-
Once cells are adherent, infect them with the bacterial suspension at a specified multiplicity of infection (MOI).
-
Incubate to allow for bacterial internalization.
-
Wash cells with a medium containing an antibiotic that does not penetrate cells (e.g., gentamicin) to kill extracellular bacteria.
-
-
Antibiotic Treatment:
-
Expose the infected cell cultures to varying concentrations of this compound hydriodide (e.g., from 0.032 µg/mL to 32 µg/mL).[11]
-
Include a no-antibiotic control.
-
-
Quantification of Intracellular Bacteria:
-
After a set incubation period, wash the cells and then lyse them using a detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (colony-forming units, CFU).
-
-
Data Analysis: Calculate the killing rate by comparing the CFU counts from this compound-treated wells to the no-antibiotic control wells. Assess epithelial cell viability using a method like Trypan blue exclusion to ensure the antibiotic is not cytotoxic.[11]
Visualizations: Pathways and Workflows
Diagram 1: Pharmacokinetic and Pharmacodynamic Pathway of this compound```dot
Caption: Workflow for a randomized controlled trial of this compound in dairy cows.
Diagram 3: Model of Intracellular Action in Mammary Epithelial Cells
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. vetlexicon.com [vetlexicon.com]
- 3. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]
- 4. assets.elanco.com [assets.elanco.com]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of systemic or intramammary antimicrobial treatment of bovine subclinical mastitis during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 11. Intracellular killing of mastitis pathogens by this compound hydriodide following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
History and development of Penethamate as a benzylpenicillin prodrug
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Penethamate, specifically its hydriodide salt, is a prodrug of benzylpenicillin (Penicillin G) that has been historically significant in veterinary medicine, particularly for the treatment of bovine mastitis.[1][2] Its unique pharmacokinetic profile, characterized by enhanced lipophilicity and subsequent concentration in the mammary gland, has made it an effective agent against susceptible Gram-positive bacteria. This technical guide provides a comprehensive overview of the history, development, mechanism of action, pharmacokinetics, and clinical application of this compound. Detailed experimental protocols for its synthesis, analysis, and evaluation are provided, along with a summary of key quantitative data. Visual representations of its mechanism and experimental workflows are included to facilitate a deeper understanding of this important veterinary pharmaceutical.
Introduction: A Historical Perspective
The development of this compound was driven by the need to overcome the limitations of benzylpenicillin in treating specific infections, such as mastitis in dairy cattle. While effective, benzylpenicillin's hydrophilic nature restricts its ability to penetrate biological membranes, including the blood-milk barrier.[3] this compound, the diethylaminoethyl ester of benzylpenicillin, was synthesized to address this challenge.[4] As a more lipophilic molecule, this compound readily crosses cellular barriers and reaches the site of infection, where it is hydrolyzed to release the active benzylpenicillin.[3][5] This prodrug strategy allows for targeted delivery and higher concentrations of the active antibiotic at the desired site of action.[5]
Chemical and Physical Properties
This compound is chemically designated as the 2-(diethylamino)ethyl ester of benzylpenicillin.[4] It is typically used as its hydriodide salt, a white or almost white crystalline powder. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Hydriodide
| Property | Value | Reference(s) |
| Chemical Formula | C22H31N3O4S · HI | [4] |
| Molecular Weight | 595.5 g/mol | N/A |
| pKa | 8.4 | [4][6] |
| Solubility | Soluble in water and ethanol | N/A |
| Lipophilicity | High | [3][7] |
Mechanism of Action and Pharmacokinetics
The therapeutic efficacy of this compound is entirely attributable to its in vivo conversion to benzylpenicillin.[4] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9]
Hydrolysis to Benzylpenicillin
Following administration, this compound is rapidly hydrolyzed in aqueous environments, such as blood and tissues, to yield benzylpenicillin and diethylaminoethanol.[4][10] This hydrolysis is a critical step for its antimicrobial activity.
Caption: In vivo hydrolysis of this compound.
Pharmacokinetics and the "Ion Trapping" Mechanism
This compound's lipophilicity allows for efficient absorption from the injection site and distribution into tissues.[10] A key feature of its pharmacokinetics is the "ion trapping" phenomenon in the mammary gland.[11] Due to its basic nature (pKa 8.4), a significant portion of this compound exists in a non-ionized, lipid-soluble form in the blood (pH ~7.4).[4] This allows it to readily diffuse across the blood-milk barrier into the slightly more acidic environment of the milk (pH ~6.6-6.8).[3][10] Within the milk, the lower pH causes a greater proportion of this compound to become ionized. This charged form is less able to diffuse back into the bloodstream, effectively "trapping" the drug in the udder where it is then hydrolyzed to benzylpenicillin, leading to high local concentrations of the active antibiotic.[3]
Caption: Ion trapping of this compound in the mammary gland.
Table 2: Pharmacokinetic Parameters of this compound/Benzylpenicillin in Cattle
| Parameter | Value | Species | Route | Reference(s) |
| Cmax (Penicillin G in milk) | 682 ng/mL | Cow | IM | [10] |
| Tmax (Penicillin G in plasma) | 3.76 hours | Cow | IM | [3][12] |
| Tmax (Penicillin G in milk) | 5.91 - 7 hours | Cow | IM | [9][13] |
| Elimination Half-life (Penicillin G in milk) | 6.84 hours | Cow | IM | [10] |
| Milk-to-Plasma Ratio | 2.1 - 6 | Cow | IM | [6] |
Clinical Efficacy
This compound hydriodide has been extensively studied for the treatment of bovine mastitis caused by susceptible bacteria, primarily Streptococcus spp. and penicillin-sensitive Staphylococcus aureus.[7][14]
Table 3: Efficacy of this compound in Treating Bovine Mastitis
| Study Parameter | Result | Control Group Result | Pathogen(s) | Reference(s) |
| Bacteriological Cure Rate (Quarters) | 59.5% | 16.7% | Various | [14] |
| Bacteriological Cure Rate (Cows) | 52.2% | 10.9% | Various | [14] |
| Somatic Cell Count (SCC) | Significant decrease | No significant change | Various | [14] |
Experimental Protocols
Synthesis of this compound Hydriodide
A general method for the synthesis of this compound hydriodide involves the reaction of a penicillin salt with a 2-chloro-triethylamine derivative in an organic solvent.[15]
Protocol:
-
Dissolve sodium or potassium benzylpenicillin in a suitable organic solvent (e.g., dimethylformamide).
-
Add 2-chloro-triethylamine or its hydrochloride salt to the solution. The molar ratio of the chloro-compound to the penicillin salt should be approximately 0.8-2:1.
-
Heat the reaction mixture to a temperature between 20-80°C for 1-8 hours.
-
After the reaction is complete, remove the organic solvent and the resulting sodium or potassium chloride by filtration or extraction. This yields free this compound.
-
Acidify the free this compound with an acid (e.g., hydrochloric or phosphoric acid).
-
React the acidified this compound with an iodized salt (e.g., potassium iodide) to precipitate this compound hydriodide.
-
Purify the product by recrystallization.
Caption: General workflow for this compound hydriodide synthesis.
Stability-Indicating HPLC Method for this compound and Benzylpenicillin
This method is crucial for determining the stability of this compound formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile). A typical isocratic mobile phase could be a 65:35 (v/v) mixture of 0.01 M phosphate buffer (pH 7.0) and methanol.[8][9]
Procedure:
-
Prepare standard solutions of this compound hydriodide and benzylpenicillin of known concentrations.
-
Prepare the sample solution by dissolving the formulation in a suitable solvent and diluting it to fall within the concentration range of the standard curve.
-
Set the flow rate (e.g., 1 mL/min) and the detection wavelength (e.g., 230 nm).[8][9]
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and benzylpenicillin based on their retention times compared to the standards.
In Vivo Efficacy Study in Dairy Cattle (Randomized Controlled Trial Design)
This protocol outlines a typical design for evaluating the efficacy of this compound in treating subclinical mastitis.[14]
Study Population:
-
Lactating dairy cows with subclinical mastitis, confirmed by elevated somatic cell count (SCC) (e.g., >200,000 cells/mL) and bacteriological culture.
Experimental Design:
-
Randomization: Randomly assign eligible cows to a treatment group (intramuscular this compound hydriodide) or a control group (no treatment or placebo).
-
Treatment: Administer the assigned treatment for a specified duration (e.g., daily for 3-6 days).[3][16] A typical dosage is 10-15 mg/kg body weight.[5][17]
-
Data Collection: Collect milk samples from all quarters at baseline and at specified time points post-treatment (e.g., 14, 28, and 60 days).[14]
-
Outcome Measures:
-
Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment milk samples.[14]
-
Somatic Cell Count: Measure the change in SCC from baseline.
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., logistic regression for bacteriological cure, analysis of variance for SCC) to compare the outcomes between the treatment and control groups.
Conclusion
This compound has established its place in veterinary therapeutics as a successful example of a prodrug strategy. Its development addressed a specific clinical need by enhancing the delivery of benzylpenicillin to the mammary gland. The "ion trapping" mechanism is a classic illustration of how physicochemical properties can be manipulated to improve drug targeting. While newer classes of antibiotics are now available, a thorough understanding of the history, chemistry, and pharmacology of this compound remains valuable for researchers in drug development, particularly those interested in prodrug design and targeted delivery systems. The experimental protocols detailed in this guide provide a foundation for further research and development in this area.
References
- 1. journals.asm.org [journals.asm.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of mild to moderate clinical bovine mastitis caused by gram-positive bacteria: A noninferiority randomized trial of local penicillin treatment alone or combined with systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.elanco.com [assets.elanco.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of prolonged duration therapy of subclinical mastitis in lactating dairy cows using this compound hydriodide. | Sigma-Aldrich [sigmaaldrich.com]
- 17. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]
Penethamate: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Penethamate. The information is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Core Chemical Data
This compound is an ester of benzylpenicillin, and it is the hydriodide salt form that is commonly used in pharmaceutical preparations. The key chemical identifiers for both the free base and the hydriodide salt are summarized below.
| Compound | CAS Number | Molecular Formula |
| This compound | 3689-73-4 | C22H31N3O4S |
| This compound Hydriodide | 808-71-9 | C22H32IN3O4S |
Mechanism of Action: From Prodrug to Active Antibiotic
This compound itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body. Its therapeutic effect is realized after it undergoes hydrolysis.
Hydrolysis and Activation
In an aqueous environment, this compound is hydrolyzed to form benzylpenicillin (penicillin G), which is the active antibacterial agent, and diethylaminoethanol.[1][2] This conversion is a critical step for its antimicrobial activity.
The following diagram illustrates the activation pathway of this compound.
Caption: Activation pathway of this compound to its active form, Benzylpenicillin.
Antibacterial Action of Benzylpenicillin
Once released, benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This action is primarily effective against gram-positive bacteria such as Staphylococcus spp. and Streptococcus spp.[2]
Experimental Protocols: Reconstitution and Administration
This compound hydriodide is typically supplied as a dry powder that requires reconstitution before administration, which is usually via intramuscular injection.[2]
Reconstitution of this compound Hydriodide for Injection
Objective: To prepare a sterile suspension of this compound hydriodide suitable for intramuscular injection.
Materials:
-
Vial of this compound hydriodide powder
-
Vial of sterile diluent (e.g., Water for Injections)
-
Sterile syringe and needle
Procedure:
-
Using a sterile syringe, withdraw the entire contents of the sterile diluent vial.
-
Inject the diluent into the vial containing the this compound hydriodide powder.
-
Shake the vial vigorously until all the powder is fully suspended. The resulting suspension should be homogenous.
-
The reconstituted suspension is now ready for intramuscular administration.
The following workflow diagram outlines the reconstitution process.
Caption: Workflow for the reconstitution of this compound hydriodide powder.
Stability Considerations
The stability of reconstituted this compound solutions is a critical factor. Aqueous solutions of this compound are unstable, and the ester hydrolyzes to free penicillin and diethylaminoethanol. The rate of this hydrolysis increases with higher temperatures and pH. Studies have also investigated the chemical stability of this compound in oily formulations as a basis for developing ready-to-use oil-based products.[4] The degradation of this compound is rapid in oily solutions, though it shows greater stability in oily suspensions.[4]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Penethamate in Aqueous vs. Oily Vehicles
Introduction
This compound, specifically its hydriodide salt, is a prodrug of benzylpenicillin, designed for veterinary use, particularly in treating bovine mastitis.[1][2][3] As a diethylaminoethyl ester of penicillin G, its efficacy is intrinsically linked to its formulation, which dictates its stability and bioavailability.[4][5] A critical aspect of its pre-formulation studies is the characterization of its solubility in different pharmaceutical vehicles. This technical guide provides a comprehensive analysis of the solubility of this compound hydriodide in both aqueous and oily vehicles, compiling quantitative data, detailing experimental methodologies, and illustrating the underlying chemical principles.
Chemical Properties of this compound Hydriodide
This compound hydriodide is the 2-(diethylamino)ethyl ester of benzylpenicillin, combined with hydriodic acid.[6][7] This esterification significantly increases the lipophilicity of the parent penicillin molecule.[4] However, the ester linkage is susceptible to hydrolysis, especially in aqueous environments, which breaks the molecule down into the active component, benzylpenicillin, and diethylaminoethanol.[4][5] This inherent instability in water is a primary challenge in developing stable, ready-to-use liquid formulations.[1][8]
At a physiological pH of 7.2, approximately 91.8% of the drug will be in its cationic (ionized) state, with only 8.2% existing as the uncharged, more lipophilic molecule.[9] This equilibrium is a key factor influencing its solubility and membrane penetration.
Solubility in Aqueous Vehicles
The solubility of this compound hydriodide in water is limited, and its solutions are inherently unstable.
Quantitative Data
This compound hydriodide is classified as slightly soluble in water.[6] The solubility has been quantified as 0.96% (equivalent to 9.6 mg/mL) at 20°C.[6]
Factors Influencing Aqueous Solubility and Stability
-
pH: The stability of this compound in aqueous solutions is highly pH-dependent. It exhibits a V-shaped pH-rate profile, with maximum stability (minimum degradation) observed at a pH of approximately 4.5.[1][10] The pH of a saturated aqueous solution is between 4.5 and 5.2.[6]
-
Temperature: The rate of hydrolysis increases with a rise in temperature, further compromising the stability of aqueous solutions.[6]
-
Co-solvents: The use of co-solvents like propylene glycol can enhance the solubility of this compound in aqueous systems. For instance, in a propylene glycol:citrate buffer (60:40, v/v, pH 4.5) mixture, the half-life of this compound increased to 4.3 days compared to 1.8 days in the aqueous buffer alone.[1] However, this increased solubility can negatively impact the stability of a suspension formulation.[1]
Due to this instability, commercial aqueous formulations of this compound are typically supplied as a dry powder for reconstitution immediately before injection.[1][8]
Solubility in Oily Vehicles
The high lipid solubility of this compound makes oily vehicles an attractive alternative for developing more stable, ready-to-use formulations.[4][8]
Qualitative and Comparative Data
This compound hydriodide's high lipid solubility is a key feature, facilitating its penetration into milk.[4] Studies investigating its solubility in various oils found the following rank order[11][12]:
Sunflower Oil > Ethyl Oleate > Medium Chain Triglyceride (MIG) > Light Liquid Paraffin
While solubility is higher in oils like sunflower oil, this can lead to faster degradation in solution.[11] Conversely, for suspension formulations, lower solubility is correlated with higher stability. After 3.5 months, the stability of this compound suspensions was found to be in the reverse order of their solubility[11][12]:
Light Liquid Paraffin (96.2% remaining) > MIG (95.4%) > Ethyl Oleate (94.1%) > Sunflower Oil (86%)
Factors Influencing Oily Vehicle Stability
-
Moisture Content: The primary degradation pathway, even in oily vehicles, is hydrolysis. The stability of this compound in oily suspensions decreases as the moisture content of the formulation increases.[11] Therefore, formulating in an environment where water is essentially absent is crucial for creating a stable product.[8]
Summary of Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound hydriodide.
| Vehicle | Type | Temperature | Solubility | Citation |
| Water | Aqueous | 20°C | 0.96% (w/v) or 9.6 mg/mL | [6] |
| Sunflower Oil (SO) | Oily | 30°C | Highest among tested oils | [11][12] |
| Ethyl Oleate (EO) | Oily | 30°C | > MIG and LP | [11][12] |
| Medium Chain Triglyceride (MIG) | Oily | 30°C | > LP | [11][12] |
| Light Liquid Paraffin (LP) | Oily | 30°C | Lowest among tested oils | [11][12] |
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental pre-formulation study. The most common and reliable method is the shake-flask technique.[13]
Protocol: Shake-Flask Method for Solubility Determination
This protocol is a generalized procedure based on standard pharmaceutical practices.[13][14]
-
Preparation: An excess amount of this compound hydriodide powder is added to a sealed container (e.g., a glass vial or flask) containing a known volume of the test vehicle (either an aqueous buffer at a specific pH or an oily solvent). The amount of drug added must be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.[13]
-
Equilibration: The container is agitated at a constant temperature (e.g., 20°C for aqueous or 30°C for oily vehicles) for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved drug.[13] Mechanical shakers or magnetic stirrers are typically used.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine, non-adsorptive filter (e.g., a 0.45 µm PTFE filter for oily vehicles).[15]
-
Quantification: The concentration of dissolved this compound in the clear, saturated filtrate is determined using a validated analytical method. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is preferred as it can separate the intact drug from its degradation products.[10]
-
Calculation: The solubility is then expressed as a concentration, such as mg/mL or as a percentage (w/v).[16]
Visualization of Solubility and Stability Relationships
The differing behavior of this compound in aqueous versus oily vehicles can be traced to its chemical structure and the nature of the solvent. The following diagram illustrates these logical relationships.
Caption: this compound's stability pathway in aqueous vs. oily vehicles.
Conclusion
The solubility and stability of this compound hydriodide are critically dependent on the choice of vehicle. In aqueous media, it is slightly soluble but chemically unstable, readily undergoing hydrolysis, which necessitates its formulation as a powder for reconstitution.[1][6] In contrast, it exhibits high lipid solubility and is significantly more stable in non-aqueous, oily vehicles, particularly when formulated as a suspension in an oil where its solubility is lower, such as light liquid paraffin.[4][11] This differential behavior, rooted in the polarity of the vehicle and the susceptibility of the ester bond to hydrolysis, is the guiding principle for developing stable, effective, and ready-to-use this compound formulations for veterinary medicine.
References
- 1. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydriodide [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound Hydriodide [drugfuture.com]
- 7. This compound hydriodide | C22H32IN3O4S | CID 71796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The Influence of Oily Vehicle Composition and Vehicle-Membrane Interactions on the Diffusion of Model Permeants across Barrier Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Stability and Degradation Pathways of Penethamate in Solution
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical stability and degradation pathways of Penethamate, an ester prodrug of benzylpenicillin. Due to its inherent instability in aqueous media, understanding the factors that influence its degradation is critical for the development of stable and effective pharmaceutical formulations.
Introduction
This compound (PNT), the diethylaminoethyl ester of benzylpenicillin, is a prodrug primarily utilized in veterinary medicine for treating conditions like bovine mastitis.[1][2][3] Its design facilitates targeted delivery, but its ester linkage is susceptible to hydrolysis, leading to a short shelf-life in aqueous solutions.[2][4] Consequently, commercial formulations are often supplied as a dry powder for reconstitution immediately before intramuscular injection.[2][5][6] This guide details the kinetics of this compound degradation, explores the primary factors influencing its stability—including pH, temperature, and formulation excipients—and outlines the experimental protocols used for its analysis.
Degradation Pathways of this compound
The principal degradation pathway for this compound in solution is the hydrolysis of its ester bond. This reaction cleaves the molecule into its active component, benzylpenicillin (BP), and diethylaminoethanol.[3][4] This process is the primary reason for the drug's instability in aqueous environments. The resulting benzylpenicillin is also subject to further degradation, primarily through the hydrolysis of its β-lactam ring, which inactivates its antibacterial properties.[7][8]
Caption: Primary degradation pathway of this compound via ester hydrolysis.
Quantitative Analysis of this compound Stability
The degradation of this compound in aqueous solutions typically follows pseudo-first-order kinetics.[1][9] Its stability is profoundly influenced by several factors, which are quantified in the following sections.
The stability of this compound is highly pH-dependent, exhibiting a classic V-shaped pH-rate profile.[1][2][9] The minimum degradation rate, and therefore maximum stability, is observed at a pH of approximately 4.5.[1][2][4][9] At physiological pH (7.3) and 37°C, the half-life is significantly shorter, reported to be just 23 minutes.[3][4]
Table 1: Pseudo-First-Order Degradation Rate Constants of this compound at 30°C
| pH | Buffer System (50 mM) | Rate Constant (k, 10⁻³ h⁻¹) | Reference |
|---|---|---|---|
| 4.52 | Acetate/Citrate | Minimum Degradation | [1][9] |
| 5.51 | - | (Data not specified) | [1] |
| 6.02 | Acetate/Phosphate | (Data not specified) | [1] |
| 7.03 | Phosphate | (Data not specified) | [1] |
| 9.31 | - | (Data not specified) | [1] |
Note: Specific rate constants from the source graph are illustrative of the trend. The key finding is the V-shaped profile with a minimum at pH 4.5.
Caption: Logical relationship between pH and this compound degradation rate.
As with most chemical reactions, the degradation rate of this compound increases with temperature. The relationship can be described by the Arrhenius equation, allowing for the calculation of activation energies for the degradation process at various pH levels.
Table 2: Arrhenius Activation Energies for this compound Degradation
| pH | Activation Energy (Ea, kJ mol⁻¹) | Reference |
|---|---|---|
| 3.01 | 62.1 | [9] |
| 6.01 | 74.1 | [9] |
| 8.04 | 98.8 |[9] |
A higher activation energy at alkaline pH suggests a greater sensitivity to temperature changes in that range.
The choice of solvent system significantly impacts this compound stability.
-
Co-solvents: The inclusion of co-solvents like propylene glycol (PG) can enhance stability. In a propylene glycol:citrate buffer (60:40, v/v) mixture at pH 4.5, the half-life of this compound was 4.3 days, a notable improvement from 1.8 days in a purely aqueous buffer.[1][2]
-
Buffer Type: At a fixed pH of 6.0, this compound solutions were found to be approximately twice as stable in acetate buffer compared to phosphate buffer, indicating that the buffer species can also play a role in the degradation kinetics.[9]
-
Oily Vehicles: Oily suspensions offer a substantial improvement in stability, providing a promising avenue for developing a ready-to-use formulation.[6][10] Degradation is much slower in oils compared to aqueous solutions.[6][10]
Table 3: Stability of this compound in Oily Suspensions at 30°C after 3.5 Months
| Oily Vehicle | % Drug Remaining | Reference |
|---|---|---|
| Light Liquid Paraffin (LP) | 96.2% | [6][10] |
| Miglyol 812 (MIG) | 95.4% | [6][10] |
| Ethyl Oleate (EO) | 94.1% | [6][10] |
| Sunflower Oil (SO) | 86.0% |[6][10] |
Experimental Protocols
The analysis of this compound stability and its degradation products relies on validated analytical methods, primarily stability-indicating chromatographic techniques.
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the simultaneous quantification of this compound and its primary degradant, benzylpenicillin.[9]
-
Objective: To separate and quantify this compound from its degradation products.
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate, acetate, or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[11] The pH of the aqueous phase is critical for achieving good separation and maintaining analyte stability during the run.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for both this compound and benzylpenicillin (e.g., 254 nm).[12]
-
Validation: The method must be validated according to ICH guidelines (Q2) for linearity, precision, accuracy, and specificity.[9][12]
Forced degradation studies are essential to establish the intrinsic stability of the drug and to ensure the analytical method is stability-indicating.[12][13]
-
Acid Hydrolysis: Drug solution is exposed to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Drug solution is exposed to a basic medium (e.g., 0.1 N NaOH) at room or elevated temperature.[13]
-
Oxidative Degradation: Drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[14]
-
Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 60-80°C).[13][14]
-
Photolytic Degradation: The solid drug or a solution is exposed to UV and visible light, as specified in ICH guidelines.
-
Analysis: Samples are withdrawn at various time points, neutralized if necessary, and analyzed by the validated HPLC method to quantify the remaining drug and detect degradation products.[12]
Caption: A typical experimental workflow for this compound stability testing.
To fully characterize the degradation pathways, techniques that couple chromatography with mass spectrometry are invaluable.
-
LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is used to separate degradation products and determine their mass-to-charge ratios (m/z) and fragmentation patterns.[13] This information is crucial for elucidating the chemical structures of unknown degradants.[12][14]
Conclusion
The stability of this compound in solution is limited, primarily driven by pH- and temperature-dependent hydrolysis of its ester linkage. Maximum stability is achieved in acidic conditions around pH 4.5 and at reduced temperatures. The degradation kinetics follow a predictable pseudo-first-order pattern. Significant improvements in stability can be realized through formulation strategies such as the use of co-solvents like propylene glycol or, most notably, by formulating this compound as a suspension in an oily vehicle. A thorough understanding of these stability characteristics, underpinned by robust analytical methods like HPLC and LC-MS, is fundamental for the development of a chemically stable, ready-to-use this compound product with an extended shelf-life.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. assets.elanco.com [assets.elanco.com]
- 6. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accesson.kr [accesson.kr]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. tandfonline.com [tandfonline.com]
- 11. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arcjournals.org [arcjournals.org]
- 14. mdpi.com [mdpi.com]
Penethamate Hydriodide: A Comprehensive Review for Veterinary Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate hydriodide, an ester of benzylpenicillin, serves as a crucial prodrug in veterinary medicine, particularly for the treatment of bovine mastitis. Its unique pharmacokinetic properties allow for targeted delivery and concentration of the active compound, benzylpenicillin, at the site of infection within the mammary gland. This technical guide provides a comprehensive literature review of this compound hydriodide, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols utilized in its evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding for research and development professionals.
Mechanism of Action
This compound hydriodide itself is biologically inactive. Following intramuscular administration, it is absorbed into the bloodstream and subsequently undergoes hydrolysis to yield its active metabolite, benzylpenicillin (penicillin G), and diethylaminoethanol.[1] The antimicrobial activity of this compound is exclusively attributed to benzylpenicillin.[1]
Benzylpenicillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
References
Penethamate Hydriodide: A Technical Guide to its Mode of Action on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Penethamate hydriodide, a prodrug of benzylpenicillin (Penicillin G), serves as a potent antibacterial agent, particularly effective in veterinary medicine for treating conditions like bovine mastitis.[1][2] Its efficacy stems from its targeted disruption of bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action, from its initial hydrolysis into the active benzylpenicillin molecule to its ultimate inhibition of key bacterial enzymes. The guide includes a review of quantitative efficacy data, detailed experimental protocols for studying drug-target interactions, and visualizations of the critical pathways involved.
The Core Mechanism: From Prodrug to Active Inhibitor
This compound itself is not the active antimicrobial compound. It is a diethylaminoethyl ester of penicillin G, designed to improve pharmacokinetic properties.[3] Upon administration, it undergoes rapid hydrolysis in the body, releasing its two constituent components: the active antimicrobial agent, benzylpenicillin, and diethylaminoethanol.[3] This conversion is crucial for its therapeutic effect, as the antimicrobial activity is exclusively attributed to the released benzylpenicillin.[3] Under physiological conditions (37°C and pH 7.3), the half-life of this compound in an aqueous solution is approximately 23 minutes, ensuring a swift release of the active molecule.[3]
Caption: Hydrolysis of the prodrug this compound into its active components.
The Target: Bacterial Peptidoglycan Cell Wall Synthesis
The primary target of benzylpenicillin is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis.[4][5] The key structural component of this wall is peptidoglycan (PG), a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[6][7] Attached to each NAM sugar is a short peptide stem. The final and most critical step in cell wall synthesis is the cross-linking of these peptide stems, a reaction that imparts the necessary strength and rigidity to the peptidoglycan mesh.[8][9]
This cross-linking is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), particularly those with DD-transpeptidase activity.[7][9] These enzymes recognize the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptide stems, cleave the terminal D-alanine, and form a new peptide bond with a neighboring peptide chain, creating the robust, net-like structure of the cell wall.[4][10]
Caption: Simplified workflow of bacterial peptidoglycan cell wall synthesis.
Molecular Interaction: Irreversible Inhibition of Penicillin-Binding Proteins
The bactericidal action of benzylpenicillin is a classic example of mechanism-based enzyme inhibition.[5][11] The core of the molecule features a highly strained four-membered beta-lactam ring.[9][12] This structure mimics the conformation of the D-Ala-D-Ala dipeptide, the natural substrate of the PBP transpeptidase domain.[10]
The PBP, mistaking the antibiotic for its substrate, initiates a catalytic attack on the beta-lactam ring's carbonyl group with a serine residue in its active site.[13] This attack, instead of leading to a normal enzymatic reaction, results in the irreversible opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[13][14] This effectively inactivates the PBP, halting the transpeptidation (cross-linking) process.[9][12] Without the ability to create or repair its peptidoglycan mesh, the bacterial cell wall weakens. The high internal turgor pressure of the bacterium then forces the cytoplasmic membrane to bulge through the weakened wall, ultimately leading to cell lysis and death.[4][9]
Caption: Logical flow of PBP inhibition by benzylpenicillin.
Quantitative Efficacy Data
The effectiveness of this compound hydriodide has been quantified in several studies, primarily focusing on its application in treating bovine mastitis caused by susceptible Gram-positive pathogens.
Table 1: In Vitro Killing Rates of this compound Hydriodide Against Mastitis Pathogens Data extracted from a study on the intracellular killing of pathogens within mammary epithelial cells.[15]
| Pathogen Species | Concentration Range | Killing Rate (%) |
| Streptococcus uberis | 32 µg/mL - 32 mg/mL | 85 - 100% |
| 0.032 µg/mL - 3.2 µg/mL | 0 - 80% | |
| Streptococcus dysgalactiae | 32 µg/mL - 32 mg/mL | 85 - 100% |
| 0.032 µg/mL - 3.2 µg/mL | 0 - 80% | |
| Staphylococcus aureus | 32 µg/mL - 32 mg/mL | 85 - 100% |
| 0.032 µg/mL - 3.2 µg/mL | 0 - 80% |
Table 2: Bacteriological Cure Rate in Subclinical Mastitis Field Trial Data from a randomized, controlled field trial against chronic streptococcal mastitis.[16]
| Treatment Group | Number of Quarters (n) | Bacteriological Cure Rate (%) |
| This compound Hydriodide | 29 | 59% |
| Untreated Control | 21 | 0% |
Key Experimental Protocols
Investigating the interaction between beta-lactam antibiotics and their PBP targets is fundamental to understanding their mode of action. The following protocols are adapted from standard methodologies used in the field.
Protocol 1: Competitive PBP Binding Assay for IC₅₀ Determination
This assay determines the concentration of an unlabeled antibiotic (e.g., benzylpenicillin) required to inhibit 50% of the binding of a fluorescently labeled penicillin to PBPs.[14]
-
Membrane Preparation:
-
Grow bacterial cells (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth.
-
Harvest cells via centrifugation and wash the pellets with a buffer (e.g., 10 mM Tris, pH 8.0).[14]
-
Resuspend cells in buffer and lyse them using a French press or sonicator.[14]
-
Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed spin to pellet membranes).
-
Wash and resuspend the final membrane pellet in buffer and store at -70°C.[17]
-
-
Competition Assay:
-
Prepare serial dilutions of benzylpenicillin in a reaction buffer.
-
In a microtiter plate, add aliquots of the prepared bacterial membrane suspension.
-
Add the diluted benzylpenicillin to the membranes and incubate for 30 minutes at room temperature to allow for binding to PBPs.[14]
-
Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells and incubate for an additional 10-15 minutes.[14] The probe will bind to any PBPs not already occupied by benzylpenicillin.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the PBP bands. The decrease in fluorescence in the presence of benzylpenicillin is used to calculate the IC₅₀ value.
-
Protocol 2: In Vivo PBP Labeling with Fluorescent Probes
This method visualizes active PBPs directly within living bacterial cells.[18]
-
Cell Culture and Labeling:
-
Grow a bacterial culture (e.g., Bacillus subtilis) to the desired optical density.
-
Harvest 1 mL of the cell culture by centrifugation (e.g., 16,000 x g for 1 min).[18]
-
Resuspend the cell pellet in 50 µL of PBS containing the fluorescent β-lactam probe (e.g., 5 µg/mL Bocillin-FL).[18]
-
Incubate for 10-30 minutes at room temperature.[18]
-
-
Washing and Visualization:
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant containing the unbound probe.[18]
-
Wash the cell pellet with PBS to remove any remaining unbound probe.
-
Resuspend the final cell pellet in PBS.
-
-
Analysis:
-
Microscopy: Mount the labeled cells on a slide and visualize them using fluorescence microscopy to determine the subcellular localization of active PBPs.
-
Gel-Based Analysis: Lyse the labeled cells, isolate the membrane fraction, and separate proteins via SDS-PAGE. Visualize labeled PBPs with an in-gel fluorescence scanner to identify which proteins are being modified.[18]
-
Caption: A generalized workflow for Penicillin-Binding Protein (PBP) assays.
References
- 1. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. An updated toolkit for exploring bacterial cell wall structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. news-medical.net [news-medical.net]
- 10. microbenotes.com [microbenotes.com]
- 11. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Intracellular killing of mastitis pathogens by this compound hydriodide following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound hydriodide treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 18. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Antibacterial Susceptibility Testing Protocols for Penethamate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate is a prodrug of benzylpenicillin, meaning it is converted in the body to its active form, benzylpenicillin (Penicillin G). Therefore, the in vitro antibacterial activity of this compound is attributed entirely to benzylpenicillin.[1] Standardized susceptibility testing protocols established for benzylpenicillin are directly applicable for determining the susceptibility of bacterial isolates to this compound. The primary mechanism of action of benzylpenicillin is the inhibition of bacterial cell wall synthesis.[2][3][4] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[2]
This document provides detailed protocols for in vitro antibacterial susceptibility testing of this compound (as benzylpenicillin) using the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with a focus on veterinary pathogens, particularly those associated with bovine mastitis such as Staphylococcus aureus and Streptococcus species.
Data Presentation: Interpretive Criteria for Benzylpenicillin
The following tables summarize the clinical breakpoints for benzylpenicillin against relevant veterinary pathogens as provided by CLSI. These breakpoints are used to categorize a bacterial isolate as susceptible (S), intermediate (I), or resistant (R) to benzylpenicillin.
Table 1: CLSI Interpretive Criteria for Benzylpenicillin MIC (µg/mL)
| Bacterial Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus (from bovine mastitis) | ≤ 0.12 | 0.25 | ≥ 0.5 |
| Streptococcus spp. (from bovine mastitis) | ≤ 0.12 | 0.25 | ≥ 0.5 |
Source: Based on CLSI VET01S guidelines.
Table 2: CLSI Interpretive Criteria for Benzylpenicillin Disk Diffusion (Zone Diameter in mm)
| Bacterial Species | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus (from bovine mastitis) | 10 units | ≥ 29 | 20-28 | ≤ 19 |
| Streptococcus spp. (from bovine mastitis) | 10 units | ≥ 20 | - | ≤ 19 |
Source: Based on CLSI VET01S guidelines.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of benzylpenicillin that inhibits the visible growth of a bacterium.
a. Materials:
-
Benzylpenicillin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Protocol:
-
Preparation of Benzylpenicillin Stock Solution: Prepare a stock solution of benzylpenicillin in a suitable solvent and dilute it in CAMHB to twice the highest desired final concentration.
-
Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the twice-concentrated benzylpenicillin solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well will be a negative control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies of similar morphology in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well (except the negative control), resulting in a final volume of 100 µL per well.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of benzylpenicillin at which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to benzylpenicillin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Benzylpenicillin disks (10 units)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
-
Forceps
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Application of Antibiotic Disks: Using sterile forceps, place a benzylpenicillin (10 units) disk onto the inoculated surface of the agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria in Table 2.
Mandatory Visualizations
Mechanism of Action of Benzylpenicillin
Caption: Mechanism of action of Benzylpenicillin.
Experimental Workflow: MIC Determination
Caption: Broth Microdilution MIC Workflow.
Experimental Workflow: Disk Diffusion Test
Caption: Kirby-Bauer Disk Diffusion Workflow.
References
Determining the Minimum Inhibitory Concentration (MIC) of Penethamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate hydriodide is a prodrug of benzylpenicillin (Penicillin G) and is utilized in veterinary medicine, particularly for the treatment of bovine mastitis. Its efficacy is attributed to its enhanced penetration into udder tissue, where it subsequently hydrolyzes to the active compound, benzylpenicillin. The antimicrobial action of benzylpenicillin is achieved through the inhibition of bacterial cell wall synthesis. Determining the Minimum Inhibitory Concentration (MIC) of this compound is effectively the determination of the MIC of benzylpenicillin against target bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides detailed protocols for determining the MIC of this compound (as benzylpenicillin) and presents a summary of reported MIC values for key mastitis-causing pathogens.
Mechanism of Action and Hydrolysis
This compound is the diethylaminoethyl ester of benzylpenicillin. Following administration, it is rapidly absorbed and distributed to the site of infection, such as the udder. In the aqueous environment of tissues and milk, this compound undergoes hydrolysis to yield benzylpenicillin and diethylaminoethanol.[1][2] Benzylpenicillin then exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the bacterial cell wall integrity leads to cell lysis and death.[3][4]
Figure 1: Hydrolysis of this compound to its active components.
Figure 2: Mechanism of action of Benzylpenicillin.
Data Presentation: MIC of Benzylpenicillin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of benzylpenicillin against common Gram-positive pathogens associated with bovine mastitis. The data has been compiled from various studies and surveillance programs. It is important to note that MIC values can vary based on geographical location and the specific strain of the bacterium.
Table 1: Benzylpenicillin MIC for Staphylococcus aureus
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| ≤0.06 - >16 | ≤0.06 | 1 | [5] |
| 0.125 - 512 | - | - | [6][7] |
| 0.03 - >32 | 0.125 | >32 | [8] |
Table 2: Benzylpenicillin MIC for Streptococcus agalactiae
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| 0.032 - 0.125 | - | - | [9] |
| ≤0.03 - 0.25 | 0.06 | 0.125 | EUCAST Data |
| 0.008 - 128 | - | - | [10] |
Table 3: Benzylpenicillin MIC for Streptococcus dysgalactiae
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| 0.007 - 0.06 | - | - | [11] |
| ≤0.03 - 0.25 | 0.03 | 0.06 | [12] |
| - | - | - | [13] |
Table 4: Benzylpenicillin MIC for Streptococcus uberis
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| ≤0.125 - 0.25 | ≤0.125 | ≤0.125 | [14] |
| 0.0039 - 4 | - | - | |
| - | - | - | [4] |
Experimental Protocols
The following are detailed protocols for determining the MIC of benzylpenicillin, the active metabolite of this compound. These methods are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method involves preparing two-fold serial dilutions of benzylpenicillin in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.
Figure 3: Workflow for Broth Microdilution MIC Testing.
Materials:
-
Benzylpenicillin sodium salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolates to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Benzylpenicillin Stock Solution: Accurately weigh a suitable amount of benzylpenicillin sodium salt and dissolve it in a sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution. Further dilute this stock in CAMHB to achieve a concentration that is twice the highest concentration to be tested in the microtiter plate.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare Microtiter Plate: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Perform Serial Dilutions: Add 50 µL of the prepared benzylpenicillin working solution to the first well of each row to be tested. This results in a total volume of 100 µL and the desired highest test concentration. Using a multichannel pipette, transfer 50 µL from the first well to the second well of each row, mix thoroughly, and continue this two-fold serial dilution across the plate to the desired final concentration. Discard the final 50 µL from the last well.
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL. Include a growth control well containing only CAMHB and the bacterial inoculum.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of benzylpenicillin at which there is no visible growth of the bacteria.
Protocol 2: Agar Dilution Method
This method is considered a reference method and involves incorporating varying concentrations of benzylpenicillin into agar plates, which are then inoculated with the test organisms.
Figure 4: Workflow for Agar Dilution MIC Testing.
Materials:
-
Benzylpenicillin sodium salt
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Benzylpenicillin Stock Solution: Prepare a stock solution of benzylpenicillin as described in the broth microdilution protocol. From this stock, prepare a series of working solutions in a sterile diluent, typically at 10 times the final desired concentrations in the agar.
-
Prepare Agar Plates: Prepare MHA according to the manufacturer's instructions and sterilize. Cool the molten agar to 45-50°C in a water bath. For each desired concentration, add 1 part of the corresponding benzylpenicillin working solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix gently but thoroughly to avoid air bubbles and pour into sterile petri dishes. Allow the agar to solidify completely. Prepare a control plate with no antibiotic.
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
-
Inoculation: Using a multipoint replicator or a calibrated loop, spot-inoculate the surface of each agar plate with the bacterial suspension. The final inoculum should be approximately 10⁴ colony-forming units (CFU) per spot. Allow the inoculum spots to dry before inverting the plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of benzylpenicillin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.
Quality Control
For both methods, it is essential to include quality control (QC) strains with known MIC values for benzylpenicillin (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) in each run to ensure the accuracy and reproducibility of the results. The obtained MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI or EUCAST.
Conclusion
The determination of the MIC of this compound is crucial for understanding its efficacy against clinically relevant pathogens and for guiding appropriate therapeutic use. As this compound is a prodrug, the in vitro susceptibility testing is performed using its active form, benzylpenicillin. The broth microdilution and agar dilution methods, when performed according to standardized protocols such as those from CLSI and EUCAST, provide reliable and reproducible MIC data. This information, combined with pharmacokinetic and pharmacodynamic principles, is essential for optimizing treatment outcomes and minimizing the development of antimicrobial resistance.
References
- 1. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Penicillin binding proteins [medbox.iiab.me]
- 4. gosset.ai [gosset.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wormsandgermsblog.com [wormsandgermsblog.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 10. β-Lactam Susceptibility of Streptococcus dysgalactiae subsp. equisimilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC EUCAST [mic.eucast.org]
- 12. Antibiotic susceptibilities, streptococcal pyrogenic exotoxin gene profiles among clinical isolates of group C or G Streptococcus dysgalactiae subsp. equisimilis & of group G S. anginosus group at a tertiary care centre - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Evaluating Penethamate Efficacy in Treating Mastitis Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the efficacy of Penethamate in the treatment of mastitis. The following sections detail established protocols for bovine and murine models, summarize key quantitative data from published studies, and illustrate experimental workflows and relevant biological pathways.
Introduction to this compound in Mastitis Treatment
This compound hydriodide, a prodrug of benzylpenicillin, is an effective antimicrobial agent for treating mastitis, particularly in dairy cows.[1][2] Its lipophilic nature allows for excellent penetration into the udder tissue and milk following intramuscular administration.[3][4] this compound is hydrolyzed to the active compound, penicillin G, which exerts a bactericidal action against common mastitis pathogens.[2]
Bovine Mastitis Models for this compound Evaluation
Clinical trials in dairy cows represent the most direct and relevant model for evaluating the efficacy of this compound against mastitis. These studies typically involve naturally or experimentally induced mastitis and assess outcomes such as bacteriological cure rates and reduction in somatic cell count (SCC).
Key Quantitative Data from Bovine Studies
The following table summarizes the efficacy of this compound in treating subclinical mastitis in lactating dairy cows from various studies.
| Study Parameter | Control Group | 3-Day this compound Treatment | 6-Day this compound Treatment | Reference |
| Bacteriological Cure Rate (Quarters) | 16.7% | 59.5% | - | [5] |
| Bacteriological Cure Rate (Cows) | 10.9% | 52.2% | - | [5] |
| Bacteriological Cure Rate (Glands) | 16% | 32% | 56% | [6][7] |
| Geometric Mean SCC (x10³ cells/mL) | 481 | 352 | 276 | [6][7] |
| Bacteriological Cure (Streptococcal) | 0% | 59% | - | [8] |
Experimental Protocol: Randomized Controlled Field Trial in Dairy Cows
This protocol is adapted from established studies evaluating this compound in lactating cows with subclinical mastitis.[5][6]
1. Animal Selection:
- Select lactating dairy cows with a history of high somatic cell count (SCC), for instance, two counts >300,000 cells/mL in the last three monthly controls.[5]
- Confirm subclinical mastitis by identifying one or more quarters with an SCC >250,000 cells/mL.[5]
- Isolate and identify the same bacterial species from two consecutive milk samples taken 2 to 4 days apart.[5]
2. Treatment Regimen:
- Randomly assign selected cows to either a treatment or a control group.
- Treatment Group: Administer this compound hydriodide intramuscularly at a dose of 10-15 mg/kg body weight daily for 3 to 6 consecutive days.[9]
- Control Group: Administer a placebo (e.g., sterile saline) or provide no treatment.
3. Sample Collection and Analysis:
- Collect quarter milk samples at predefined intervals post-treatment, such as 14, 21, 28, and 60 days.[5][6]
- Perform bacteriological culture on all milk samples to identify the causative pathogens.
- Measure the SCC of all milk samples.
4. Outcome Assessment:
- Bacteriological Cure: Define as the absence of the pre-treatment pathogen in post-treatment milk samples.[5]
- Somatic Cell Count: Analyze the change in SCC from pre-treatment to post-treatment time points.
- Statistical Analysis: Use appropriate statistical methods, such as logistic regression for cure rates and analysis of variance for SCC data, to compare the outcomes between treatment and control groups.
Murine Mastitis Models for Preclinical this compound Evaluation
Mouse models of mastitis offer a cost-effective and ethically sound approach for the initial screening and mechanistic studies of anti-mastitis drugs like this compound.[10][11] These models can be induced using either bacterial pathogens or inflammatory agents like lipopolysaccharide (LPS).
Experimental Protocol: Staphylococcus aureus-Induced Murine Mastitis Model
This protocol is based on established methods for inducing S. aureus mastitis in mice.[10][11]
1. Animal and Bacterial Preparation:
- Use lactating female mice (e.g., Swiss albino or BALB/c) 3-4 days post-partum.[11]
- Culture a known mastitis-causing strain of Staphylococcus aureus to the mid-logarithmic growth phase.
- Wash and dilute the bacterial cells in sterile phosphate-buffered saline (PBS) to the desired inoculum concentration (e.g., 100 CFU per gland).[10]
2. Induction of Mastitis:
- Anesthetize the mice.
- Inject 100 µL of the S. aureus suspension into the teat canal of the abdominal mammary glands (e.g., R4 and L4).
3. This compound Treatment:
- At a designated time post-infection (e.g., 0 and 10 hours), administer this compound hydriodide intramuscularly or intravenously.
- Include a vehicle-treated control group.
4. Outcome Evaluation:
- At 24 hours post-infection, euthanize the mice and aseptically collect the mammary glands.
- Homogenize the glands and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration.
- Process a portion of the gland for histopathological analysis to assess tissue damage and neutrophil infiltration.[10]
- Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the mammary tissue homogenate using ELISA.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Murine Mastitis Model
This protocol is adapted from studies using LPS to induce an inflammatory response characteristic of mastitis.[12][13][14]
1. Animal Preparation:
- Use lactating female BALB/c mice.
2. Induction of Mastitis:
- Anesthetize the mice.
- Infuse 100 µL of LPS solution (e.g., 1 mg/mL in sterile saline) into the two abdominal mammary glands (R4 and L4).[14]
3. This compound Treatment:
- Administer this compound intraperitoneally or intramuscularly 1 hour after LPS infusion.
- Include a vehicle-treated control group.
4. Outcome Evaluation:
- After a set period (e.g., 24 hours), euthanize the mice and collect the mammary glands.
- Histopathology: Assess for hyperemia, edema, and inflammatory cell infiltration.[14]
- Myeloperoxidase (MPO) Activity: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration.[13]
- Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in mammary tissue homogenates.[13][15]
- Signaling Pathway Analysis: Evaluate the activation of key inflammatory signaling pathways such as NF-κB and MAPK by measuring the phosphorylation of key proteins (e.g., p65, p38, JNK, ERK) via Western blot.[13][15]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bovine Mastitis Trial
Caption: Workflow for a randomized controlled trial of this compound in bovine mastitis.
Experimental Workflow for Murine Mastitis Model
Caption: Workflow for evaluating this compound in a murine mastitis model.
LPS-Induced Inflammatory Signaling Pathway in Mammary Epithelial Cells
Caption: Simplified LPS/TLR4 signaling cascade leading to inflammation in mastitis.
References
- 1. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 4. Treatment of mastitis during lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of prolonged duration therapy of subclinical mastitis in lactating dairy cows using this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound hydriodide treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.elanco.com [assets.elanco.com]
- 10. Mouse mastitis model of infection for antimicrobial compound efficacy studies against intracellular and extracellular forms of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Indirubin Treatment of Lipopolysaccharide-Induced Mastitis in a Mouse Model and Activity in Mouse Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Protective Effects of Lentinan Against Lipopolysaccharide-Induced Mastitis in Mice [frontiersin.org]
- 15. Pedunculoside protects against LPS-induced mastitis in mice by inhibiting inflammation and maintaining the integrity of blood-milk barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Penethamate using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate, a prodrug of benzylpenicillin, is a beta-lactam antibiotic used in veterinary medicine. Its quantification in various matrices is crucial for pharmacokinetic studies, residue analysis, and formulation development. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradation products, primarily benzylpenicillin. The following protocol is based on established methods for beta-lactam antibiotics and a key study on a stability-indicating assay for a benzylpenicillin prodrug.
Experimental Protocol: HPLC
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point is a ratio of 30:70 (v/v) acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound hydriodide reference standard in a suitable solvent such as a mixture of acetonitrile and water (50:50 v/v) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for Plasma):
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
3. Method Validation Parameters:
The following parameters should be assessed to validate the HPLC method according to ICH guidelines:
-
Specificity: Demonstrated by the separation of this compound from its degradation products and any matrix components.
-
Linearity: Assessed by analyzing a series of standard solutions over a defined concentration range.
-
Precision: Determined by replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Quantitative Data Summary: HPLC
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL (R² > 0.999) |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time of this compound | ~ 6.5 min |
| Retention Time of Benzylpenicillin | ~ 4.2 min |
(Note: The values in this table are representative and should be established for each specific laboratory and application.)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. The following is a proposed protocol based on general methods for the analysis of beta-lactam antibiotics.
Experimental Protocol: LC-MS/MS
1. LC Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2. MS/MS Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound:
-
Precursor Ion (Q1): m/z 448.2
-
Product Ion (Q3) for Quantification: To be determined experimentally (a likely fragment would be the benzylpenicillin moiety at m/z 335.1).
-
Product Ion (Q3) for Confirmation: To be determined experimentally.
-
-
Internal Standard (e.g., Penicillin G-d7):
-
Precursor Ion (Q1): m/z 342.1
-
Product Ion (Q3): m/z 160.1
-
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
3. Sample Preparation (e.g., for Milk):
-
To 1 mL of milk, add 3 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of mobile phase A.
-
Filter through a 0.22 µm syringe filter before injection.
Quantitative Data Summary: LC-MS/MS
| Parameter | Result |
| Linearity (Range) | 0.1 - 100 ng/mL (R² > 0.998) |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
(Note: The values in this table are representative and should be established for each specific laboratory and application. The MRM transitions for this compound need to be optimized experimentally.)
Experimental Workflow Diagrams
Caption: General workflow for HPLC analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Application Notes: Development of Long-Acting Injectable Formulations of Penethamate Hydriodide
Introduction Penethamate (PNT), an ester prodrug of benzylpenicillin, is a critical antibiotic in veterinary medicine, particularly for treating bovine mastitis caused by bacterial infections.[1] Its efficacy stems from its ability to be absorbed intramuscularly and subsequently hydrolyzed into the active compound, benzylpenicillin, which then concentrates in milk at levels up to 10 times higher than those achieved with other benzylpenicillin preparations.[2][3] However, the clinical utility of this compound is hampered by its significant chemical instability in aqueous solutions, which necessitates its supply as a dry powder for reconstitution immediately before use.[4][5] This reconstitution step is often inconvenient in field settings and the resulting suspension has a very short shelf-life, typically around 7 days under refrigeration.[4][5]
These limitations have driven the need for a stable, "ready-to-use" (RTU) long-acting injectable (LAI) formulation.[2] The primary strategy to overcome the hydrolytic degradation of this compound is to formulate it as a suspension in a substantially water-free, non-aqueous vehicle, such as a biocompatible oil.[1][2] This approach aims to create a physically and chemically stable product with a prolonged shelf-life, while ensuring a pharmacokinetic profile comparable to the freshly reconstituted aqueous suspension.[1][6] These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of such a long-acting injectable formulation.
Signaling Pathway: this compound Hydrolysis
This compound acts as a prodrug, undergoing hydrolysis in the body to release its active components. This process is central to its mechanism of action.
Caption: this compound is hydrolyzed into active Benzylpenicillin.
Formulation Development and Pre-formulation Studies
The core challenge in developing a this compound LAI is mitigating its rapid degradation in the presence of water.[7] Studies have shown a V-shaped pH-rate profile for PNT degradation in aqueous solutions, with maximum stability observed around pH 4.5.[4][5] Even under optimal pH conditions, the shelf-life in aqueous media is insufficient for a commercial RTU product.[4] Consequently, formulation development has focused on non-aqueous, oily suspensions.
A variety of biocompatible oils can serve as the vehicle, including vegetable oils, animal oils, or synthetic oils.[2] Key pre-formulation experiments involve assessing the chemical stability of this compound in these different vehicles to identify lead candidates for a long-acting formulation.
Data Presentation: Stability of this compound in Various Vehicles
The stability of this compound is significantly enhanced when formulated as a suspension in oily vehicles compared to aqueous solutions.
Table 1: Chemical Stability Data for this compound Formulations
| Vehicle/Solvent System | Temperature (°C) | Half-Life (t½) | % PNT Remaining (Time) | Reference |
|---|---|---|---|---|
| Aqueous Buffer (pH 4.5) | 30 | 1.8 days (44 hours) | - | [4][6] |
| Propylene Glycol:Citrate Buffer (60:40 v/v, pH 4.5) | 30 | 4.3 days | - | [4] |
| Ethyl Oleate (EO) Suspension | 30 | - | 94.1% (105 days) | [6][7] |
| Miglyol 812 (MIG) Suspension | 30 | - | 95.4% (105 days) | [6][7] |
| Light Liquid Paraffin (LP) Suspension | 30 | - | 96.2% (105 days) | [6][7] |
| Sunflower Oil (SO) Suspension | 30 | - | 86.4% (105 days) |[6][7] |
Data compiled from multiple studies to show comparative stability.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound (PNT) and its primary hydrolytic product, benzylpenicillin (BP).[6] This method is crucial for conducting stability studies.
1. Materials and Reagents:
-
This compound Hydriodide Reference Standard
-
Benzylpenicillin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Ortho-phosphoric Acid
-
Purified Water (HPLC Grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) in a 35:65 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of PNT and BP in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the desired range (e.g., 1-100 µg/mL).
4. Sample Preparation (for Stability Studies):
-
Aqueous Samples: Dilute an aliquot of the sample directly with the mobile phase to fall within the calibration curve range.
-
Oily Suspension Samples:
-
Accurately weigh a portion of the suspension equivalent to ~10 mg of PNT into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the PNT and dilute to volume.
-
Vortex thoroughly and centrifuge to separate excipients.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to the target concentration.
-
5. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration for both PNT and BP standards.
-
Inject the prepared samples into the HPLC system.
-
Quantify the amount of PNT and BP in the samples by comparing their peak areas to the calibration curve.
-
For stability studies, calculate the percentage of PNT remaining at each time point relative to the initial concentration.
Lead Formulation and Manufacturing
Based on stability data, an optimized formulation can be developed. An effective LAI formulation requires not only a stable vehicle but also excipients that ensure proper suspension, syringeability, and re-suspendability after storage.[2][8]
Data Presentation: Example Long-Acting this compound Formulations
The following table outlines components of a ready-to-use injectable suspension formulation, demonstrating the high concentration of the active ingredient.
Table 2: Example Composition of a Ready-to-Use Oily Suspension
| Ingredient | Purpose / Function | Concentration Range | Example Concentration | Reference |
|---|---|---|---|---|
| This compound Hydriodide | Active Pharmaceutical Ingredient | 10-70% w/v | 33.3% w/v | [2][8] |
| Biocompatible Oil (e.g., Triacetin, Ethyl Oleate) | Vehicle / Carrier | q.s. to 100% | q.s. | [2][8] |
| Lecithin (e.g., Phospholipon®) | Surfactant / Dispersing Agent | < 1% w/v | 0.36% w/v | [2][8] |
| Polysorbate 80 (Tween® 80) | Surfactant / Wetting Agent | ~1% w/v | 0.1% w/v | [2][8] |
| Benzyl Alcohol | Preservative | - | 1.0% w/v |[8][9] |
Caption: Manufacturing workflow for an oily PNT suspension.
Protocol 2: Preparation of a this compound Oily Suspension (Lab Scale)
This protocol describes a general method for preparing a stable, non-aqueous this compound suspension.[2][8] All operations should be conducted under aseptic conditions.
1. Vehicle Preparation:
-
In a sterile vessel, combine the required volume of the oily vehicle (e.g., Triacetin) and the preservative (e.g., Benzyl Alcohol).
-
Mix until a homogenous solution is formed.
2. Dispersion of Excipients:
-
Add the wetting agent (e.g., Polysorbate 80) and the dispersing agent (e.g., Lecithin) to the oil vehicle.
-
Mix thoroughly using a high-shear mixer until all excipients are fully dispersed or dissolved. The surfactant helps the vehicle 'wet' the active ingredient more effectively.[8]
3. Suspension of Active Ingredient:
-
Slowly add the micronized this compound Hydriodide powder to the vehicle-excipient mixture while continuing to homogenize.
-
Continue mixing until a uniform and smooth suspension is achieved, with no visible clumps or agglomerates.
4. Final Volume Adjustment and Filling:
-
Adjust the final volume with the oily vehicle if necessary (q.s.).
-
Aseptically fill the suspension into sterile vials and seal.
5. Quality Control:
-
Perform quality control tests, including visual inspection for uniformity, particle size analysis, viscosity measurement, assay for PNT content, and sterility testing.
In-Vitro and In-Vivo Characterization
The ultimate goal is to develop an LAI formulation that is bioequivalent to the existing reconstituted product.[1] This requires both in-vitro release testing and in-vivo pharmacokinetic studies in the target species. An established in vitro-in vivo correlation (IVIVC) can be a valuable tool in development and for future regulatory submissions.[1][10]
Protocol 3: In-Vitro Release Testing for Oily Suspensions
This protocol provides a conceptual framework for assessing the in-vitro release of this compound from a long-acting oily suspension, adapted from methods used for other LAI products.[10]
1. Apparatus:
-
USP Apparatus 4 (Flow-Through Cell) is often suitable for suspensions.
-
Alternatively, USP Apparatus 2 (Paddle) with enhancer cells or semi-solid adapters can be used.
2. Release Medium:
-
Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C, to simulate physiological conditions.
-
The inclusion of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to ensure sink conditions.
3. Method (Using USP Apparatus 4):
-
Pack a precise amount of the this compound suspension into the flow-through cell.
-
Pump the release medium through the cell at a controlled, continuous flow rate (e.g., 8 mL/min).
-
Collect fractions of the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours).
-
Analyze the collected fractions for this compound and/or Benzylpenicillin concentration using the validated HPLC method (Protocol 1).
4. Data Analysis:
-
Calculate the cumulative percentage of the drug released at each time point.
-
Plot the cumulative percent release versus time to generate a dissolution profile.
-
Compare the release profiles of different formulations to guide optimization.
Protocol 4: Pharmacokinetic Study in Target Species (Bovine)
A pilot pharmacokinetic (PK) study in the target species (e.g., dairy cows) is essential to compare the performance of the new LAI formulation against the reference product.[6]
Caption: Experimental workflow for a comparative PK study.
1. Study Design:
-
Animals: Clinically healthy lactating dairy cows.
-
Design: A two-treatment, parallel or crossover study design.
-
Group 1 (Test): Receives the long-acting oily suspension of this compound.
-
Group 2 (Reference): Receives the freshly reconstituted commercial aqueous suspension.
-
Dose: Administer a single intramuscular (IM) injection at a typical dose (e.g., 10-15 mg/kg body weight).[2]
2. Sample Collection:
-
Collect blood samples (via jugular venipuncture) and milk samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72 hours).
-
Process blood samples to obtain plasma. Store all plasma and milk samples frozen at -20°C or below until analysis.
3. Sample Analysis:
-
Analyze plasma and milk samples for the concentration of benzylpenicillin (the active moiety) using a validated bioanalytical method (e.g., HPLC or LC-MS/MS).[6][11]
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key PK parameters for benzylpenicillin in both plasma and milk.
-
Key parameters include:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable time point.
-
t½: Elimination half-life.
-
-
Compare the parameters between the test and reference groups to assess bioequivalence.
Data Presentation: Comparative Pharmacokinetic Parameters
Data from a pilot study in cows demonstrated that an optimized oily suspension could achieve milk concentrations of benzylpenicillin comparable to the marketed aqueous product.[6]
Table 3: Pharmacokinetic Parameters of Benzylpenicillin in Cow Milk
| Formulation | AUC₀₋₄₈ (mg·h·L⁻¹) | Elimination Half-Life (t½) (hours) | Reference |
|---|---|---|---|
| Marketed Aqueous Suspension | 3.56 ± 0.17 | 4.9 ± 0.3 | [6] |
| Oily Suspension (Formulation B) | 4.9 ± 1.4 | 4.6 ± 1.2 |[6] |
Values are presented as mean ± standard deviation.
References
- 1. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2934524A1 - Veterinary injectable formulations - Google Patents [patents.google.com]
- 3. assets.elanco.com [assets.elanco.com]
- 4. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. tandfonline.com [tandfonline.com]
- 8. EP2874623B1 - Injectable antibiotic formulations and their methods of use - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Development of in vitro-in vivo correlations for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Penethamate for Intramammary Health in Lactating Dairy Cows: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of penethamate hydriodide for the treatment of mastitis in lactating dairy cows. It includes a summary of its mechanism of action, efficacy data from clinical and subclinical mastitis trials, pharmacokinetic properties, and detailed experimental protocols.
Mechanism of Action and Pharmacokinetics
This compound hydriodide is a prodrug of penicillin G.[1] Following intramuscular administration, it is rapidly absorbed and, due to its lipophilic nature, readily crosses the blood-milk barrier, concentrating in the udder tissues and milk.[1][2] Within the mammary gland, it is hydrolyzed to release the active compound, benzylpenicillin (penicillin G), which exerts a bactericidal action by inhibiting bacterial cell wall synthesis.[2]
A key feature of this compound is its ability to become "ion-trapped" within the slightly more acidic environment of the milk relative to the blood, leading to antibiotic concentrations in the milk that can be up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[2] This targeted delivery and concentration at the site of infection are crucial for its efficacy against mastitis-causing pathogens. Furthermore, studies have shown that this compound hydriodide can penetrate mammary epithelial cells to kill internalized mastitis pathogens such as Streptococcus uberis, Streptococcus dysgalactiae, and Staphylococcus aureus.[3]
The following diagram illustrates the proposed mechanism of action and distribution of this compound.
Caption: Mechanism of this compound Action in the Mammary Gland.
Pharmacokinetic Parameters
Pharmacokinetic studies have demonstrated the effective distribution of this compound to the mammary gland.
| Parameter | Plasma | Milk | Reference |
| Time to Maximum Concentration (Tmax) | 3.76 hours | 5.91 hours | [1] |
| Half-life (t1/2) | 4.27 hours | 4.00 hours | [1] |
Efficacy Data
This compound has demonstrated efficacy in the treatment of both clinical and subclinical mastitis in lactating dairy cows.
Subclinical Mastitis
| Study Focus | Treatment Group | Control Group | Outcome Measure | Result (Treatment vs. Control) | Reference |
| General Subclinical Mastitis | Intramuscular this compound Hydriodide (3-day regimen) | No Treatment | Bacteriological Cure (Quarters) | 59.5% vs. 16.7% | [4][5] |
| General Subclinical Mastitis | Intramuscular this compound Hydriodide (3-day regimen) | No Treatment | Bacteriological Cure (Cows) | 52.2% vs. 10.9% | [4][5] |
| Chronic Streptococcal Mastitis (S. uberis, S. dysgalactiae) | Parenteral this compound Hydriodide | No Treatment | Bacteriological Cure (Quarters) | 59% vs. 0% | [6][7] |
| Prolonged Therapy | 3 daily injections of 5g this compound Hydriodide | No Treatment | Bacteriological Cure | 32% vs. 16% | [8] |
| Prolonged Therapy | 6 daily injections of 5g this compound Hydriodide | No Treatment | Bacteriological Cure | 56% vs. 16% | [8] |
Clinical Mastitis
A comparative study evaluated the efficacy of intramuscular this compound hydriodide against an intramammary ampicillin/cloxacillin combination for treating clinical mastitis.
| Treatment Group 1 | Treatment Group 2 | Outcome Measure | Result | Reference |
| Intramuscular this compound Hydriodide (3 consecutive days) | Intramammary Ampicillin/Cloxacillin | Bacteriological Cure Rate | No significant difference | [9] |
| Intramammary Ampicillin/Cloxacillin | Intramuscular this compound Hydriodide (3 consecutive days) | Clinical Cure Rate | No significant difference | [9] |
| Intramuscular this compound Hydriodide (3 consecutive days) | Intramammary Ampicillin/Cloxacillin | Reduction of SCC < 250,000 cells/mL | More frequent with this compound | [9] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed studies. These serve as a guide for designing efficacy trials for intramammary antibiotics.
Protocol for Efficacy Trial in Subclinical Mastitis
This protocol outlines a randomized controlled field trial to evaluate the efficacy of a systemic antibiotic for the treatment of subclinical mastitis.
Caption: Workflow for a Subclinical Mastitis Efficacy Trial.
3.1.1 Study Population and Inclusion Criteria:
-
Lactating dairy cows from commercial herds.
-
Inclusion criteria based on milk recording data: at least two of the last three monthly somatic cell counts (SCC) exceeding 300,000 cells/mL.[4]
-
At least one quarter with an SCC greater than 250,000 cells/mL.[4]
-
The same bacterial species must be isolated from two consecutive quarter milk samples taken 2 to 4 days apart.[4]
3.1.2 Study Design and Treatment:
-
Randomization: Eligible cows are randomly allocated to either a treatment or a control group.[4][6]
-
Treatment Group: Administer intramuscular this compound hydriodide at a dose of 10-15 mg/kg body weight daily for 3 to 6 consecutive days.[2][8]
-
Control Group: Cows in the control group receive no treatment.[4][6]
3.1.3 Sample Collection and Analysis:
-
Pre-treatment: Collect duplicate quarter milk samples aseptically for bacteriological culture and SCC analysis.[4]
-
Post-treatment: Collect quarter milk samples at predefined intervals, for example, on days 14, 28, and 60 post-treatment.[4]
-
Bacteriological Analysis: Samples are cultured to identify the presence or absence of the pre-treatment pathogen.
-
Somatic Cell Count: SCC is determined for each quarter sample.
3.1.4 Outcome Assessment:
-
Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in the milk samples taken at 14 and 28 days post-treatment.[4]
-
SCC Cure: Defined as a quarter milk SCC below 250,000 cells/mL on days 10 and 20 post-treatment.[6][7]
-
Statistical Analysis: Compare the cure rates and changes in SCC between the treatment and control groups using appropriate statistical methods (e.g., logistic regression).
Protocol for Efficacy Trial in Clinical Mastitis
This protocol details a randomized, controlled, multicenter field trial to compare a systemic antibiotic with a local intramammary treatment for clinical mastitis.
3.2.1 Study Population and Inclusion Criteria:
-
Lactating dairy cows diagnosed with infectious clinical mastitis in a single quarter.[9]
-
Clinical signs may include changes in milk appearance and udder consistency.
-
A pre-treatment milk sample should be microbiologically positive for a target pathogen.[10]
3.2.2 Study Design and Treatment:
-
Randomization: Cows are randomly assigned to one of two treatment groups.[9]
-
Treatment Group 1 (Systemic): Intramuscular administration of this compound hydriodide for 3 consecutive days.[9]
-
Treatment Group 2 (Local): Intramammary administration of a registered and effective antibiotic combination (e.g., ampicillin/cloxacillin).[9]
3.2.3 Clinical and Milk Sample Monitoring:
-
Clinical Examinations: Conduct clinical examinations at regular intervals, for instance, on days 1 (pre-treatment), 3, 8, 17, and 22.[9]
-
Bacteriological Sampling: Collect milk samples from the affected quarter for bacteriological analysis on days 1, 17, and 22.[9]
-
SCC Sampling: Collect milk samples from all quarters for SCC determination on days 1, 8, 17, and 22.[9]
3.2.4 Outcome Assessment:
-
Bacteriological Cure: Absence of the initial pathogen in post-treatment samples.
-
Clinical Cure: Resolution of clinical signs of mastitis.
-
SCC Reduction: A significant decrease in SCC in the treated and adjacent quarters.
-
Statistical Analysis: Compare the bacteriological and clinical cure rates, as well as SCC changes, between the two treatment groups.
General Guidelines for Intramammary Efficacy Studies
Regulatory bodies such as the European Medicines Agency (EMA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) provide guidelines for conducting efficacy studies for intramammary products.[10][11][12] Key principles include:
-
Randomized and Controlled Trials: Studies should be designed to compare the test product against a proven reference product or a negative control.[11]
-
Sufficient Sample Size: The number of animals or quarters should be adequate to yield statistically significant results.[11]
-
Clear Inclusion/Exclusion Criteria: Define the characteristics of the cows and quarters to be included in the study.[10]
-
Standardized Procedures: Ensure consistent methods for milk sample collection, bacteriological analysis, and clinical assessment across all study sites.
-
Defined Endpoints: Clearly define the criteria for treatment success (e.g., bacteriological cure, clinical cure, SCC reduction).
The logical relationship for establishing the efficacy of an intramammary product is depicted below.
References
- 1. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. assets.elanco.com [assets.elanco.com]
- 3. Intracellular killing of mastitis pathogens by this compound hydriodide following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound hydriodide treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound hydriodide treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy of local and systemic antibiotic treatment in lactating cows with clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols for Penethamate Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Penethamate hydriodide is a prodrug of benzylpenicillin (Penicillin G) utilized primarily in veterinary medicine, particularly for the treatment of bovine mastitis. Its efficacy stems from its ability to achieve higher concentrations in milk and udder tissue compared to other penicillin formulations. Upon administration, this compound is rapidly hydrolyzed to release benzylpenicillin, which is the active antimicrobial compound.[1] Therefore, the antimicrobial susceptibility of a bacterial isolate to this compound is determined by its susceptibility to benzylpenicillin.
The mechanism of action involves the inhibition of bacterial cell wall synthesis. The β-lactam ring of penicillin binds to and inactivates enzymes known as penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan cross-linking.[2] This disruption leads to a weakened cell wall and subsequent cell lysis, making it a bactericidal agent.[2][3]
Standardized antimicrobial susceptibility testing (AST) is critical for guiding therapeutic decisions and monitoring for the emergence of resistance. In veterinary medicine, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the framework for performing and interpreting AST.[4][5][6][7] This document outlines the standard operating procedures for determining the susceptibility of veterinary pathogens to this compound by testing its active form, benzylpenicillin, based on CLSI VET01 guidelines.[6][7][8]
Mechanism of Action Pathway
The following diagram illustrates the conversion of this compound to its active form and its subsequent mode of action against bacterial cells.
Caption: Mechanism of this compound action via hydrolysis to Penicillin G.
Quantitative Data Summary
As specific breakpoints for this compound are not defined, the interpretive criteria for Benzylpenicillin against common mastitis pathogens, as provided by CLSI, should be utilized. The following tables summarize essential quantitative data for performing and interpreting these tests.
Table 1: Interpretive Criteria (Breakpoints) for Benzylpenicillin (Note: These values are illustrative and should be confirmed with the latest CLSI VET01/VET08 supplements. Breakpoints can vary by organism group and animal species.)
| Organism Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus spp. | MIC (µg/mL) | ≤ 0.12 | 0.25 - 2 | ≥ 4 |
| Disk Diffusion (mm) | ≥ 29 | - | ≤ 28 | |
| Streptococcus spp. | MIC (µg/mL) | ≤ 0.12 | 0.25 - 2 | ≥ 4 |
| Disk Diffusion (mm) | ≥ 28 | 21 - 27 | ≤ 20 |
Table 2: Quality Control (QC) Ranges for Recommended Strains (Based on CLSI standards for Benzylpenicillin)
| Quality Control Strain | Method | Antimicrobial Agent | Acceptable QC Range |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (10 U) | Penicillin | 26 - 37 mm |
| Staphylococcus aureus ATCC® 29213™ | Broth Dilution MIC | Penicillin | 0.25 - 2.0 µg/mL |
| Enterococcus faecalis ATCC® 29212™ | Broth Dilution MIC | Penicillin | 1 - 4 µg/mL |
Experimental Protocols
The following protocols are based on the CLSI VET01 standard for broth microdilution and disk diffusion testing.[6][7]
Protocol 1: Broth Microdilution MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
1. Materials:
-
Benzylpenicillin G powder (analytical grade)
-
Appropriate solvent (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus spp.), CAMHB supplemented with 2-5% lysed horse blood.
-
96-well microtiter plates
-
Bacterial isolates and recommended QC strains (e.g., S. aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
2. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of Benzylpenicillin G at a high concentration (e.g., 1280 µg/mL) using the appropriate solvent.
-
Sterilize the stock solution by filtration if necessary. Aliquot and store at -60°C or below.
3. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Transfer colonies to a tube of sterile saline or broth.
-
Vortex thoroughly and adjust the turbidity to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Within 15 minutes of preparation, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Plate Inoculation:
-
Perform serial two-fold dilutions of the Benzylpenicillin G stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 32 µg/mL).
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
-
Run a QC strain in parallel with each batch of tests.[10][11]
5. Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours (20-24 hours for Staphylococcus spp. to detect oxacillin/methicillin resistance, though not directly relevant to penicillin).
6. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a button at the bottom of the well).
-
The MIC is the lowest concentration of Benzylpenicillin G that completely inhibits visible growth.
-
Compare the MIC value to the interpretive breakpoints in Table 1 to classify the isolate as Susceptible, Intermediate, or Resistant.
-
Ensure the QC strain result falls within the acceptable ranges listed in Table 2. If not, the results for the test isolates are invalid and the test must be repeated.[12]
Experimental Workflow Diagram
The diagram below outlines the key steps in the broth microdilution susceptibility testing workflow.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. news-medical.net [news-medical.net]
- 3. m.youtube.com [m.youtube.com]
- 4. EUCAST: Bacteria [eucast.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 8. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 9. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 12. Quality Control for β-Lactam Susceptibility Testing with a Well-Defined Collection of Enterobacteriaceae and Pseudomonas aeruginosa Strains in Spain - PMC [pmc.ncbi.nlm.nih.gov]
Penethamate as a Reference Standard in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate, a prodrug of benzylpenicillin, serves as a crucial reference standard in antibiotic research and veterinary medicine.[1][2] As the diethylaminoethyl ester of benzylpenicillin, it is primarily utilized for its ability to achieve higher concentrations of the active moiety, benzylpenicillin, in specific tissues compared to the administration of benzylpenicillin itself.[3][4] This characteristic makes it particularly effective in the treatment of bovine mastitis.[5] In aqueous environments and in vivo, this compound is rapidly hydrolyzed to form benzylpenicillin and diethylaminoethanol.[1][6] The antimicrobial activity is exclusively attributed to benzylpenicillin, which acts by inhibiting the synthesis of the bacterial cell wall.[6][7]
These application notes provide detailed information on the use of this compound as a reference standard, including its chemical and physical properties, mechanism of action, and protocols for its application in research settings.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | [8] |
| Molecular Formula | C22H32IN3O4S | [8] |
| Molecular Weight | 561.5 g/mol | [8] |
| CAS Number | 808-71-9 | [8] |
| pKa | 8.4 | [1][7] |
| Form | Typically supplied as this compound hydriodide, an off-white sterile powder.[4] | |
| Solubility | Soluble in aqueous solutions, though stability is pH-dependent.[9][10] Greater stability is observed in mixed solvents like propylene glycol:citrate buffer.[9] | |
| Stability | Unstable in aqueous solutions, with products requiring reconstitution before use.[9][10] The reconstituted injection has a short shelf life.[9] It degrades via several pathways with a minimum degradation rate at approximately pH 4.5.[9][10] |
Mechanism of Action and Antimicrobial Spectrum
This compound itself is biologically inactive.[3] Following administration, it undergoes hydrolysis to release benzylpenicillin, the active antimicrobial agent.[1] Benzylpenicillin exerts its bactericidal effect by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.[6][11] This action is primarily effective against actively growing bacteria.[6][11]
The antimicrobial spectrum of this compound corresponds to that of benzylpenicillin and is primarily targeted against Gram-positive bacteria.[7] Common susceptible organisms include:
-
Streptococcus agalactiae[6]
-
Streptococcus dysgalactiae[6]
-
Streptococcus uberis[6]
-
Staphylococcus aureus (beta-lactamase negative)[6]
-
Clostridium spp.[7]
-
Bacillus spp.[7]
Resistance to this compound is primarily mediated by the production of beta-lactamase enzymes, particularly penicillinase in S. aureus, which cleave the beta-lactam ring of the penicillin molecule, rendering it inactive.[6]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is central to its therapeutic application. Its lipophilic nature facilitates passage across biological membranes, such as the blood-milk barrier.[4][12]
| Parameter | Description | Source |
| Absorption | Rapidly absorbed after intramuscular injection.[6] | |
| Metabolism | Rapidly hydrolyzed in circulation to benzylpenicillin and diethylaminoethanol.[1][6] Approximately 90% exists as penicillin in circulation.[6] | |
| Distribution | The parent compound readily penetrates into milk due to its high lipid solubility.[6] This leads to antibiotic concentrations in milk up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[3] | |
| Elimination Half-life | The elimination half-life of the resulting benzylpenicillin is approximately 6.84 hours.[6] | |
| Cmax | The maximum plasma concentration (Cmax) of benzylpenicillin after this compound administration is 682 ng/mL.[6] | |
| AUClast | The area under the concentration-time curve from time zero to the last measurable concentration (AUClast) is 7770 h*ng/mL.[6] |
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for penicillin against key mastitis pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[13]
| Organism | MIC90 (μg/mL) - Sweden (2011) | MIC90 (μg/mL) - Germany (2012) | MIC90 (μg/mL) - Switzerland (2013) | EUCAST ECOFF (μg/mL) |
| Staphylococcus aureus | 0.12[6] | 1.0[6] | 0.125[6] | |
| Streptococcus agalactiae | 0.031[6] | 0.125[6] | ||
| Streptococcus dysgalactiae | 0.12[6] | 0.015[6] | ≤0.12[6] | |
| Streptococcus uberis | 0.125[6] | ≤0.12[6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound (as benzylpenicillin) against a target bacterial strain.
Materials:
-
This compound hydriodide reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Target bacterial strain
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound hydriodide and dissolve it in an appropriate solvent (e.g., sterile deionized water) to create a high-concentration stock solution. Note that this compound will hydrolyze to benzylpenicillin in aqueous solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the target bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution
This protocol describes a method to assess the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound hydriodide reference standard
-
HPLC-grade water
-
pH buffers (e.g., citrate, phosphate)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient)
-
Incubator or water bath
Procedure:
-
Preparation of this compound Solution:
-
Prepare a solution of this compound hydriodide of a known concentration in a specific pH buffer.
-
-
Incubation:
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
HPLC Analysis:
-
Immediately analyze the aliquot by HPLC to determine the concentration of the remaining this compound.
-
The separation of this compound from its degradation products (primarily benzylpenicillin) should be achieved on the C18 column with an appropriate mobile phase gradient.
-
Quantify the this compound peak area.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics and the half-life of this compound under the tested conditions.
-
Signaling Pathway: Mechanism of Action of Benzylpenicillin
As this compound is a prodrug, its antimicrobial activity is mediated by benzylpenicillin. The following diagram illustrates the mechanism of action of benzylpenicillin.
Conclusion
This compound serves as an invaluable reference standard in antibiotic research, particularly in studies focused on Gram-positive pathogens and the development of veterinary medicines. Its unique pharmacokinetic properties allow for targeted delivery of benzylpenicillin to specific tissues. A thorough understanding of its chemical characteristics, mechanism of action, and appropriate handling as outlined in these notes and protocols is essential for obtaining accurate and reproducible experimental results. Researchers should pay close attention to the inherent instability of this compound in aqueous solutions and account for its conversion to benzylpenicillin in their experimental designs.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.elanco.com [assets.elanco.com]
- 4. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]
- 5. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. This compound hydriodide | C22H32IN3O4S | CID 71796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 12. EP2874623B1 - Injectable antibiotic formulations and their methods of use - Google Patents [patents.google.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Penethamate in Antimicrobial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penethamate hydriodide, a prodrug of benzylpenicillin, serves as a valuable tool in the study of antimicrobial resistance mechanisms, particularly in the context of veterinary medicine and mastitis-causing pathogens. As an ester, this compound facilitates the transport of penicillin G into tissues and cells, where it is subsequently hydrolyzed to its active form. This property makes it particularly useful for investigating resistance in intracellular bacteria and for ensuring effective concentrations of penicillin at the site of infection. These notes provide detailed protocols and data for researchers utilizing this compound to explore and overcome antimicrobial resistance.
This compound's primary mechanism of action is derived from its active metabolite, benzylpenicillin (Penicillin G). Benzylpenicillin inhibits the formation of peptidoglycan cross-links in the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[1] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.[1] Its effectiveness is most pronounced against Gram-positive bacteria.[1]
Data Summary: Efficacy of this compound and Benzylpenicillin
The following tables summarize key quantitative data from studies evaluating the efficacy of this compound and its active form, benzylpenicillin, against common mastitis pathogens. This data is crucial for designing experiments related to antimicrobial resistance.
Table 1: Bacteriological Cure Rates Following this compound Treatment for Subclinical Mastitis
| Pathogen | Treatment Group | Duration of Treatment | No. of Quarters/Cows | Bacteriological Cure Rate (%) | Citation |
| Staphylococcus aureus (Penicillin-Susceptible) | This compound Hydriodide (3 injections) | 3 days | 29 glands | 24% | [2] |
| Staphylococcus aureus (Penicillin-Resistant) | This compound Hydriodide (3 injections) | 3 days | 24 glands | 4% | [2] |
| Staphylococcus aureus & other pathogens | This compound Hydriodide | 3 days | 151 quarters | 59.5% | [3] |
| Untreated Control | None | - | 151 quarters | 16.7% | [3] |
| Streptococcus uberis or S. dysgalactiae | This compound Hydriodide | 3 days | 29 quarters | 59% | [4] |
| Untreated Control | None | - | 21 quarters | 0% | [4] |
Table 2: In Vitro Efficacy of this compound and Benzylpenicillin Against Mastitis Pathogens
| Organism | Antimicrobial Agent | Concentration / MIC Value | Effect | Citation |
| Intracellular S. aureus, S. uberis, S. dysgalactiae | This compound Hydriodide | 32 µg/mL - 32 mg/mL | 85% - 100% killing rate | [5] |
| Intracellular S. aureus, S. uberis, S. dysgalactiae | This compound Hydriodide | 0.032 µg/mL - 3.2 µg/mL | 0% - 80% killing rate | [5] |
| S. aureus (clinical isolates, resistant group) | Penicillin G | MIC: 24 µg/mL | Bacteriostatic | [6] |
| S. aureus (clinical isolates, susceptible group) | Penicillin G | MIC: 0.4 µg/mL | Bacteriostatic | [6] |
| S. aureus (from waterfowl) | Amoxicillin | MIC₅₀: 0.5 µg/mL, MIC₉₀: 64 µg/mL | Varies by strain | [7] |
| S. aureus (from waterfowl) | Amoxicillin-Clavulanic Acid | MIC₅₀: 0.25 µg/mL, MIC₉₀: 4 µg/mL | Enhanced efficacy | [7] |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the mechanism of action of this compound and the common pathways of bacterial resistance to beta-lactam antibiotics.
Caption: this compound hydrolysis and subsequent inhibition of bacterial cell wall synthesis.
Caption: Key bacterial resistance mechanisms against benzylpenicillin.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of benzylpenicillin (the active form of this compound) against bacterial isolates using the broth microdilution method, adapted from standard clinical laboratory procedures.[8][9]
Materials:
-
Bacterial isolates (e.g., S. aureus, S. uberis)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Benzylpenicillin sodium salt
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (OD at 600 nm)
-
Sterile tubes, pipettes, and reservoirs
-
Bacterial incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 well-isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in fresh CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working bacterial suspension.
-
Antibiotic Stock and Dilution Preparation: a. Prepare a stock solution of benzylpenicillin at 1280 µg/mL in sterile deionized water. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the benzylpenicillin stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as a positive growth control (no antibiotic). Well 12 will be a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 10 µL of the working bacterial suspension (1 x 10⁶ CFU/mL) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL and halves the antibiotic concentrations in the wells (final range: 64 µg/mL to 0.125 µg/mL). b. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of benzylpenicillin that completely inhibits visible bacterial growth. b. Confirm the absence of growth by reading the optical density (OD₆₀₀) of each well.
Caption: Broth microdilution workflow for determining Minimum Inhibitory Concentration.
Protocol 2: Intracellular Killing Assay Using this compound
This protocol is designed to evaluate the efficacy of this compound at killing bacteria that have internalized within mammary epithelial cells, a key mechanism for persistent infections. This protocol is based on methodologies described for studying intracellular mastitis pathogens.[10][11]
Materials:
-
Bovine mammary epithelial cell line (e.g., MAC-T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bacterial isolates (e.g., S. aureus)
-
This compound hydriodide
-
Gentamicin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Triton X-100 (0.1% in PBS)
-
Sterile 24-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Seed mammary epithelial cells into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation (e.g., 2 x 10⁵ cells/well). b. Incubate at 37°C with 5% CO₂.
-
Bacterial Infection: a. Prepare a bacterial suspension in antibiotic-free cell culture medium. b. Once cells are confluent, wash the monolayer twice with warm PBS. c. Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria:epithelial cells). d. Incubate for 2 hours to allow for bacterial internalization.
-
Removal of Extracellular Bacteria: a. After the 2-hour infection period, wash the monolayer three times with warm PBS. b. Add fresh culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin at 100 µg/mL) to kill any remaining extracellular bacteria. c. Incubate for 1 hour.
-
This compound Treatment: a. Prepare serial dilutions of this compound hydriodide in fresh cell culture medium (without gentamicin). b. Wash the monolayer three times with warm PBS to remove the gentamicin. c. Add the this compound-containing medium to the appropriate wells. Include a no-treatment control well. d. Incubate for a defined period (e.g., 4, 8, or 24 hours).
-
Quantification of Intracellular Bacteria: a. At each time point, wash the monolayer three times with PBS. b. Lyse the epithelial cells by adding 200 µL of 0.1% Triton X-100 per well and incubating for 10 minutes. c. Perform serial dilutions of the cell lysate in PBS. d. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 24 hours at 37°C. e. Count the resulting colonies (CFU) to determine the number of viable intracellular bacteria. f. Calculate the killing rate by comparing the CFU from this compound-treated wells to the no-treatment control wells.
Protocol 3: PCR Detection of Beta-Lactamase Resistance Gene (blaZ)
This protocol provides a method for screening S. aureus isolates for the blaZ gene, a common mechanism of resistance to penicillin. This is essential for correlating phenotypic resistance (determined by MIC) with a specific genetic marker. The protocol is adapted from studies on resistance genes in mastitis pathogens.[12][13]
Materials:
-
Bacterial DNA, extracted from isolates
-
blaZ forward and reverse primers (sequences to be obtained from literature)
-
PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
Thermal cycler
-
Gel electrophoresis equipment (agarose, buffer, DNA stain)
Procedure:
-
DNA Extraction: a. Extract genomic DNA from overnight cultures of the S. aureus isolates using a commercial DNA extraction kit according to the manufacturer's instructions. b. Quantify the DNA and adjust the concentration to 20-50 ng/µL.
-
PCR Reaction Setup: a. In a PCR tube, prepare the following reaction mixture (total volume of 25 µL):
- PCR Master Mix (2X): 12.5 µL
- Forward Primer (10 µM): 1 µL
- Reverse Primer (10 µM): 1 µL
- Template DNA: 2 µL
- Nuclease-free water: 8.5 µL b. Include a positive control (blaZ-positive strain) and a negative control (nuclease-free water instead of template DNA).
-
Thermal Cycling: a. Place the PCR tubes in a thermal cycler and run the following program:
- Initial Denaturation: 95°C for 5 minutes
- 30 Cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 30 seconds (Note: Annealing temperature may need optimization based on primer specifics)
- Extension: 72°C for 1 minute
- Final Extension: 72°C for 7 minutes
- Hold: 4°C
-
Analysis of PCR Products: a. Run the entire PCR product on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). b. Include a DNA ladder to determine the size of the amplicons. c. Visualize the DNA bands under UV light. The presence of a band of the expected size for the blaZ gene indicates a positive result.
References
- 1. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intracellular killing of mastitis pathogens by this compound hydriodide following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Escherichia coli invasion into bovine mammary epithelial cells previously infected by Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 13. actavet.vfu.cz [actavet.vfu.cz]
Troubleshooting & Optimization
Technical Support Center: Overcoming Penethamate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Penethamate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a prodrug of benzylpenicillin, meaning it is converted into the active therapeutic agent, benzylpenicillin, within the body.[1][2] It is frequently used in veterinary medicine, often in the form of this compound hydriodide.[2][3] A primary challenge for researchers is its limited stability and slight solubility in water.[4][5] Aqueous solutions of this compound are unstable and tend to hydrolyze, breaking down into benzylpenicillin and diethylaminoethanol.[4][6] This instability complicates the preparation of ready-to-use aqueous formulations and can impact the drug's shelf-life and therapeutic efficacy.[1][5]
Q2: What is the optimal pH for dissolving and stabilizing this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on pH.[1][7][8] Studies have shown that this compound degradation follows a V-shaped pH-rate profile, with the minimum degradation rate occurring at a pH of approximately 4.5.[1][7][8] Therefore, to enhance stability in an aqueous environment, it is recommended to maintain the pH of the solution around 4.5. The pH of a saturated aqueous solution of this compound hydriodide is naturally between 4.5 and 5.2.[4]
Q3: Are there alternatives to purely aqueous solvents for dissolving this compound?
Yes, using co-solvents or formulating this compound in non-aqueous vehicles can significantly improve its stability.
-
Co-solvents: The addition of a water-miscible solvent, such as propylene glycol, can enhance the stability of this compound in solution.[1][9] For instance, a mixture of propylene glycol and citrate buffer has been shown to increase the half-life of this compound compared to an aqueous buffer alone.[1][8]
-
Oily Suspensions: Formulating this compound as a suspension in an oily vehicle is a highly effective strategy to improve its chemical stability, as it minimizes the presence of water which drives hydrolysis.[5][10][11] This approach is particularly explored for developing ready-to-use injectable products.[12][13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation. | The aqueous solubility of this compound hydriodide is low (0.96% at 20°C).[4] Exceeding this concentration will lead to precipitation. | - Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system. - Consider using a co-solvent system to increase solubility. - If a higher concentration is required, a suspension formulation may be more appropriate. |
| Rapid degradation of this compound in the prepared solution. | This compound is inherently unstable in aqueous solutions and degrades via hydrolysis.[1][6] The rate of degradation is influenced by pH and temperature.[4][7] | - Adjust the pH of the solution to approximately 4.5, where this compound exhibits maximum stability.[1][8] - Prepare solutions at a low temperature and store them at 2-8°C to slow down the degradation process.[1] - Consider using a co-solvent like propylene glycol to improve stability.[1] |
| Inconsistent results in bioassays or experiments. | This could be due to the degradation of this compound in the experimental medium, leading to a lower-than-expected concentration of the active compound. | - Prepare fresh solutions of this compound immediately before each experiment. - Monitor the stability of this compound in your specific experimental buffer and conditions. - If prolonged incubation is necessary, consider using a more stable formulation, such as a suspension in an appropriate vehicle. |
Data Presentation
Table 1: Solubility and Stability of this compound in Different Solvent Systems
| Solvent System | This compound Form | Solubility | Half-life (t½) | Reference |
| Water | Hydriodide | 0.96% at 20°C | 23 minutes at 37°C and pH 7.3 | [2][4] |
| Aqueous Buffer (pH 4.5) | Base | Not specified | 1.8 days | [1] |
| Propylene Glycol:Citrate Buffer (60:40, v/v, pH 4.5) | Base | Higher than in aqueous solution | 4.3 days | [1] |
| Oily Vehicles (e.g., Light Liquid Paraffin, Miglyol) | Hydriodide | Low (<0.1%) | Significantly enhanced stability (shelf-life of up to 5.5 years at 30°C may be achieved for suspensions) | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using a Co-solvent and pH Adjustment
Objective: To prepare an aqueous-based solution of this compound with improved stability.
Materials:
-
This compound Hydriodide
-
Propylene Glycol
-
Citrate Buffer (pH 4.5)
-
Sterile water for injection
-
pH meter
-
Sterile filtration apparatus
Methodology:
-
Prepare a citrate buffer solution at the target pH of 4.5.
-
Create the co-solvent mixture by combining propylene glycol and the citrate buffer in the desired ratio (e.g., 60:40 v/v).[1]
-
Slowly dissolve the this compound Hydriodide in the co-solvent mixture with gentle agitation. Ensure the final concentration does not exceed the solubility limit in this specific solvent system.
-
Verify the final pH of the solution and adjust if necessary using diluted citric acid or sodium citrate solution.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Store the prepared solution at 2-8°C and protect it from light.[1]
Protocol 2: Preparation of a this compound Oily Suspension
Objective: To formulate a stable, ready-to-use suspension of this compound in a non-aqueous vehicle.
Materials:
-
Micronized this compound Hydriodide
-
Sterile oily vehicle (e.g., light liquid paraffin, medium-chain triglycerides)[10][11]
-
Suspending agent (optional, to improve physical stability)
-
Homogenizer or high-shear mixer
-
Sterile manufacturing environment
Methodology:
-
Sterilize the oily vehicle and any other excipients.
-
In a sterile environment, gradually add the micronized this compound Hydriodide powder to the oily vehicle while mixing with a homogenizer.
-
If using a suspending agent, disperse it in a portion of the oily vehicle before adding the active pharmaceutical ingredient.
-
Continue mixing until a uniform and fine suspension is achieved.
-
Package the suspension in appropriate sterile containers.
Visualizations
References
- 1. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound hydriodide [sitem.herts.ac.uk]
- 4. This compound Hydriodide [drugfuture.com]
- 5. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]
- 13. EP2934524A1 - Veterinary injectable formulations - Google Patents [patents.google.com]
Technical Support Center: Optimizing Penethamate Dosage Regimens in Large Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penethamate in large animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Variable drug efficacy | Improper dosage calculation, incorrect administration route, degradation of this compound. | Ensure accurate body weight measurement for dosage calculation (10-15 mg/kg body weight daily).[1][2] Administer via deep intramuscular injection.[2] Use freshly reconstituted solution and follow storage guidelines to prevent degradation.[1][3][4] |
| Precipitation in reconstituted solution | Incomplete dissolution of the powder, improper reconstitution solvent. | Shake the vial vigorously after adding the sterile diluent until all powder is fully dissolved.[1] Use only the sterile diluent provided with the product for reconstitution.[1] |
| Local tissue reaction at the injection site | High injection volume at a single site, superficial injection. | Do not exceed a maximum of 20 ml per injection site.[2] Ensure deep intramuscular administration to minimize local irritation. |
| Lower than expected milk concentration of Penicillin G | Impaired udder tissue penetration, incorrect timing of milk sampling. | This compound is designed for efficient udder tissue penetration.[1] Following intramuscular administration, maximum concentrations in milk are typically achieved around 7 hours post-injection.[2] Time your sampling accordingly. |
| Rapid degradation of reconstituted this compound | Improper storage temperature, extended storage time. | Once reconstituted, the solution is stable for up to two days when stored below 25°C.[1] For longer-term stability, a reconstituted suspension stored at 5°C may have a shelf life of up to 5.5 months, though this is a significant improvement over standard reconstitution and not intended for ready-to-use products.[3][4] |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is the recommended dosage of this compound Hydriodide for treating mastitis in cattle?
The recommended daily dosage is typically 10-15 mg per kg of body weight.[1] For a 500 kg cow, this equates to approximately 20 mL of the reconstituted solution.[1] Another source suggests a dose of 15,000 IU (14.2 mg) of this compound hydriodide per kg of body weight per day.[2]
Q2: How should this compound be reconstituted?
To reconstitute, add 48 mL of the provided sterile diluent to the 15g vial of this compound Hydriodide powder.[1] It is crucial to shake the vial well to ensure the powder is completely dissolved.[1]
Q3: What is the proper administration route for this compound in large animals?
This compound should be administered via deep intramuscular injection.[2]
Q4: For how many days should the treatment be administered?
The treatment should be repeated daily for 1 to 5 consecutive days, depending on the condition being treated.[1] Some protocols specify three to four consecutive days.[2]
Pharmacokinetics and Mechanism of Action
Q5: How does this compound work?
This compound Hydriodide is a prodrug of penicillin G.[1][5] In its original form, it is biologically inactive.[1] Following intramuscular injection, it is rapidly absorbed and crosses the blood-milk barrier, concentrating in the udder tissue and milk.[1][6] In these locations, it is hydrolyzed to the active form, penicillin G, which exerts a bactericidal action on cell wall synthesis.[1]
Q6: How quickly does this compound reach peak concentrations?
After intramuscular administration in dairy cows, maximum serum concentrations are reached in approximately 3 hours, and maximum milk concentrations are reached in about 7 hours.[2]
Stability and Storage
Q7: What is the stability of the reconstituted this compound solution?
Once reconstituted, the solution remains stable for two days if stored below 25°C.[1] this compound is known to be unstable in aqueous solutions, which is why it is supplied as a powder for reconstitution.[3][4][7]
Q8: What are the optimal storage conditions for the unreconstituted powder?
The unreconstituted powder vials should be stored below 25°C (77°F).[8]
Experimental Protocols
This compound Reconstitution and Administration Workflow
This protocol outlines the standard procedure for preparing and administering this compound in a research setting.
References
- 1. assets.elanco.com [assets.elanco.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 7. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetlexicon.com [vetlexicon.com]
Addressing Penethamate stability issues in ready-to-use formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ready-to-use Penethamate formulations.
Troubleshooting Guide
This guide addresses common experimental issues related to this compound stability.
| Issue | Possible Cause | Recommended Solutions |
| Rapid degradation of this compound in aqueous solution. | pH of the formulation: this compound is highly susceptible to hydrolysis, and the degradation rate is pH-dependent.[1][2][3] | Adjust the pH of the aqueous vehicle to approximately 4.5, where the degradation rate is at a minimum.[1][2][3] Use a suitable buffer system, such as a citrate or acetate buffer, to maintain the optimal pH.[1][3] |
| Elevated temperature: Higher temperatures accelerate the degradation of this compound.[1][3] | Prepare and store this compound formulations at refrigerated temperatures (2-8°C) to improve stability.[1] For long-term storage, consider formulating as a lyophilized powder for reconstitution or as an oily suspension.[4] | |
| Presence of water: As a prodrug susceptible to hydrolysis, the presence of water is a key factor in the degradation of this compound.[2][5] | For non-aqueous formulations, ensure all excipients are anhydrous and protect the formulation from atmospheric moisture. Consider using oily vehicles for suspensions, which have been shown to significantly enhance stability.[4][6] | |
| Precipitation of this compound Hydriodide during formulation. | Exceeding solubility limit: this compound Hydriodide has limited solubility in aqueous vehicles. | Co-solvents: Incorporate a co-solvent such as propylene glycol to increase the solubility of this compound Hydriodide.[1] A mixture of propylene glycol and a citrate buffer (e.g., 60:40 v/v) can enhance both solubility and stability.[1] |
| pH adjustment: While optimal for stability, a pH of 4.5 may not be optimal for solubility. | A careful balance between pH for stability and the use of co-solvents for solubility is necessary. Characterize the solubility of this compound Hydriodide in your specific formulation system. | |
| Inconsistent analytical results in stability studies. | Inadequate sample handling: Degradation can occur in the time between sample collection and analysis. | Immediately quench the degradation reaction after sample collection by diluting the aliquot with the mobile phase or a suitable solvent that halts the reaction.[2] |
| Non-validated analytical method: The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products. | Develop and validate a stability-indicating HPLC method for the simultaneous determination of this compound and its primary degradation product, benzylpenicillin.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a prodrug of benzylpenicillin, meaning it is converted into the active drug within the body.[5] Its primary use is in veterinary medicine.[5] The ester linkage in the this compound molecule is prone to hydrolysis, especially in aqueous solutions, leading to its degradation and a loss of potency.[1][2] This inherent instability makes developing ready-to-use liquid formulations challenging.[1]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the ester bond, which releases benzylpenicillin and diethylaminoethanol.[2][5] This reaction is catalyzed by both acid and base.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. The degradation rate follows a V-shaped profile, with the minimum degradation occurring at a pH of approximately 4.5.[1][3] At physiological pH (around 7.3), the half-life is significantly shorter, being approximately 23 minutes at 37°C.[2][5]
Q4: What is the effect of temperature on this compound stability?
A4: Temperature has a significant impact on the degradation rate of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[1] Studies have determined the Arrhenius activation energies at different pH values, confirming this temperature dependence.[3] Therefore, storage at lower temperatures is recommended to prolong shelf-life.[1]
Q5: Are there any ready-to-use formulations that have overcome these stability issues?
A5: Due to its instability in water, this compound is often supplied as a powder for reconstitution before injection.[1][4] However, research into more stable, ready-to-use formulations has shown that oily suspensions can significantly improve chemical stability, with some formulations showing over 90% of the drug remaining after several months under intermediate storage conditions.[3][4]
Data Summary
Table 1: Half-life of this compound in Aqueous Solutions at 30°C
| pH | Half-life (hours) | Reference |
| 4.5 | 44 | [3] |
Table 2: Stability of this compound in Oily Suspensions at 30°C after 3.5 Months
| Oily Vehicle | Percent Drug Remaining | Reference |
| Light Liquid Paraffin (LP) | 96.2% | [4][6] |
| Medium Chain Triglyceride (MIG) | 95.4% | [4][6] |
| Ethyl Oleate (EO) | 94.1% | [4][6] |
| Sunflower Oil (SO) | 86.0% | [4][6] |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics by HPLC
Objective: To determine the degradation kinetics of this compound Hydriodide at a specific pH and temperature.
Materials:
-
This compound Hydriodide reference standard
-
Buffer solutions of desired pH (e.g., citrate buffer, pH 4.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 column
-
Constant temperature bath or incubator
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound Hydriodide in a suitable organic solvent where it is stable, such as acetonitrile, to minimize degradation before the experiment begins.[2]
-
Initiation of Degradation Study:
-
Pre-heat the buffer solution to the desired temperature in the constant temperature bath.
-
Initiate the degradation study by diluting a small, known volume of the this compound Hydriodide stock solution into the pre-heated buffer solution to achieve the final desired concentration.[2]
-
-
Sample Collection:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot with the HPLC mobile phase or another suitable solvent that stops the reaction.[2]
-
-
HPLC Analysis:
-
Analyze the quenched samples using a validated, stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products, primarily benzylpenicillin.[3]
-
An example of a mobile phase could be a mixture of acetonitrile and a phosphate buffer.
-
Set the UV detector to a wavelength appropriate for detecting both this compound and benzylpenicillin.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
The degradation of this compound generally follows pseudo-first-order kinetics.[3] The slope of the resulting linear plot will be equal to the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: this compound degradation via hydrolysis.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. tandfonline.com [tandfonline.com]
Penethamate Technical Support Center: Troubleshooting Degradation During Long-Term Storage
Welcome to the technical support center for Penethamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
This compound is an ester prodrug of benzylpenicillin and is susceptible to hydrolysis in aqueous environments. The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics and is significantly influenced by the pH of the solution.[1][2]
Q2: What is the optimal pH for storing this compound in an aqueous solution to minimize degradation?
The degradation of this compound in aqueous solutions exhibits a V-shaped pH-rate profile, with the minimum degradation rate observed at approximately pH 4.5.[1][2] Storing aqueous solutions of this compound at this pH is crucial for maximizing its short-term stability.
Q3: How does temperature affect the stability of this compound?
As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For reconstituted aqueous suspensions, storage at refrigerated temperatures (2-8°C) is recommended to extend shelf-life.[1][3] Oily suspensions, however, have shown high stability even at intermediate storage conditions (30°C).[2]
Q4: Can I store this compound as a pre-dissolved aqueous stock solution for long periods?
No, due to its inherent instability in water, long-term storage of this compound in aqueous solutions is not recommended. Commercially available products are supplied as a dry powder for reconstitution before use, with a short shelf-life for the reconstituted suspension.[1][4] For experimental purposes, it is advisable to prepare fresh aqueous solutions immediately before use.
Q5: Are there alternative formulations that can enhance the long-term stability of this compound?
Yes, formulating this compound as a suspension in a non-aqueous, oily vehicle significantly improves its stability. Studies have shown that in certain oily suspensions, over 95% of this compound remains after 3.5 months at 30°C.[2]
Q6: What are the known degradation products of this compound?
The primary degradation product of this compound is its active metabolite, benzylpenicillin. However, other degradation pathways exist, and the sum of the molar concentrations of this compound and benzylpenicillin may not remain constant over time, indicating the formation of other degradation products.[2]
Troubleshooting Guide
Issue 1: Rapid loss of potency in my reconstituted aqueous this compound solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution. | Verify the pH of your buffer or solvent. Adjust the pH to be as close to 4.5 as possible using a suitable buffer system (e.g., citrate buffer).[1] |
| High storage temperature. | Store reconstituted aqueous solutions at 2-8°C and for no longer than the recommended period (typically up to 7 days).[1][3] |
| Microbial contamination. | Ensure sterile handling procedures during reconstitution to prevent microbial growth, which can alter the pH and introduce enzymes that may degrade this compound. |
Issue 2: Inconsistent results in stability studies with oily suspensions of this compound.
| Possible Cause | Troubleshooting Step |
| Presence of moisture in the oily vehicle. | Ensure the use of anhydrous oily vehicles and minimize exposure to atmospheric moisture during preparation and storage. Moisture can accelerate the hydrolysis of this compound even in an oil base. |
| Variability in particle size of the suspended this compound. | Ensure a consistent and uniform particle size of the this compound powder used in the suspension. Changes in particle size can affect the dissolution rate and, consequently, the degradation rate. |
| Improper dispersion of this compound in the oil. | Utilize appropriate mixing techniques (e.g., homogenization) to achieve a uniform suspension. Poor dispersion can lead to localized areas of higher degradation. |
Issue 3: Appearance of unexpected peaks during HPLC analysis of stored this compound samples.
| Possible Cause | Troubleshooting Step |
| Formation of multiple degradation products. | This is expected as this compound degrades through several pathways.[2] Utilize a stability-indicating HPLC method capable of resolving this compound from its various degradation products. Mass spectrometry can be coupled with HPLC to identify the unknown peaks.[5][6][7][8][9] |
| Interaction with excipients. | If your formulation contains excipients, they may be degrading or reacting with this compound. Analyze a placebo formulation (containing all excipients except this compound) under the same storage conditions to identify any excipient-related peaks. |
| Contamination of the sample or HPLC system. | Ensure proper cleaning and maintenance of your HPLC system. Analyze a blank injection (mobile phase only) to rule out system contamination. |
Data on this compound Stability in Different Formulations
Table 1: Half-life of this compound in Aqueous Solutions at 30°C
| Formulation | pH | Half-life (days) |
| Aqueous Buffer | 4.5 | 1.8 |
| Propylene Glycol:Citrate Buffer (60:40, v/v) | 4.5 | 4.3 |
Data sourced from pre-formulation and chemical stability studies of this compound.[1]
Table 2: Stability of this compound in Oily Suspensions at 30°C after 3.5 Months
| Oily Vehicle | % this compound Remaining |
| Light Liquid Paraffin | 96.2% |
| Medium Chain Triglyceride | 95.4% |
| Ethyl Oleate | 94.1% |
| Sunflower Oil | 86% |
Data sourced from stability studies of this compound in oily vehicles.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Assay for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization may be required based on the specific formulation and available instrumentation.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its primary degradation products have significant absorbance (e.g., 220 nm).
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound hydriodide reference standard in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration.
-
Sample Solution: Dilute the this compound formulation with the same solvent as the standard to a concentration within the linear range of the assay.
3. Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amount of this compound and its degradation products using the peak areas.
4. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[10]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[11][12][13]
1. Preparation of Samples:
-
Prepare solutions or suspensions of this compound in the desired vehicle at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the sample before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample and maintain at room temperature or slightly elevated temperature for a specified time. Neutralize the sample before analysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample and keep it at room temperature for a specified time.
-
Thermal Degradation: Store the sample (solid or in solution/suspension) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. agrihealth.co.nz [agrihealth.co.nz]
- 4. researchgate.net [researchgate.net]
- 5. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sgs.com [sgs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Identifying and mitigating interference in Penethamate bioassays
Welcome to the technical support center for Penethamete bioassays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Penethamate and why is its stability a concern in bioassays?
This compound is a prodrug of benzylpenicillin, meaning it is converted into the active therapeutic molecule, benzylpenicillin, within the body.[1][2] It is often used in veterinary medicine to treat infections like bovine mastitis.[3][4] The stability of this compound is a critical concern in bioassays because it is susceptible to degradation, particularly in aqueous solutions.[5][6] This instability can lead to inaccurate quantification of the intended analyte and underestimation of its true concentration in samples.
Q2: What are the primary degradation pathways for this compound?
This compound degrades in aqueous solutions through several pathways, with a V-shaped pH-rate profile.[5][6] Its degradation is significantly influenced by pH, with the minimum degradation rate observed around pH 4.5.[7] Hydrolysis is a major degradation mechanism, yielding benzylpenicillin and diethylaminoethanol.[1][2] The presence of moisture can accelerate this process, even in oily formulations.[8]
Q3: What is a "matrix effect" and how does it interfere with this compound bioassays?
The matrix effect is the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[9] In this compound bioassays, complex biological samples such as milk, plasma, or tissue homogenates contain numerous endogenous substances (e.g., proteins, lipids, salts) that can interfere with the analysis.[9][10] This interference can lead to either ion suppression or enhancement in techniques like liquid chromatography-mass spectrometry (LC-MS), resulting in inaccurate and unreliable quantification of this compound or its active metabolite, benzylpenicillin.[11][12]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common technique for this compound analysis. Poor peak shape (e.g., broad or split peaks) and inadequate resolution can compromise the accuracy of quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Mobile Phase Composition | 1. Verify the correct composition and preparation of the mobile phase. 2. Ensure all components are fully dissolved and the solution is properly mixed.[13] 3. Degas the mobile phase to remove dissolved gases.[14] | An incorrect mobile phase can alter the analyte's interaction with the stationary phase, affecting retention time and peak shape. |
| Column Degradation | 1. Flush the column with a strong solvent to remove contaminants.[13] 2. If performance does not improve, consider replacing the guard column or the analytical column.[15] | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor chromatographic performance. |
| Sample Solvent Incompatibility | 1. Whenever possible, dissolve the sample in the mobile phase.[13] 2. If a different solvent is necessary, ensure it is of lower eluotropic strength than the mobile phase. | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. |
| System Leaks | 1. Visually inspect all fittings and connections for any signs of leakage. 2. Check for salt buildup at connections, which can indicate a slow leak.[13] | Leaks in the HPLC system can lead to pressure fluctuations and erratic flow rates, resulting in poor peak shape. |
Issue 2: Inaccurate Quantification due to Matrix Effects
Matrix effects are a significant source of interference in the bioanalysis of this compound from complex biological samples.
Strategies for Mitigation:
| Mitigation Strategy | Detailed Protocol | Expected Outcome |
| Effective Sample Preparation | 1. Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate the analyte from interfering matrix components.[10] Mixed-mode SPE can be particularly effective for removing a wide range of interferences. 2. QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is a streamlined approach for sample cleanup, especially for veterinary drug residues in food matrices.[16] It involves a salting-out liquid-liquid extraction followed by dispersive SPE. | Reduces the concentration of interfering substances in the final extract, thereby minimizing matrix effects and improving analytical accuracy.[16] |
| Use of Internal Standards | 1. Stable Isotope-Labeled (SIL) Internal Standards: Incorporate a SIL version of this compound or benzylpenicillin into the samples. 2. Co-eluting Internal Standards: If a SIL-IS is unavailable, use a structurally similar compound that co-elutes with the analyte.[11] | The internal standard experiences similar matrix effects as the analyte, allowing for accurate correction of signal suppression or enhancement.[9][11] |
| Chromatographic Separation Optimization | 1. Gradient Elution: Adjust the mobile phase gradient to better separate the analyte from co-eluting matrix components. 2. Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to achieve optimal separation. | Improves the resolution between the analyte and interfering compounds, reducing their impact on ionization. |
| Sample Dilution | 1. Dilute the sample extract with the mobile phase or a suitable solvent.[11] | Reduces the concentration of all components, including interfering substances, which can lessen the matrix effect. This is only feasible if the analyte concentration is high enough for detection after dilution.[11] |
Issue 3: Analyte Degradation During Sample Storage and Processing
The inherent instability of this compound can lead to its degradation before analysis, resulting in artificially low concentration readings.
Preventative Measures:
| Condition | Recommendation | Scientific Basis |
| pH | Maintain samples and solutions at a pH of approximately 4.5.[5][7] | This compound exhibits maximum stability at this pH, minimizing hydrolytic degradation. |
| Temperature | Store samples at low temperatures (e.g., 2-8°C or frozen) and minimize the time they are kept at room temperature.[5] | Lower temperatures slow down the rate of chemical degradation. |
| Solvent Composition | For reconstituted formulations, consider the use of mixed solvents (e.g., propylene glycol:citrate buffer) which can enhance stability compared to purely aqueous solutions.[5][6] | The presence of co-solvents can alter the polarity and water activity of the solution, thereby slowing degradation. |
| Moisture | For non-aqueous samples and standards, minimize exposure to moisture.[8] | Water is a key reactant in the hydrolysis of this compound. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Bovine Milk
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Centrifuge the milk sample at 4000 rpm for 10 minutes. Load 5 mL of the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
Visualizations
Caption: A general workflow for this compound bioanalysis, including a troubleshooting loop.
Caption: Mechanism of action of this compound as a prodrug of Benzylpenicillin.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. rheniumgroup.co.il [rheniumgroup.co.il]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of Penethamate through formulation strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Penethamate to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound hydriodide?
A1: this compound hydriodide, a prodrug of benzylpenicillin, presents two primary formulation challenges:
-
Poor aqueous solubility: It is classified as slightly soluble in water, which can limit its dissolution rate and subsequent absorption.[1]
-
Instability in aqueous solutions: The ester linkage in this compound is susceptible to hydrolysis, which is accelerated at neutral or alkaline pH. This degradation is also temperature-dependent.[1] At a physiological pH of 7.3 and 37°C, the half-life of this compound in an aqueous solution is significantly short, approximately 23 minutes.[1][2]
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous formulations?
A2: The stability of this compound in aqueous solutions is highly dependent on pH. The minimum degradation rate is observed at a pH of approximately 4.5.[1][3]
Q3: Are there any ready-to-use injectable formulations of this compound available?
A3: Due to its instability in water, this compound hydriodide is commonly supplied as a sterile powder for reconstitution with an aqueous vehicle immediately before injection.[1] However, research has focused on developing more stable, ready-to-use formulations, with oily suspensions showing significant promise for improving chemical stability.[1][4]
Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?
A4: Several formulation strategies can be explored to overcome the solubility and stability issues of this compound and thereby enhance its bioavailability. These include:
-
Oily Suspensions: Dispersing this compound in a non-aqueous, oily vehicle can significantly improve its chemical stability.[4][5]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[6][7]
-
Nanoparticle Formulations: Encapsulating this compound within nanoparticles can protect it from degradation and potentially improve its absorption.[8][9]
-
Liposomal Formulations: Liposomes can encapsulate this compound, offering a protective barrier and potentially enhancing its delivery.
Troubleshooting Guides
Oily Suspension Formulations
| Issue | Possible Cause | Troubleshooting/Solution |
| Poor physical stability (caking or sedimentation of this compound particles) | Inadequate wetting of the drug particles by the oily vehicle. | - Include a wetting or dispersing agent in the formulation, such as lecithin or polysorbate 80.[10][11] - Optimize the particle size of the this compound hydriodide; a particle diameter (d50) between 8 - 30 microns is often preferred.[11] |
| Chemical degradation of this compound in the oily suspension | Presence of residual water in the formulation. | - Ensure all excipients and the carrier oil are substantially water-free.[12] - Consider the inclusion of a water scavenger.[12] |
| Discoloration of the suspension | Instability of the formulation components. | - Select a stable oily vehicle. Medium-chain triglycerides and propylene glycol dicaprylate/dicaprate have shown good stability.[13] |
| Difficulty in administration due to high viscosity | High concentration of suspended particles or inherent viscosity of the oil. | - Select an oily vehicle with appropriate viscosity, such as triacetin.[11] - Optimize the concentration of the suspending agent. |
Solid Dispersion Formulations
| Issue | Possible Cause | Troubleshooting/Solution |
| Incomplete amorphization of this compound | - Inappropriate carrier selection. - Incorrect drug-to-carrier ratio. | - Screen various hydrophilic polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) for compatibility and their ability to form amorphous dispersions with this compound.[14][15] - Optimize the drug-to-carrier ratio; higher polymer content often aids in amorphization.[15] |
| Physical instability (recrystallization) during storage | - The amorphous form is thermodynamically unstable. - Absorption of moisture. | - Store the solid dispersion in a low-humidity environment. - The addition of a second polymer can sometimes improve the stability of the amorphous form.[15] |
| Low drug loading | Limited solubility of this compound in the carrier during preparation. | - For solvent-based methods, select a solvent system that dissolves both the drug and the carrier effectively.[14] - For melt-based methods, ensure the processing temperature is sufficient for dissolution without degrading the drug. |
| Poor dissolution enhancement | - Incomplete amorphization. - Recrystallization upon contact with the dissolution medium. | - Confirm the amorphous state using techniques like DSC or XRD. - Consider the inclusion of a precipitation inhibitor, such as HPMC, in the formulation. |
Nanoparticle/Liposomal Formulations
| Issue | Possible Cause | Troubleshooting/Solution |
| Low encapsulation efficiency | - Poor affinity of this compound for the nanoparticle/liposome core or matrix. - Drug leakage during the formulation process. | - For liposomes, optimize the lipid composition (e.g., charge, chain length) to improve interaction with this compound.[16] - For nanoparticles, screen different polymers and preparation methods (e.g., nanoprecipitation, emulsification-solvent evaporation).[9] |
| Uncontrolled particle size or high polydispersity index (PDI) | - Suboptimal process parameters (e.g., stirring speed, sonication time). - Inappropriate concentration of starting materials. | - Systematically vary process parameters to achieve the desired particle size and a narrow PDI (typically < 0.2).[9] |
| Instability of the formulation (aggregation, drug leakage) | - Inherent instability of the nanosystem. - Inadequate surface stabilization. | - For nanoparticles, ensure sufficient concentration of a suitable stabilizer (e.g., surfactant, PEGylated polymer). - For liposomes, consider the inclusion of cholesterol to enhance membrane rigidity.[17] |
| Difficulty in scaling up the formulation process | The chosen laboratory-scale method is not readily scalable. | - Consider scalable preparation methods from the early stages of development, such as microfluidics for liposomes or flash nanoprecipitation for nanoparticles.[9] |
Quantitative Data on this compound Bioavailability
Direct comparative studies on the plasma pharmacokinetics of this compound across different advanced formulations are limited in publicly available literature. However, a pilot study in cows provides some insight into the performance of an oily suspension compared to a standard reconstituted aqueous suspension, with bioavailability assessed by measuring the concentration of the active metabolite, benzylpenicillin, in milk.
| Formulation | Animal Model | Key Pharmacokinetic Parameters (in Milk) | Reference |
| Marketed Aqueous Reconstituted Suspension | Cow | AUC0-48: 3.56 ± 0.17 mg.h L-1 t1/2el: 4.9 ± 0.3 h | [5] |
| Oily Suspension (Formulation B) | Cow | AUC0-48: 4.9 ± 1.4 mg.h L-1 t1/2el: 4.6 ± 1.2 h | [5] |
Note: This data reflects the concentration in milk, not plasma, and is intended to be illustrative of the potential for bioavailability enhancement with an oily suspension.
Experimental Protocols
Preparation of a this compound Hydriodide Oily Suspension
This protocol describes a general method for preparing a stable, ready-to-use oily suspension of this compound hydriodide.
Materials:
-
This compound hydriodide (micronized)
-
Biocompatible oil (e.g., Medium Chain Triglycerides, Ethyl Oleate)
-
Wetting/Dispersing agent (e.g., Lecithin, Polysorbate 80)
-
Preservative (optional, e.g., Methyl paraben, Propyl paraben)
-
Sterile vessel
-
Homogenizer
Method:
-
In a sterile vessel, combine the biocompatible oil, wetting/dispersing agent, and preservative (if used).
-
Heat the mixture gently, if necessary, to ensure all excipients are fully dissolved.
-
Allow the mixture to cool to room temperature.
-
Gradually add the micronized this compound hydriodide to the oil phase while mixing.
-
Homogenize the suspension until a uniform dispersion is achieved.
-
Fill the suspension into sterile vials under aseptic conditions.
Preparation of this compound Hydriodide Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer.
Materials:
-
This compound hydriodide
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30)
-
Organic solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve the this compound hydriodide and the hydrophilic carrier in the organic solvent in the desired ratio.
-
Ensure complete dissolution to form a clear solution.
-
Attach the flask containing the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
Preparation of this compound Hydriodide Liposomes by Thin-Film Hydration
This protocol describes the thin-film hydration method for encapsulating this compound in liposomes.
Materials:
-
This compound hydriodide
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform:Methanol mixture)
-
Aqueous buffer (pH 4.5)
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Dissolve the phospholipids and cholesterol in the organic solvent mixture in a round-bottom flask.
-
If encapsulating the lipophilic form of this compound, it can be co-dissolved with the lipids.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for several hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer (pH 4.5). If encapsulating the hydrophilic salt form (hydriodide), it should be dissolved in this buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
Visualizations
Caption: Workflow for the preparation of a this compound hydriodide oily suspension.
Caption: Workflow for preparing a this compound solid dispersion via solvent evaporation.
Caption: Workflow for the preparation of this compound-loaded liposomes by thin-film hydration.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. In vivo pharmacokinetic study and PBPK modeling: Comparison between 3D-printed nanocrystals and solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. japer.in [japer.in]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Polymeric Nanoparticle-Encapsulated Drugs against Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP2934524A1 - Veterinary injectable formulations - Google Patents [patents.google.com]
- 13. Predicted efficacy and tolerance of different dosage regimens of benzylpenicillin in horses based on a pharmacokinetic study with three IM formulations and one IV formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
Technical Support Center: Industrial Synthesis and Scale-Up of Penethamate Hydroiodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis and scale-up of Penethamate hydroiodide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound hydroiodide.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield (<80%) | Incomplete reaction: Insufficient reaction time or temperature. | Optimize reaction conditions: Gradually increase the reaction time and/or temperature within the recommended range (20-80°C) and monitor the reaction progress using in-process controls (e.g., HPLC).[1] |
| Poor quality of starting materials: Degradation of Benzylpenicillin sodium/potassium or 2-chlorotriethylamine hydrochloride. | Verify starting material quality: Ensure starting materials meet pharmacopeial standards and have been stored under appropriate conditions. Perform identity and purity tests before use. | |
| Suboptimal molar ratio of reactants. | Adjust molar ratio: The molar ratio of 2-chlorotriethylamine hydrochloride to Benzylpenicillin sodium/potassium should be optimized within the 0.8-2:1 range.[1] | |
| High Impurity Levels | Side reactions: Formation of degradation products of benzylpenicillin or byproducts from the reaction of impurities in the starting materials. | Control reaction temperature: Avoid excessive temperatures that can accelerate degradation.[1] Purify starting materials: If impurities in the starting materials are suspected, consider purification before use. |
| Inefficient purification: The crystallization process may not be effectively removing impurities. | Optimize crystallization: Experiment with different solvents, cooling rates, and agitation speeds to improve crystal purity. Consider recrystallization if necessary. | |
| Poor Product Stability | Presence of moisture: this compound is susceptible to hydrolysis.[2] | Ensure anhydrous conditions: Use dry solvents and handle the material in a low-humidity environment. Formulate appropriately: For finished products, consider non-aqueous formulations like oily suspensions to enhance stability.[2] |
| Incorrect pH: this compound stability is pH-dependent, with optimal stability around pH 4.5.[2] | Control pH during processing and in formulation: Use appropriate buffer systems to maintain the optimal pH.[2] | |
| Scale-Up Challenges | Exothermic reaction runaway: The esterification reaction can be exothermic, leading to temperature control issues at a larger scale. | Implement robust temperature control: Use a reactor with efficient heat exchange capabilities. Consider controlled addition of reactants to manage the rate of heat generation. |
| Mixing inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" and incomplete reactions. | Optimize agitation: Use appropriate impeller design and agitation speed to ensure homogenous mixing. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing parameters. | |
| Solid handling difficulties: Challenges with filtering and drying large quantities of the final product. | Select appropriate equipment: Use industrial-scale filters and dryers suitable for the product's physical properties. Optimize filtration and drying parameters at a smaller scale before scaling up. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Chemistry
-
Q1: What is the general synthetic route for this compound hydroiodide? A1: The industrial synthesis of this compound hydroiodide typically involves the reaction of a salt of benzylpenicillin (sodium or potassium) with 2-chlorotriethylamine or its hydrochloride salt in an organic solvent. The resulting free this compound base is then acidified and reacted with an iodide salt (e.g., sodium iodide or potassium iodide) to yield this compound hydroiodide.[1]
-
Q2: What are the recommended reaction conditions for the synthesis? A2: The reaction is typically carried out at a temperature between 20-80°C. The molar ratio of 2-chlorotriethylamine (or its hydrochloride) to the benzylpenicillin salt is generally in the range of 0.8-2:1.[1]
-
Q3: What solvents are suitable for this synthesis? A3: A variety of organic solvents can be used, including dimethylformamide (DMF), acetonitrile, acetone, and dichloromethane.[1] The choice of solvent can influence reaction kinetics and impurity profiles.
Purification and Quality Control
-
Q4: How is this compound hydroiodide purified on an industrial scale? A4: After the reaction, the inorganic salts formed are removed by filtration. The solvent is then typically removed by distillation. The crude this compound is then precipitated as the hydroiodide salt, which is a key purification step. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Q5: What are the critical quality attributes of this compound hydroiodide? A5: Critical quality attributes include purity (assay), impurity profile, residual solvent levels, moisture content, and physical properties such as crystal form and particle size distribution.
-
Q6: What are the potential impurities in this compound hydroiodide? A6: Potential impurities can include unreacted starting materials (benzylpenicillin, 2-chlorotriethylamine), degradation products of benzylpenicillin, and byproducts formed during the reaction. The specific impurity profile will depend on the synthesis route and reaction conditions.
Scale-Up and Manufacturing
-
Q7: What are the primary challenges when scaling up the synthesis of this compound hydroiodide? A7: The main challenges include managing the exothermic nature of the reaction, ensuring efficient mixing and heat transfer in large reactors, controlling impurity formation, and ensuring consistent product quality between batches.
-
Q8: How can the risk of a thermal runaway be mitigated during scale-up? A8: A thorough hazard assessment, including reaction calorimetry, should be performed to understand the thermal profile of the reaction. Implementing a robust cooling system, controlled addition of reactants, and having an emergency quenching procedure in place are crucial safety measures.[3]
-
Q9: What is the importance of Process Analytical Technology (PAT) in the manufacturing of this compound hydroiodide? A9: PAT can be used for real-time monitoring and control of critical process parameters during the synthesis. Techniques like in-line spectroscopy can monitor reaction completion and impurity formation, leading to improved process understanding, consistency, and product quality.[4][5]
Experimental Protocols
1. Synthesis of this compound Hydroiodide (Lab Scale)
This protocol is based on the method described in patent CN103539802A.[1]
-
Materials:
-
Benzylpenicillin sodium (1 equivalent)
-
2-chlorotriethylamine hydrochloride (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Sodium iodide
-
Water (deionized)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve Benzylpenicillin sodium in DMF.
-
In a separate vessel, dissolve 2-chlorotriethylamine hydrochloride in DMF.
-
Slowly add the 2-chlorotriethylamine hydrochloride solution to the Benzylpenicillin sodium solution at 50°C over a period of approximately 2 hours.
-
After the addition is complete, maintain the reaction mixture at 60°C for 3 hours.
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
Remove the DMF from the filtrate by vacuum distillation.
-
To the resulting residue, add 1M hydrochloric acid at room temperature and stir for 90 minutes.
-
Slowly add an aqueous solution of sodium iodide to the acidified mixture at room temperature.
-
Stir the mixture for 1.5 hours to allow for the precipitation of this compound hydroiodide.
-
Filter the white solid product, wash with water, and dry under vacuum at 50°C.
-
Visualizations
References
- 1. CN103539802A - this compound hydroiodide synthesizing method - Google Patents [patents.google.com]
- 2. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Process analytical technology - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Batch-to-Batch Variability of Penethamate Active Ingredient
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the batch-to-batch variability of the Penethamate active ingredient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, typically used as this compound Hydriodide, is a prodrug of benzylpenicillin. It is designed to have improved lipid solubility, which enhances its distribution into tissues like the mammary gland.[1] However, this compound is an ester and is highly susceptible to hydrolysis, especially in aqueous environments, which breaks it down into the active benzylpenicillin and diethylaminoethanol.[1][2] This inherent instability can lead to significant variability between batches if not properly controlled, affecting the potency and impurity profile of the active pharmaceutical ingredient (API).
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: The main contributors to batch-to-batch variability in this compound include:
-
Synthesis and Purification Processes: Variations in reaction conditions, such as temperature, pH, and reaction time during the synthesis of this compound can lead to differing impurity profiles. The final purification steps, like crystallization and solvent extraction, are also critical.[3]
-
Physicochemical Properties: Differences in the crystal form (polymorphism) and particle size distribution of the this compound Hydriodide powder can significantly impact its dissolution rate and bioavailability.[4]
-
Storage and Handling: Exposure to moisture and elevated temperatures can accelerate the degradation of this compound, leading to a decrease in potency and an increase in degradation products.
Q3: What is Quality by Design (QbD) and how can it help manage this compound variability?
A3: Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes proactive quality management by designing quality into the product and process.[5] Instead of relying solely on end-product testing, QbD focuses on understanding the relationships between material attributes, process parameters, and critical quality attributes (CQAs) of the final product.[3][5] For this compound, implementing QbD principles can help identify and control the variables that impact its stability, purity, and physical properties, thereby ensuring more consistent batch-to-batch quality.
Troubleshooting Guides
Analytical & HPLC Issues
Q: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?
A: Unexpected peaks in your HPLC chromatogram can arise from several sources. The most common are degradation products, impurities from the synthesis process, or issues with the HPLC system itself.
Troubleshooting Steps:
-
Identify the Peak: The most likely degradation product is Benzylpenicillin , resulting from the hydrolysis of this compound.[2] Compare the retention time of the unknown peak with a Benzylpenicillin reference standard.
-
Check for System Contamination: Run a blank injection (mobile phase only) to ensure the peak is not coming from the HPLC system (e.g., contaminated solvent or carryover from a previous injection).[4][6]
-
Perform Forced Degradation: To confirm if the peak is a degradation product, subject a sample of your this compound to forced degradation (e.g., mild acid, base, or heat) and observe if the peak increases in size.
-
Review Synthesis Route: If the peak is not Benzylpenicillin, it could be a process-related impurity. Review the synthesis of this compound Hydriodide for potential byproducts.[3]
Formulation & Dissolution Issues
Q: The dissolution rate of my this compound formulation is slower than expected and varies between batches. Why is this happening?
A: Variability in dissolution rate is often linked to the physicochemical properties of the API, specifically particle size and crystal form.
Troubleshooting Steps:
-
Particle Size Analysis: Perform particle size distribution analysis on different batches of this compound Hydriodide. A larger particle size will result in a smaller surface area, leading to a slower dissolution rate.[7] Micronization to a particle size of 0-5 microns has been suggested to improve dissolution.[4]
-
Crystal Form Characterization: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphism. Different crystal forms can have different solubilities and dissolution rates.
-
Review Crystallization Process: The solvent and conditions used during the final crystallization step of the API synthesis can influence the crystal form and particle size.[8] Ensure these parameters are tightly controlled.
Data Presentation
Table 1: Common Impurities and Degradation Products of this compound
| Impurity/Degradation Product | Typical Source | Analytical Method for Detection |
| Benzylpenicillin | Hydrolysis of the ester linkage[1][2] | HPLC, LC-MS |
| Penicilloic Acids | Further degradation of Benzylpenicillin[9] | HPLC, LC-MS |
| Diethylaminoethanol | Hydrolysis of the ester linkage[1][2] | GC or derivatization followed by HPLC |
| Unreacted Starting Materials | Incomplete synthesis reaction[3] | HPLC, GC-MS |
Table 2: Key Quality Attributes and Recommended Control Strategies for this compound
| Critical Quality Attribute (CQA) | Potential Source of Variability | Recommended Control Strategy |
| Assay/Potency | Degradation due to hydrolysis | Control of moisture, pH, and temperature during manufacturing and storage.[10] |
| Impurity Profile | Synthesis byproducts, degradation | Optimization and control of synthesis parameters; forced degradation studies to identify potential degradants. |
| Particle Size Distribution | Crystallization and milling processes | Controlled crystallization conditions; implementation of a micronization step with defined parameters.[4] |
| Crystal Form (Polymorphism) | Crystallization solvent and conditions | Characterize and select the desired stable crystal form; control crystallization parameters.[8] |
| Dissolution Rate | Particle size, crystal form | Control of particle size distribution and crystal form.[7] |
Experimental Protocols
Protocol 1: HPLC Method for Assay and Impurity Profiling of this compound Hydriodide
This protocol is a representative method for the analysis of this compound Hydriodide and its primary degradant, Benzylpenicillin.
1. Materials and Reagents:
-
This compound Hydriodide reference standard and sample
-
Benzylpenicillin reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Monobasic Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 60% B
-
20-25 min: 60% B
-
25-30 min: 60% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Accurately weigh and dissolve this compound Hydriodide in a diluent (e.g., a mixture of Mobile Phase A and B, 80:20 v/v) to a final concentration of approximately 0.5 mg/mL.
4. Procedure:
-
Inject the blank (diluent), reference standards, and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the reference standards.
-
Calculate the assay of this compound Hydriodide and the percentage of impurities using appropriate integration and calculation methods.
Protocol 2: Forced Degradation Study of this compound Hydriodide
This study helps to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[11]
1. Acid Hydrolysis:
-
Dissolve this compound Hydriodide in 0.1 N HCl and heat at 60 °C for 2 hours.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
Dilute with diluent to the target concentration and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound Hydriodide in 0.1 N NaOH and keep at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with diluent to the target concentration and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound Hydriodide in a 3% hydrogen peroxide solution and keep at room temperature for 1 hour.
-
Dilute with diluent to the target concentration and analyze by HPLC.
4. Thermal Degradation:
-
Store solid this compound Hydriodide powder in a hot air oven at 80 °C for 24 hours.
-
Dissolve the heat-stressed powder in diluent to the target concentration and analyze by HPLC.
Visualizations
Caption: Workflow of this compound synthesis and sources of variability.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
- 1. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 2. scribd.com [scribd.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]
- 4. EP2934524A1 - Veterinary injectable formulations - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. This compound hydriodide [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
Controlling the hydrolysis of Penethamate in experimental protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penethamate. The information herein is designed to help control the hydrolysis of this compound in experimental protocols, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern in experiments?
This compound (PNT) is a prodrug of benzylpenicillin, meaning it is biologically inactive until it is converted to its active form, benzylpenicillin, in the body.[1][2] This conversion occurs through hydrolysis, a chemical reaction with water. In experimental settings, uncontrolled hydrolysis can lead to a rapid degradation of the parent compound, resulting in inaccurate quantification and misleading experimental outcomes. The stability of this compound is a significant concern as it is known to be unstable in aqueous solutions.[3]
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
The hydrolysis of this compound is primarily influenced by the following factors:
-
pH: The pH of the solution is a critical factor. This compound exhibits a V-shaped pH-rate profile, with maximum stability observed around pH 4.5.[3][4][5] At physiological pH (around 7.3), its half-life is significantly shorter.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][5]
-
Solvent Composition: The type of solvent used can significantly impact stability. For instance, the use of co-solvents like propylene glycol can increase the half-life of this compound compared to purely aqueous solutions.[3][4][5] Oily suspensions have been shown to provide greater stability than aqueous solutions.[5][6]
-
Buffer Strength and Type: While the impact of buffer concentration and ionic strength on this compound stability is generally small, the type of buffer salt can have an influence. For example, at pH 6, acetate buffers have been shown to provide greater stability than phosphate buffers.[5]
Q3: What are the main degradation products of this compound?
The primary degradation product of this compound hydrolysis is benzylpenicillin (also known as penicillin G).[1] Further degradation of benzylpenicillin can lead to other products such as penicilloic acid and penilloic acid, especially under acidic or alkaline conditions.[7]
Q4: How can I minimize this compound hydrolysis during my experiments?
To minimize hydrolysis, consider the following:
-
pH Control: Maintain the pH of your experimental solutions around 4.5 where this compound is most stable.[3][4][5]
-
Temperature Control: Conduct experiments at controlled, low temperatures whenever possible. For storage, refrigeration (2-8°C) is recommended.[3]
-
Solvent Selection: If your experimental design allows, consider using mixed solvents (e.g., propylene glycol:buffer) or non-aqueous vehicles to enhance stability.[3][4][5]
-
Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize the time for degradation to occur.[3]
Q5: What analytical methods are suitable for monitoring this compound and its hydrolysis products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the simultaneous determination and quantification of this compound and its primary hydrolysis product, benzylpenicillin.[5][8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for more sensitive and specific detection.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound concentration in solution. | - pH of the medium is not optimal for stability (too high or too low).- Temperature of the experiment is too high.- The aqueous solvent is promoting rapid hydrolysis. | - Adjust the pH of the solution to be as close to 4.5 as the experiment allows.[3][4][5]- Perform the experiment at a lower, controlled temperature. Store stock solutions and samples at 2-8°C.[3]- If possible, incorporate a co-solvent like propylene glycol into your aqueous buffer.[3][4][5] |
| Inconsistent results between experimental replicates. | - Inconsistent timing between solution preparation and analysis.- Fluctuations in pH or temperature between replicates.- Degradation during sample processing and storage. | - Prepare fresh solutions for each replicate and use them immediately.- Ensure precise control and monitoring of pH and temperature for all replicates.- Keep samples on ice or at 2-8°C during processing and before analysis. |
| Interference from degradation products in the assay. | - The analytical method is not adequately separating this compound from its degradation products. | - Optimize the HPLC method to ensure good resolution between this compound and benzylpenicillin peaks.[5]- Use a more specific detection method like LC-MS/MS if co-elution is an issue.[8] |
| Precipitation of this compound in the experimental medium. | - The solubility of this compound is exceeded in the chosen solvent system. | - Determine the solubility of this compound in your specific medium before preparing high-concentration solutions.- Consider the use of co-solvents which may also increase solubility.[3] |
Data Presentation
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 30°C
| pH | Half-Life (t½) |
| 4.5 | ~44 hours[5] |
| 7.3 (Physiological) | ~23 minutes (at 37°C)[1] |
Table 2: Effect of Solvent System on the Half-Life of this compound at pH 4.5
| Solvent System | Temperature | Half-Life (t½) |
| Aqueous Buffer | 30°C | 1.8 days[3][4] |
| Propylene Glycol:Citrate Buffer (60:40, v/v) | 30°C | 4.3 days[3][4] |
Table 3: Stability of this compound in Oily Suspensions at 30°C after 3.5 Months
| Oily Vehicle | % Drug Remaining |
| Light Liquid Paraffin | 96.2%[6] |
| Miglyol 812 | 95.4%[5][6] |
| Ethyl Oleate | 94.1%[5][6] |
| Sunflower Oil | 86.4%[5][6] |
Experimental Protocols
Protocol: Determination of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given aqueous buffer.
1. Materials and Reagents:
-
This compound Hydriodide reference standard
-
Benzylpenicillin reference standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Buffer salts (e.g., citrate, phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer), and adjust the pH as required for optimal separation.
-
Standard Solutions: Prepare stock solutions of this compound Hydriodide and Benzylpenicillin in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL). From these, prepare a series of working standard solutions of different concentrations to generate a calibration curve.
-
Sample Solution: Prepare a solution of this compound in the desired buffer at a known initial concentration (e.g., 100 µg/mL).
3. Experimental Procedure:
-
Incubate the sample solution at a constant, controlled temperature (e.g., 30°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.
-
Immediately dilute the aliquot with the mobile phase to stop further degradation and bring it within the concentration range of the calibration curve.
-
Inject the diluted aliquot, along with the standard solutions, into the HPLC system.
4. HPLC Analysis:
-
Set the UV detector to a wavelength suitable for detecting both this compound and Benzylpenicillin (e.g., 220 nm).
-
Record the peak areas for this compound and Benzylpenicillin in each chromatogram.
5. Data Analysis:
-
Generate a calibration curve for both this compound and Benzylpenicillin by plotting peak area against concentration.
-
Use the calibration curves to determine the concentration of this compound remaining and Benzylpenicillin formed at each time point.
-
Plot the natural logarithm of the this compound concentration versus time. The degradation of this compound in aqueous solutions typically follows pseudo-first-order kinetics.[5]
-
The slope of the line will be the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. assets.elanco.com [assets.elanco.com]
- 3. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Penethamate vs. Benzylpenicillin: A Comparative Analysis of Efficacy in Bovine Mastitis Treatment
For Researchers, Scientists, and Drug Development Professionals
Bovine mastitis remains a significant economic and animal welfare concern in the dairy industry. Effective antimicrobial therapy is a cornerstone of mastitis control programs, with penicillins being a frequently utilized class of antibiotics. This guide provides an in-depth, objective comparison of the efficacy of two key penicillin-based treatments: penethamate hydriodide and benzylpenicillin, supported by experimental data.
This compound is a prodrug of benzylpenicillin, specifically the diethylaminoethyl ester of benzylpenicillin.[1] It is designed to be more lipophilic, which facilitates its diffusion into milk following systemic administration.[2] Benzylpenicillin (Penicillin G) is a widely used antibiotic effective against many Gram-positive bacteria that commonly cause mastitis.[3][4] This comparison will delve into their relative performance based on clinical and bacteriological cure rates, and the impact on milk somatic cell count (SCC).
Quantitative Efficacy Data
The following tables summarize the quantitative data from comparative studies on the efficacy of this compound and benzylpenicillin in treating bovine mastitis.
Table 1: Bacteriological and Clinical Cure Rates
| Study | Drug & Administration Route | Pathogen(s) | Bacteriological Cure Rate | Clinical Cure Rate |
| Hallén Sandgren et al. (2008)[5] | This compound hydroiodide (0.3g, IMM, 5 days) | S. aureus, Str. dysgalactiae, Str. uberis | Not significantly different from IM Benzylpenicillin | Not specified |
| Hallén Sandgren et al. (2008)[5] | Benzylpenicillin potassium (9.5 mg/kg, IM, 5 days) | S. aureus, Str. dysgalactiae, Str. uberis | Not significantly different from IMM this compound | Not specified |
| Kalmus et al. (2014)[6] | Benzylpenicillin (20 mg/kg, parenteral, 5 days) | Penicillin-susceptible Gram-positives | 54.1% | 80.3% |
| Kalmus et al. (2014)[6] | Benzylpenicillin (600 mg, IMM, 5 days) | Penicillin-susceptible Gram-positives | 55.7% | 74.7% |
| Sérieys et al. (2005)[7] | This compound hydriodide (IM, 3 days) | Various (clinical mastitis) | No significant difference vs. IMM Ampicillin/Cloxacillin | No significant difference vs. IMM Ampicillin/Cloxacillin |
| Ziv et al. (1983)[8] | This compound hydriodide (IM, 4 days) | Penicillin G-sensitive S. aureus | 68.8% (of quarters) | Not specified |
| Ziv et al. (1983)[8] | Procaine penicillin G (IM, 4 days) | Penicillin G-sensitive S. aureus | 48.9% (of quarters) | Not specified |
Table 2: Impact on Somatic Cell Count (SCC)
| Study | Drug & Administration Route | Key Findings on SCC |
| Hallén Sandgren et al. (2008)[5] | This compound hydroiodide (IMM) & Benzylpenicillin (IM) | Both treatments significantly lowered SCC compared to untreated controls, with no significant difference between the two treated groups. |
| Sérieys et al. (2005)[7] | This compound hydriodide (IM) | More frequently resulted in a reduction of milk SCC below 250,000 cells/mL compared to intramammary ampicillin/cloxacillin. Also reduced SCC in adjacent, subclinically affected quarters. |
| McDougall et al. (2003)[9] | This compound hydriodide (IM) | SCC decreased significantly in treated cows. The decrease was sustained in cases of bacteriological cure and transient when infections persisted. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the protocols from key comparative studies.
Study 1: Hallén Sandgren et al. (2008) - Subclinical Mastitis[5]
-
Objective: To compare the efficacy of intramuscular benzylpenicillin potassium with intramammary this compound hydroiodide for treating subclinical mastitis.
-
Study Design: A randomized controlled trial.
-
Animals: 126 cows with subclinical mastitis caused by penicillin-sensitive Staphylococcus aureus, Streptococcus dysgalactiae, or Streptococcus uberis.
-
Treatment Groups:
-
IM Group: 9.5 mg (15,000 IU)/kg bodyweight of benzylpenicillin potassium, administered intramuscularly twice daily for 5 days.
-
IMM Group: 0.3g (300,000 IU) this compound hydroiodide, administered via intramammary infusion once daily for 5 days.
-
Control Group: No treatment.
-
-
Data Collection: Milk samples for bacteriological analysis and SCC were taken before treatment and at a follow-up 42-58 days post-treatment.
-
Outcome Measures:
-
Bacteriological Cure: Absence of the original pathogen at follow-up.
-
SCC: Udder quarter milk somatic cell count.
-
Study 2: Kalmus et al. (2014) - Clinical Mastitis[6]
-
Objective: To investigate the efficacy of parenteral versus intramammary benzylpenicillin for clinical mastitis caused by Gram-positive bacteria susceptible to penicillin in vitro.
-
Study Design: A randomized clinical trial.
-
Animals: 140 cows with clinical mastitis in one udder quarter.
-
Treatment Groups:
-
Parenteral Group (n=61): 20 mg/kg benzylpenicillin administered intramuscularly once daily for 5 days.
-
IMM Group (n=79): 600 mg benzylpenicillin administered via intramammary infusion once daily for 5 days.
-
-
Data Collection: Milk samples were collected from the affected quarter 3 to 4 weeks post-treatment for bacteriological analysis. Clinical examination of the quarter was also performed.
-
Outcome Measures:
-
Bacteriological Cure: Absence of the initial pathogen in post-treatment milk samples.
-
Clinical Cure: Resolution of clinical signs in the affected quarter.
-
Study 3: Sérieys et al. (2005) - Clinical Mastitis[7]
-
Objective: To compare intramuscular this compound hydriodide with an intramammary ampicillin/cloxacillin combination for treating clinical mastitis.
-
Study Design: An open, randomized, controlled multicenter field trial.
-
Animals: Lactating cows with infectious clinical mastitis in one quarter.
-
Treatment Groups:
-
Systemic Group: Intramuscular administration of this compound hydriodide for 3 consecutive days.
-
Local Group: Intramammary administration of an ampicillin/cloxacillin combination.
-
-
Data Collection: Clinical examinations on days 1, 3, 8, 17, and 22. Milk samples for bacteriology on days 1, 17, and 22, and for SCC on days 1, 8, 17, and 22 from all quarters.
-
Outcome Measures:
-
Bacteriological and Clinical Cure Rates: Assessed at day 22.
-
SCC: Reduction below 250,000 cells/mL.
-
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow and a logical comparison of the two treatment approaches.
Caption: A typical experimental workflow for comparing mastitis treatments.
Caption: Logical comparison of this compound vs. Benzylpenicillin (IMM).
Discussion
The choice between this compound and benzylpenicillin, and the route of administration, involves a trade-off between targeted high-concentration local therapy and broader, systemic treatment.
Systemic vs. Intramammary Administration: Studies comparing systemic (intramuscular) and intramammary administration of penicillins for mastitis have often found no significant difference in bacteriological or clinical cure rates for the treated quarter.[5][6] However, systemic treatment offers distinct advantages. This compound, as a lipophilic prodrug, is specifically designed for systemic use to target the mammary gland.[2] Its ability to distribute throughout the udder tissue allows it to treat the primary infection and potentially address subclinical infections in other quarters simultaneously.[7] This is a significant benefit, as cows with one clinical quarter often have subclinical infections in others. This is reflected in findings where systemic this compound treatment led to a more frequent reduction in SCC, not just in the clinically affected quarter but in adjacent quarters as well.[7]
In contrast, intramammary infusion delivers a high concentration of the active drug directly to the site of infection.[2] This is the most common administration route.[2] However, distribution throughout the udder can be uneven, and it does not address infections in untreated quarters.[2] Some studies have noted that post-treatment SCC can be higher in cows treated with intramammary procaine benzylpenicillin compared to those treated systemically.[10]
Efficacy Against Specific Pathogens: The effectiveness of both treatments is highly dependent on the causative pathogen being susceptible to penicillin. For Gram-positive organisms like most streptococci and non-penicillinase-producing Staphylococcus aureus, both drugs are indicated.[2][11] For S. aureus mastitis, which can be deep-seated in the mammary tissue, systemic therapy with a drug that achieves good tissue penetration like this compound may be advantageous.[2]
Both this compound and benzylpenicillin are effective treatments for bovine mastitis caused by penicillin-susceptible bacteria. The primary difference lies in their formulation and intended route of administration, which influences their pharmacokinetic properties.
-
Benzylpenicillin , typically administered via the intramammary route, provides high local drug concentrations in the treated quarter.
-
This compound , administered systemically as a prodrug, hydrolyzes to benzylpenicillin and achieves therapeutic concentrations throughout all four quarters of the udder.
Experimental data suggests that while bacteriological cure rates for the primary infected quarter may not differ significantly between systemic and local treatments, systemic administration of this compound offers the added benefit of treating concurrent subclinical infections and may lead to a more comprehensive reduction in cow-level somatic cell count.[7] The choice of therapy should be guided by the specific clinical situation, including the number of affected quarters and the overall udder health of the cow.
References
- 1. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of mastitis during lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetlexicon.com [vetlexicon.com]
- 4. fao.org [fao.org]
- 5. Therapeutic effects of systemic or intramammary antimicrobial treatment of bovine subclinical mastitis during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of local and systemic antibiotic treatment in lactating cows with clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.moswrat.com [books.moswrat.com]
- 9. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Selection for the Treatment of Clinical Mastitis and the Efficacy of Penicillin Treatment Protocols in Large Estonian Dairy Herds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. science.unimelb.edu.au [science.unimelb.edu.au]
A Comparative Analysis of Penethamate and Other Beta-Lactam Antibiotics in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of penethamate hydriodide and other commonly used beta-lactam antibiotics in veterinary medicine, with a particular focus on the treatment of bovine mastitis. The information presented is supported by experimental data to aid in research and development decisions.
Mechanism of Action and Comparative Pharmacology
This compound hydriodide is a prodrug of benzylpenicillin (Penicillin G).[1][2][3] Its unique characteristic lies in its chemical structure, which allows for efficient penetration of the blood-milk barrier, leading to high concentrations of the active benzylpenicillin in the udder.[1][3] Like other beta-lactam antibiotics, benzylpenicillin acts by inhibiting the synthesis of the bacterial cell wall, a mechanism that is primarily bactericidal.[4][5]
The antimicrobial spectrum of this compound is that of benzylpenicillin, which is primarily effective against Gram-positive bacteria, including common mastitis pathogens such as Staphylococcus aureus and Streptococcus species.[3][4][5] However, its efficacy can be limited by the production of beta-lactamase enzymes by some bacterial strains, particularly certain staphylococci.[5][6]
Other beta-lactam antibiotics used in the treatment of mastitis include natural penicillins (e.g., procaine benzylpenicillin), aminopenicillins (e.g., ampicillin, amoxicillin), penicillinase-resistant penicillins (e.g., cloxacillin), and cephalosporins (e.g., cephapirin, ceftiofur, cefquinome).[1][7][8] These alternatives offer variations in their spectrum of activity, resistance to beta-lactamases, and pharmacokinetic profiles.
Comparative In Vitro Activity
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The tables below summarize the MIC distributions for benzylpenicillin (the active metabolite of this compound) and other relevant beta-lactam antibiotics against key bovine mastitis pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Bovine Mastitis Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | ≤0.06 - 0.12 | 1 | [6][9] |
| Streptococcus uberis | ≤0.12 | 0.12 - 0.25 | [6][10] |
| Streptococcus dysgalactiae | ≤0.06 | ≤0.12 | [6][9] |
| Streptococcus agalactiae | ≤0.06 | 0.125 | [9] |
Table 2: Comparative MIC90 Values (µg/mL) of Various Beta-Lactams against Bovine Mastitis Pathogens
| Antibiotic | Staphylococcus aureus | Streptococcus uberis | Reference(s) |
| Benzylpenicillin | 1 | 0.12 - 0.25 | [6][9][10] |
| Ampicillin | - | - | |
| Cloxacillin | - | - | |
| Ceftiofur | - | - | [11] |
| Cefquinome | 0.5 - 1 | 0.25 - 0.5 | [12] |
Note: A comprehensive head-to-head comparison of MIC90 values across all listed antibiotics for both pathogens from a single study was not available in the searched literature. The data presented is compiled from multiple sources.
Pharmacokinetic and Pharmacodynamic Comparison
A key advantage of this compound is its pharmacokinetic profile. As a lipophilic ester of penicillin G, it readily crosses the blood-milk barrier and becomes "trapped" in the slightly more acidic environment of the milk, where it is hydrolyzed to the active benzylpenicillin.[1][13] This results in significantly higher concentrations of penicillin in the milk and udder tissue compared to equivalent doses of other penicillin formulations like procaine penicillin G.[1]
Table 3: Pharmacokinetic Parameters of this compound (as Benzylpenicillin) in Plasma and Milk of Lactating Cows Following Intramuscular Administration
| Parameter | Plasma | Milk | Reference(s) |
| Time to Maximum Concentration (Tmax) | 3.76 h | 5.91 h | [3] |
| Half-life (t1/2) | 4.27 h | 4.00 h | [3] |
The therapeutic efficacy of beta-lactam antibiotics is generally considered to be time-dependent, meaning their effectiveness relies on the duration for which the drug concentration at the site of infection remains above the MIC of the target pathogen.[12] The high and sustained concentrations of benzylpenicillin achieved in the udder following this compound administration are therefore advantageous for treating intramammary infections.
Clinical Efficacy from Comparative Studies
Several studies have compared the clinical efficacy of this compound with other beta-lactam treatments for bovine mastitis.
A randomized, controlled multicenter field trial compared the intramuscular administration of this compound hydriodide for three consecutive days with the intramammary administration of an ampicillin/cloxacillin combination.[1] The study found no significant difference in the bacteriological and clinical cure rates between the two treatment groups.[1] However, the systemic treatment with this compound led to a more frequent reduction in the somatic cell count (SCC) below the threshold of 250,000 cells/mL, not only in the clinically affected quarters but also in adjacent, subclinically affected quarters.[1]
Another study comparing intramuscular benzyl penicillin potassium and intramammary this compound hydroiodide for subclinical mastitis found that both treatments resulted in a significantly higher proportion of cows negative for the original infection compared to untreated controls, with no significant difference between the two antimicrobial treatment groups.[14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[5][15] The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16]
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.[17]
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[17]
-
Inoculation of Microdilution Plates: A multi-channel pipette is used to inoculate each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial inoculum.[18] A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.[18]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[5]
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[5][17]
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[19]
-
Preparation of Cultures and Antimicrobial Solutions: Bacterial cultures are grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 10^5 to 10^6 CFU/mL. The antimicrobial agent is added at the desired concentration (e.g., 1x, 2x, or 4x the MIC).[20][21]
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[21]
-
Quantification of Viable Bacteria: The collected aliquots are serially diluted and plated on appropriate agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.[22]
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Visualizations
Caption: Mechanism of action of beta-lactam antibiotics.
Caption: Experimental workflow for MIC determination.
References
- 1. Comparative efficacy of local and systemic antibiotic treatment in lactating cows with clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 4. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 7. Antimicrobial Selection for the Treatment of Clinical Mastitis and the Efficacy of Penicillin Treatment Protocols in Large Estonian Dairy Herds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different mastitis treatments in dairy farms [dellait.com]
- 9. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Cephalosporin Treatment on the Microbiota and Antibiotic Resistance Genes in Feces of Dairy Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and relative bioavailability study of two cefquinome sulfate intramammary infusions in cow milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wormsandgermsblog.com [wormsandgermsblog.com]
- 14. Therapeutic effects of systemic or intramammary antimicrobial treatment of bovine subclinical mastitis during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. emerypharma.com [emerypharma.com]
- 20. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Time kill assay [bio-protocol.org]
Unraveling a Web of Resistance: A Comparative Analysis of Cross-Resistance Between Penethamate and Other Antimicrobials
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of penethamate's performance against other antimicrobial agents, supported by experimental data and detailed methodologies, to shed light on the intricate relationships of cross-resistance.
This compound, a prodrug of benzylpenicillin (penicillin G), exerts its bactericidal action through the inhibition of cell wall synthesis.[1][2] Its efficacy is primarily directed against beta-lactamase negative Gram-positive bacteria, including key mastitis pathogens like Staphylococcus aureus and Streptococcus species.[1] However, the pervasive threat of antimicrobial resistance necessitates a deeper investigation into how resistance to this compound may confer resistance to other classes of antibiotics, a phenomenon known as cross-resistance.
Quantitative Analysis of Antimicrobial Susceptibility
To quantitatively assess the landscape of resistance, the following tables summarize Minimum Inhibitory Concentration (MIC) data and resistance percentages for benzylpenicillin (as a proxy for this compound) and other clinically relevant antimicrobials against Staphylococcus aureus and Streptococcus species. It is important to note that this data is synthesized from multiple studies and variations in bacterial strains and testing methodologies may exist.
Table 1: Comparative MIC Values (µg/mL) for Penicillin G and Other Antimicrobials against Staphylococcus aureus
| Antimicrobial | Penicillin G | Erythromycin | Tetracycline | Gentamicin |
| Susceptible | ≤ 0.12[3] | - | - | - |
| Resistant | ≥ 0.25[3] | - | - | - |
| Example MICs for Resistant Strains | >1[4] | - | - | - |
Table 2: Percentage of Resistant Isolates of Staphylococcus aureus and Streptococcus species to Various Antimicrobials
| Organism | Penicillin G | Erythromycin | Tetracycline | Gentamicin |
| Staphylococcus aureus | 80-97%[4] | 24.5%[4] | 35.6%[5] | 29.4%[4] |
| Streptococcus spp. | High rates for some species[6] | ~35.6% (VGS)[7] | ~40-70%[6] | - |
VGS: Viridans Group Streptococci
The data indicates a high prevalence of resistance to penicillin G in S. aureus, primarily due to the production of beta-lactamase.[4][8] While the resistance rates for other antimicrobial classes vary, the potential for co-resistance and cross-resistance remains a significant concern.
Experimental Protocols
The determination of cross-resistance patterns relies on standardized and reproducible experimental methodologies. The following protocol outlines the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobials.
Protocol: Broth Microdilution for Antimicrobial Susceptibility and Cross-Resistance Testing
This method involves exposing a standardized bacterial inoculum to serial dilutions of antimicrobial agents in a liquid growth medium.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test organism (e.g., Staphylococcus aureus, Streptococcus spp.) grown on an appropriate agar medium.
- Antimicrobial Stock Solutions: Prepare stock solutions of this compound (hydrolyzed to benzylpenicillin in situ), erythromycin, tetracycline, and gentamicin at a known high concentration in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB), potentially supplemented with lysed horse blood for fastidious organisms like some streptococci.[6]
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Suspend several colonies from the fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of each antimicrobial stock solution in the growth medium directly in the 96-well plates to achieve a range of concentrations. A typical final volume in each well is 100 µL.
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Add an equal volume of the standardized bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells.
6. Cross-Resistance Analysis:
- To investigate cross-resistance, select bacterial strains that have been identified as resistant to this compound (benzylpenicillin).
- Determine the MICs of the other antimicrobials (erythromycin, tetracycline, gentamicin) for these penicillin-resistant strains.
- A significant increase in the MIC of another antimicrobial for the penicillin-resistant strain compared to a penicillin-susceptible control strain suggests cross-resistance.
Visualizing the Experimental Workflow and Resistance Mechanisms
To better illustrate the processes involved in investigating cross-resistance, the following diagrams have been generated using Graphviz.
Understanding the molecular basis of resistance is crucial for developing strategies to overcome it. The primary mechanisms of resistance to penicillins are the enzymatic degradation of the antibiotic by beta-lactamases and the alteration of the drug's target, the penicillin-binding proteins (PBPs).[3][8]
The signaling pathway for the induction of beta-lactamase production in S. aureus is a well-characterized system involving the sensor-transducer protein BlaR1 and the repressor BlaI.
Conclusion
The investigation of cross-resistance between this compound and other antimicrobials reveals a complex interplay of resistance mechanisms. The high prevalence of penicillin resistance, primarily driven by beta-lactamase production, underscores the importance of susceptibility testing before initiating therapy. While cross-resistance to other beta-lactam antibiotics is a well-established phenomenon due to shared resistance mechanisms, the relationship with other antimicrobial classes is more varied. The potential for co-localization of resistance genes on mobile genetic elements means that resistance to this compound could be associated with resistance to unrelated drugs like tetracyclines or macrolides.[9][10] Continuous surveillance and a deeper understanding of the molecular drivers of cross-resistance are essential for preserving the efficacy of our antimicrobial arsenal and guiding the development of new therapeutic strategies.
References
- 1. etflin.com [etflin.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antibiotic resistance genes & susceptibility patterns in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Unusual susceptibility of methicillin-resistant Staphylococcus aureus to erythromycin, clindamycin, gentamicin, and tetracycline at 30 degrees C but not at 35 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic Resistance in Staphylococcus Isolates Obtained from Fecal Samples of Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrolide and Tetracycline Resistance and Molecular Relationships of Clinical Strains of Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to the tetracyclines and macrolide-lincosamide-streptogramin group of antibiotics and its genetic linkage – a review [aaem.pl]
A Comparative Analysis of Penethamate and Procaine Penicillin Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue distribution of two common penicillin formulations, Penethamate and procaine penicillin, with a focus on their application in veterinary medicine, particularly for bovine mastitis and respiratory infections. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a prodrug of penicillin G, demonstrates superior penetration into the mammary gland, achieving significantly higher concentrations in udder tissue and milk compared to procaine penicillin G. This enhanced distribution is attributed to its unique chemical properties that facilitate passage across biological membranes and subsequent "ionic entrapment" within the acidic environment of the infected udder. While qualitative evidence suggests high lung concentrations of penicillin G following this compound administration, quantitative data for direct comparison with procaine penicillin in this tissue remains limited. For other tissues, such as liver, kidney, and muscle, procaine penicillin G has been shown to leave detectable residues.
Data Presentation: Quantitative Tissue Distribution
The following tables summarize the concentrations of penicillin G in various bovine tissues following the administration of this compound hydriodide and procaine penicillin G, as reported in different studies. It is important to note that these values are from separate experiments and a direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Penicillin G Concentrations in Mammary Tissue and Secretions after Intramuscular Administration of this compound Hydriodide in Heifers
| Time Post-Administration | Tissue | Penicillin G Concentration |
| 24 hours | Mammary Tissue | Detected[1][2][3] |
| 24 hours | Mammary Secretion | Detected[1][2][3] |
| 48 hours | Mammary Secretion | Detected[1][2][3] |
Note: The study indicated that concentrations were close to or above the Minimum Inhibitory Concentration (MIC90) for common mastitis pathogens.[1][2][3]
Table 2: Penicillin G Residue Concentrations in Tissues of Yearling Beef Steers Following Intramuscular or Subcutaneous Administration of Procaine Penicillin G
| Time Post-Administration | Tissue | Penicillin G Concentration (mg/kg) |
| 4 days (SC, 66,000 IU/kg) | Liver | 0.48[4] |
| 4 days (SC, 66,000 IU/kg) | Kidney | 0.39[4] |
| 4 days (SC, 66,000 IU/kg) | Diaphragm Muscle | 0.013[4] |
| 4 days (SC, 66,000 IU/kg) | Gluteal Muscle | <0.005[4] |
| 4 days (IM, 24,000 IU/kg) | All Tissues | <0.05[4] |
Table 3: Penicillin G Concentrations in Plasma and Milk of Lactating Dairy Cows Following Intramuscular Administration of Procaine Penicillin G
| Time Post-Administration | Matrix | Penicillin G Concentration (ng/mL) |
| 15 minutes | Plasma | 668.3 ± 73.7[5][6] |
| 30 minutes | Plasma | 1004.2 ± 108.5[5][6] |
| 1-4 hours (Cmax) | Plasma | 1495.1 ± 181.7[5][6] |
| 8 hours | Plasma | 1002.1 ± 93.2[5][6] |
Note: These plasma concentrations exceeded the MIC for penicillin-sensitive bacteria.[5][6]
Experimental Protocols
The data presented in this guide were generated using various experimental designs and analytical methods. Below are summaries of the methodologies employed in the cited studies.
Penicillin G Analysis in Mammary Tissue and Secretions
-
Sample Preparation: Mammary tissue was homogenized with water, while mammary secretions were diluted with saturated dibasic sodium phosphate. Proteins were precipitated using sulfuric acid and sodium tungstate solution.[1]
-
Extraction: The aqueous layer was recovered after sonication, shaking, and centrifugation.[1]
-
Analytical Method: Reversed-phase high-performance liquid chromatography (HPLC) was used for the determination of penicillin G.[1][2][3]
Penicillin G Residue Analysis in Edible Tissues
-
Analytical Method: A liquid chromatographic method was used for the analysis of benzylpenicillin residues in tissues.[4]
-
Limit of Detection: The method had a detection limit of 0.005 mg/kg.[4]
Penicillin G Analysis in Plasma
-
Sample Collection: Blood samples were collected from the jugular vein at various time points after intramuscular injection.[5][6]
-
Analytical Method: The specific analytical method for plasma penicillin G concentration was not detailed in the provided search results. However, HPLC and LC-MS/MS are common methods for such analyses.[7][8][9][10]
Mandatory Visualization
The following diagrams illustrate key processes related to the administration and action of this compound and a general workflow for tissue sample analysis.
Caption: Workflow of this compound from administration to action.
Caption: Ionic entrapment of this compound in the udder.
Caption: General workflow for tissue sample analysis.
Discussion and Conclusion
The available data strongly indicates that this compound is a more effective formulation for delivering penicillin G to the mammary gland than procaine penicillin G. This is due to its chemical structure which allows for efficient crossing of the blood-milk barrier and subsequent concentration at the site of infection through ionic entrapment.[11] this compound is a lipophilic weak base, and in the relatively acidic environment of an infected udder, it becomes ionized and is "trapped," leading to higher local concentrations.[11]
For respiratory infections, the diethylamino salt of penicillin G, a component of this compound, is reported to achieve high concentrations in pulmonary tissue, suggesting a potential advantage for this formulation in treating bovine respiratory disease. However, the lack of quantitative, comparative data in lung tissue is a notable gap in the current literature and warrants further investigation.
Procaine penicillin G, being a repository formulation, provides sustained plasma concentrations of penicillin G.[12] However, its penetration into specific tissues, such as the udder, appears to be less efficient than that of this compound. Residue studies show that procaine penicillin G can be detected in edible tissues like the liver, kidney, and muscle for several days post-administration, a critical consideration for food animal medicine.[4]
References
- 1. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Description of Plasma Penicillin G Concentrations after Intramuscular Injection in Double-Muscled Cows to Optimize the Timing of Antibiotherapy for Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. cdn.ymaws.com [cdn.ymaws.com]
A Comparative Analysis of Penethamate and Third-Generation Cephalosporins in the Management of Bovine Mastitis
A guide for researchers and drug development professionals on the clinical efficacy and experimental protocols of two key antibiotic classes used in veterinary medicine.
In the therapeutic landscape of bovine mastitis, a prevalent and economically significant disease in the dairy industry, antibiotic selection is a critical determinant of treatment success. This guide provides a detailed comparison of two important classes of antibiotics: penethamate, a penicillin G ester known for its enhanced tissue penetration, and third-generation cephalosporins, such as ceftiofur and cefquinome, which offer a broad spectrum of activity. This analysis is based on a synthesis of data from multiple independent clinical trials. It is important to note that a lack of direct head-to-head clinical trials necessitates an indirect comparison based on the available evidence from studies with varying designs and comparators.
Efficacy Data Summary
The following tables summarize the quantitative outcomes from various clinical trials investigating the efficacy of this compound and third-generation cephalosporins in treating both clinical and subclinical mastitis in dairy cattle.
Table 1: Clinical Efficacy of this compound Hydriodide in Treating Bovine Mastitis
| Indication | Treatment Protocol | Comparator | Bacteriological Cure Rate | Somatic Cell Count (SCC) Reduction | Source |
| Subclinical Mastitis | 5 g, Intramuscular (IM), daily for 3 days | No Treatment | 59.5% (quarters), 52.2% (cows) | Significant decrease in treated cows | [1][2] |
| Subclinical Mastitis | 5 g, IM, daily for 3 days | No Treatment | 32% (glands) | Geometric mean SCC declined from 481,000 to 352,000 cells/mL | [3][4] |
| Subclinical Mastitis | 5 g, IM, daily for 6 days | No Treatment | 56% (glands) | Geometric mean SCC declined from 481,000 to 276,000 cells/mL | [3][4] |
| Subclinical Mastitis | 300,000 IU, Intramammary (IMM), daily for 5 days | No Treatment & IM Benzyl Penicillin | Significantly higher than no treatment; no significant difference from IM Benzyl Penicillin | Significantly lower than no treatment | [5] |
Table 2: Clinical Efficacy of Third-Generation Cephalosporins in Treating Bovine Mastitis
| Drug | Indication | Treatment Protocol | Comparator | Bacteriological Cure Rate | Clinical Cure Rate | Source |
| Ceftiofur Hydrochloride | Mild to Moderate Clinical Mastitis | 125 mg, IMM, daily for 2 days | 8-day Ceftiofur treatment | 32% (all bacteria), 0% (S. aureus) | 89% | [6] |
| Ceftiofur Hydrochloride | Mild to Moderate Clinical Mastitis | 125 mg, IMM, daily for 8 days | 2-day Ceftiofur treatment | 61% (all bacteria), 47% (S. aureus) | 89% | [6] |
| Ceftiofur Hydrochloride | Nonsevere Clinical Mastitis | 125 mg, IMM, daily for 4 days | Tetracycline + Neomycin + Bacitracin | 79% | 79% | [7] |
| Ceftiofur | Severe Clinical Mastitis (Coliforms) | 2.2 mg/kg, IM, daily for 5 days | No systemic antibacterial therapy | Not Reported | Reduced culling/death rate (13.8% vs 37.0%) | [8] |
| Cefquinome | Clinical Mastitis with high SCC | 75 mg, IMM, 3 doses at 12h intervals (1.5 days) | 5-day Cefquinome treatment | Not significantly different from 5-day treatment | 62% at day 5 | [9] |
| Cefquinome | Clinical Mastitis with high SCC | 75 mg, IMM, extended 5-day treatment | 1.5-day Cefquinome treatment | Not significantly different from 1.5-day treatment | 58% at day 5 | [9] |
| Cefquinome | Experimental E. coli Mastitis | 75 mg, IMM, 3 doses at 12h intervals | Ampicillin + Cloxacillin | Significantly higher | Improved clinical recovery | [10] |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for key studies.
This compound Hydriodide for Subclinical Mastitis
A randomized controlled field trial was conducted to assess the efficacy of a 3-day intramuscular regimen of this compound hydriodide for subclinical mastitis in lactating cows.[1][2]
-
Animal Selection: Lactating cows were included if they had a somatic cell count (SCC) of ≥300,000 cells/mL in at least two of the last three monthly milk recordings, at least one quarter with an SCC >250,000 cells/mL, and the same bacterial species isolated in two consecutive samples taken 2 to 4 days apart.[1][2]
-
Treatment Regimen: The treatment group received daily intramuscular injections of this compound hydriodide for three consecutive days. The control group received no treatment.[1][2]
-
Outcome Assessment: Quarter milk samples were collected for bacteriological analysis and SCC determination at 14, 28, and 60 days post-treatment. Bacteriological cure was defined as the absence of the pre-treatment pathogen in the milk samples taken at 14 and 28 days after treatment.[1][2]
Ceftiofur Hydrochloride for Mild to Moderate Clinical Mastitis
This study compared the efficacy of an extended 8-day intramammary ceftiofur therapy with a standard 2-day regimen for naturally occurring mild to moderate clinical mastitis.[6]
-
Animal Selection: Holstein cows from 22 dairy herds with a diagnosis of mild to moderate clinical mastitis (score 1 and 2) were enrolled. Severe cases were excluded.[6]
-
Treatment Regimen: Cows were randomly assigned to one of two groups. The first group received an intramammary infusion of 125 mg of ceftiofur hydrochloride every 24 hours for 2 consecutive days. The second group received the same treatment every 24 hours for 8 consecutive days.[6]
-
Outcome Assessment: Clinical cure was assessed 21 days after the last treatment. Bacteriological cure was also determined at this time point.[6]
Cefquinome for Clinical Mastitis with Persistent High Somatic Cell Count
A non-blinded, controlled clinical trial was performed to compare a standard 1.5-day versus an extended 5-day intramammary cefquinome treatment for clinical mastitis in cows with a history of high SCC.[9]
-
Animal Selection: Cows with clinical mastitis that was immediately preceded by at least two consecutive monthly SCC recordings of >200,000 cells/ml were included in the study.[9]
-
Treatment Regimen: The standard treatment group received three intramammary infusions of 75 mg cefquinome at 12-hour intervals. The extended treatment group received six infusions: three at 12-hour intervals followed by three at 24-hour intervals.[9]
-
Outcome Assessment: The primary outcomes were bacteriological cure and clinical cure. Somatic cell count cure was a secondary outcome. Assessments were conducted at various time points post-treatment.[9]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for representative clinical trials of this compound and third-generation cephalosporins.
References
- 1. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of prolonged duration therapy of subclinical mastitis in lactating dairy cows using this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effects of systemic or intramammary antimicrobial treatment of bovine subclinical mastitis during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of extended intramammary ceftiofur therapy against mild to moderate clinical mastitis in Holstein dairy cows: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized clinical trial comparing ceftiofur hydrochloride with a positive control protocol for intramammary treatment of nonsevere clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of standard vs. extended intramammary cefquinome treatment of clinical mastitis in cows with persistent high somatic cell counts | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 10. Efficacy of cefquinome for treatment of cows with mastitis experimentally induced using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Penethamate Versus Ampicillin/Cloxacillin Combination Therapy for Mastitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of penethamate and the ampicillin/cloxacillin combination for the treatment of bovine mastitis, focusing on their performance backed by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of these therapeutic options.
Executive Summary
Both this compound, administered systemically, and the intramammary combination of ampicillin and cloxacillin are effective treatments for clinical and subclinical mastitis in dairy cattle. Clinical trials indicate that while there is often no significant difference in bacteriological and clinical cure rates between the two treatments, some studies suggest advantages for one over the other depending on the specific context and pathogens involved. This compound, a prodrug of benzylpenicillin, is noted for its ability to achieve therapeutic concentrations within the udder tissue following intramuscular injection. The ampicillin/cloxacillin combination provides a broad spectrum of activity directly at the site of infection.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Clinical and Bacteriological Cure Rates
| Treatment Group | Administration Route | Clinical Cure Rate | Bacteriological Cure Rate | Study Reference |
| This compound Hydriodide | Intramuscular | Not significantly different from ampicillin/cloxacillin | Not significantly different from ampicillin/cloxacillin | [1] |
| Ampicillin/Cloxacillin | Intramammary | Not significantly different from this compound | Not significantly different from this compound | [1] |
| This compound Hydriodide | Intramuscular | 65.8% (Initial Treatment) | 82.9% (Cumulative) | [2] |
| Ampicillin/Cloxacillin | Intramammary | 82.4% (Initial Treatment) | 90.4% (Cumulative) | [2] |
Table 2: Effect on Somatic Cell Count (SCC)
| Treatment Group | Effect on SCC | Study Reference |
| This compound Hydriodide | More frequent reduction of milk SCC below 250,000 cells/mL.[1] Also observed in adjacent, subclinically affected quarters.[1] | [1] |
| Ampicillin/Cloxacillin | Reduction in SCC observed. | [3] |
Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)
| Antibiotic | Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Study Reference |
| Ampicillin | Staphylococcus aureus | ≤0.25 - >64 | - | - | [4] |
| Cloxacillin (Oxacillin) | Staphylococcus aureus | ≤0.5 - >64 | - | - | [4] |
| Ampicillin | Streptococcus spp. | - | - | - | [5] |
| Cloxacillin | Streptococcus spp. | - | - | - | [6] |
Note: MIC values can vary significantly based on the specific bacterial isolate and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for ampicillin and cloxacillin are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically document M31-A3 for bacteria isolated from animals.[7][8][9][10]
Methodology:
-
Isolate Preparation: Bacterial isolates from milk samples of cows with mastitis are cultured on appropriate agar plates to obtain pure colonies.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a broth medium to a specific turbidity, corresponding to a known concentration of bacteria (e.g., 10^5 CFU/mL).
-
Antimicrobial Dilution: A series of twofold dilutions of the antimicrobial agents (ampicillin and cloxacillin, both individually and in combination) are prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Clinical Trial for Efficacy Comparison
The following is a generalized protocol for a randomized, controlled clinical trial comparing this compound and ampicillin/cloxacillin for the treatment of mastitis in lactating dairy cows.[11][12]
1. Animal Selection:
-
Inclusion Criteria: Lactating cows with a clinical or subclinical diagnosis of mastitis in at least one quarter. Diagnosis is based on clinical signs (abnormal milk, udder inflammation) and/or a Somatic Cell Count (SCC) exceeding a predefined threshold (e.g., 200,000 cells/mL). The presence of a target pathogen is confirmed by pre-treatment milk sample analysis.[12]
-
Exclusion Criteria: Cows with chronic or recurrent mastitis, those recently treated with other antibiotics, or with known hypersensitivity to beta-lactam antibiotics.
2. Study Design:
-
A randomized, controlled, multi-center field trial is often employed to minimize bias.[1]
-
Cows are randomly allocated to one of two treatment groups:
-
Group A: Intramuscular administration of this compound hydriodide.
-
Group B: Intramammary administration of an ampicillin/cloxacillin combination.
-
3. Treatment Administration:
-
This compound Group: Receives a specified dose of this compound hydriodide via intramuscular injection, often for a consecutive number of days.
-
Ampicillin/Cloxacillin Group: The infected quarter is infused with the ampicillin/cloxacillin product after milking, typically for a set number of treatments.
4. Data and Sample Collection:
-
Pre-treatment (Day 0): Clinical examination of the udder is performed. Milk samples are collected from the affected quarter(s) for bacteriological culture and SCC determination.
-
Post-treatment: Clinical examinations and milk sample collections are repeated at specified intervals (e.g., days 14 and 21 post-treatment) to assess clinical and bacteriological cure.[12]
5. Outcome Assessment:
-
Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment milk samples.[13]
-
Clinical Cure: Defined as the return of the milk and udder to a clinically normal state.
-
Somatic Cell Count: Changes in SCC from pre-treatment to post-treatment are measured.
Visualizations
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized clinical trial comparing treatments.
Mechanism of Action: Beta-Lactam Antibiotics
Caption: Inhibition of bacterial cell wall synthesis by beta-lactams.
References
- 1. Comparative efficacy of local and systemic antibiotic treatment in lactating cows with clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial resistance profiles of common mastitis pathogens on large Chinese dairy farms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro Susceptibility of Mastitis Pathogens Isolated from Clinical Mastitis Cases on Northern German Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. dbt.univr.it [dbt.univr.it]
- 11. Design of field trials for the evaluation of antibacterial products for therapy of bovine clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. vet.ufmg.br [vet.ufmg.br]
A Comparative Review of Penethamate Salt Formulations: Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
Penethamate, a prodrug of benzylpenicillin, is a critical antibiotic in veterinary medicine, particularly for the treatment of bovine mastitis. Its efficacy is intrinsically linked to its pharmacokinetic (PK) behavior, which can be significantly influenced by its salt form and formulation. This guide provides a comparative analysis of the pharmacokinetics of different this compound salt formulations, with a focus on supporting experimental data and methodologies to inform research and development.
Executive Summary
This compound hydriodide is the most extensively studied salt form, demonstrating rapid absorption and significant distribution into mammary tissues.[1][2] It is a lipophilic salt of a weak base, allowing it to readily diffuse through cell membranes to the site of infection where it hydrolyzes into the active benzylpenicillin.[3][4] This guide consolidates available pharmacokinetic data, primarily focusing on this compound hydriodide in different formulations, to draw comparative insights.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound hydriodide formulations from studies in cattle. Due to a scarcity of publicly available data on other this compound salts, this comparison focuses on different formulations of the hydriodide salt, which significantly impact its pharmacokinetic profile.
| Formulation | Salt Form | Animal Model | Dose | Tmax (plasma) | Cmax (plasma) | Tmax (milk) | Elimination Half-life (plasma) | AUC (milk, 0-48h) | Reference |
| Aqueous Suspension | Hydriodide | Lactating Cows | - | 3.76 h | - | 5.91 h | 4.27 h | 3.56 ± 0.17 mg·h/L | [1][5] |
| Oily Suspension | Hydriodide | Lactating Cows | - | - | - | - | - | 4.9 ± 1.4 mg·h/L | [5] |
| Reconstituted Suspension | Hydriodide | Dairy Cows | 14.2 mg/kg | 3 h | - | 7 h | - | - | [6] |
| Reconstituted Suspension | Hydriodide | Cattle | - | - | 682 ng/mL | - | 6.84 hours | 7770 h*ng/mL | [7] |
Experimental Methodologies
The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are detailed methodologies for key experiments cited.
Study 1: Pharmacokinetics of Aqueous and Oily this compound Hydriodide Suspensions in Cows
-
Objective: To compare the milk levels of benzylpenicillin after intramuscular injection of a stable oily formulation of this compound hydriodide with a marketed aqueous reconstituted suspension formulation.[5]
-
Subjects: Lactating cows.[5]
-
Drug Administration: A single intramuscular injection of either the aqueous or oily suspension of this compound hydriodide.[1][5]
-
Sampling: Milk samples were collected at various time points post-administration.[5]
-
Analytical Method: A reversed-phase high-performance liquid chromatography (HPLC) assay with photodiode array detection was developed and validated for the simultaneous determination of this compound and its hydrolytic product, benzylpenicillin. The assay demonstrated linearity over a concentration range of 1-100 µg/mL for both analytes.[5]
Study 2: Pharmacokinetics of Reconstituted this compound Hydriodide Suspension in Dairy Cows
-
Objective: To determine the pharmacokinetic profile of a reconstituted this compound hydriodide suspension after intramuscular administration.[6]
-
Subjects: Dairy cows.[6]
-
Drug Administration: Deep intramuscular injection of the reconstituted suspension at a dose of 15,000 IU (14.2 mg) of this compound hydriodide per kg of body weight daily for three to four consecutive days.[6]
-
Sampling: Blood and milk samples were collected to determine drug concentrations.[6]
-
Key Findings: Maximum serum concentrations were rapidly achieved in both blood (3 hours) and milk (7 hours).[6]
Mechanism of Action and Hydrolysis
This compound acts as a prodrug, delivering the active moiety, benzylpenicillin (penicillin G), to the site of infection.[4] Following intramuscular administration, the lipophilic this compound hydriodide is rapidly absorbed and distributed.[7] It readily crosses the blood-milk barrier due to its high lipid solubility.[2][7] In aqueous environments like blood and milk, this compound is hydrolyzed, releasing benzylpenicillin and diethylaminoethanol.[4][7] This hydrolysis is crucial for its therapeutic effect, as benzylpenicillin is the active antimicrobial agent that inhibits bacterial cell wall synthesis.[7]
Caption: this compound Hydrolysis and Activation Pathway.
Experimental Workflow: Pharmacokinetic Analysis
The determination of pharmacokinetic parameters involves a systematic workflow from sample collection to data analysis. This process is crucial for comparing the bioavailability and efficacy of different drug formulations.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
Conclusion
The available evidence strongly supports the use of this compound hydriodide in veterinary medicine, particularly for intramammary infections. Its pharmacokinetic profile is characterized by rapid absorption and efficient delivery of the active benzylpenicillin to the target tissue. While direct comparative data between different this compound salts are limited, studies on various formulations of this compound hydriodide reveal that the vehicle (e.g., aqueous vs. oily suspension) can influence the absorption and distribution profile, as indicated by differences in AUC in milk. Further research into other salt forms and formulations is warranted to optimize the therapeutic application of this important antibiotic. The development of stable, ready-to-use formulations remains a key area of interest to improve ease of administration in a field setting.[3][8]
References
- 1. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. assets.elanco.com [assets.elanco.com]
- 3. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]
- 8. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of In Vitro Penethamate Susceptibility Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of penethamate's in vitro performance against common bovine mastitis pathogens, contrasted with alternative antimicrobial agents. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to equip researchers and drug development professionals with the necessary information to assess the clinical relevance of this compound susceptibility data.
Introduction to this compound
This compound hydriodide is a prodrug of benzylpenicillin, formulated to enhance its distribution into mammary tissue. Due to its lipophilic nature, this compound achieves higher concentrations in milk compared to other penicillin formulations, making it a candidate for the systemic treatment of mastitis in cattle. Its antimicrobial activity is attributed to the in vivo hydrolysis to benzylpenicillin, which belongs to the β-lactam class of antibiotics.
Comparative In Vitro Susceptibility
The clinical efficacy of an antibiotic is often predicted by its in vitro activity against the target pathogen, commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value generally indicates a higher likelihood of therapeutic success.
The following tables summarize the in vitro susceptibility of major mastitis pathogens to benzylpenicillin (the active form of this compound) and commonly used alternative antibiotics. The data is presented as MIC50 and MIC90, which represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: MIC Distribution of Benzylpenicillin against Gram-Positive Mastitis Pathogens
| Microorganism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 296 | ≤0.06 | 1.0 |
| Streptococcus agalactiae | - | ≤0.06 | 0.125 |
| Streptococcus dysgalactiae | - | ≤0.06 | ≤0.06 |
| Streptococcus uberis | - | ≤0.06 | 0.25 |
| Corynebacterium spp. | - | ≤0.06 | 0.125 |
| Enterococcus spp. | - | 0.125 | 0.25 |
Data compiled from a study on isolates from Northern German dairy farms.[1]
Table 2: Comparative In Vitro Efficacy of Benzylpenicillin and Other Antibiotics against Staphylococcus aureus and Streptococcus uberis
| Antibiotic | Pathogen | % Isolates with High Chance of Cure (Low MICs) |
| Benzylpenicillin | Staphylococcus aureus | 58% |
| Cloxacillin | Staphylococcus aureus | 3% |
| Lincomycin/Neomycin | Staphylococcus aureus | 6% |
| Tylosin | Staphylococcus aureus | 0.5% |
| Benzylpenicillin | Streptococcus uberis | 87% |
| Cloxacillin | Streptococcus uberis | 6% |
| Lincomycin/Neomycin | Streptococcus uberis | 37% |
| Tylosin | Streptococcus uberis | 12% |
Data based on Mastatest findings from dairy farms in Manawatu, New Zealand.[2]
Experimental Protocols
The determination of in vitro susceptibility is crucial for understanding the potential clinical utility of an antibiotic. The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination of Benzylpenicillin against Bovine Mastitis Isolates
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document VET01.[3][4][5]
1. Preparation of Materials:
-
Bacterial Isolates: Pure cultures of mastitis pathogens (e.g., Staphylococcus aureus, Streptococcus uberis) isolated from bovine milk samples.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus spp., supplement with 2-5% lysed horse blood.
-
Antimicrobial Stock Solution: Prepare a stock solution of benzylpenicillin of known concentration.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Serial Dilution of the Antimicrobial Agent:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the benzylpenicillin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations. Discard the final 50 µL from the last well.
3. Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only).
4. Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance
This compound, through its conversion to benzylpenicillin, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Signaling Pathway: Penicillin Action on Bacterial Cell Wall Synthesis
Caption: Penicillin inhibits bacterial cell wall synthesis by targeting PBPs.
The primary mechanism of action involves the acylation of the active site of Penicillin-Binding Proteins (PBPs).[6][7][8] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. In Staphylococcus aureus, there are four native PBPs (PBP1, PBP2, PBP3, and PBP4).[6][7][8] By binding to these proteins, benzylpenicillin inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.
Mechanisms of Resistance
Bacterial resistance to penicillin primarily occurs through two mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of penicillin, rendering it inactive.
-
Alteration of Target Site: Modifications in the structure of PBPs reduce the binding affinity of β-lactam antibiotics.
Caption: Workflow for assessing the clinical relevance of in vitro data.
Conclusion
In vitro susceptibility data for this compound (benzylpenicillin) demonstrate potent activity against key Gram-positive mastitis pathogens, often superior to other commonly used antibiotics. However, the clinical relevance of this data is multifaceted. While a low MIC is a strong indicator of potential efficacy, factors such as the pharmacokinetic properties of the drug in the target tissue and the presence of resistance mechanisms within the bacterial population must also be considered. The provided experimental protocols and mechanistic diagrams offer a framework for researchers to conduct and interpret susceptibility testing, ultimately aiding in the rational development and use of this compound in a clinical setting.
References
- 1. Antimicrobial Selection for the Treatment of Clinical Mastitis and the Efficacy of Penicillin Treatment Protocols in Large Estonian Dairy Herds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taking the guesswork out of mastitis - Tararua Vets [tararuavets.nz]
- 3. normsplash.com [normsplash.com]
- 4. researchgate.net [researchgate.net]
- 5. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 6. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBP4: A New Perspective on Staphylococcus aureus β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Penethamate
For Immediate Implementation by Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of penethamate, a beta-lactam antibiotic. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing the environmental impact of research activities.
This compound, a prodrug of benzylpenicillin, is effective in research applications but requires careful handling and disposal due to its potential as a sensitizer and its ecotoxicity. Improper disposal can lead to the contamination of water systems and contribute to the development of antibiotic-resistant bacteria.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of chemical solutions. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
This protocol details the chemical inactivation of this compound through alkaline hydrolysis, rendering it antibiotically inactive.
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Preparation of Inactivation Solution: Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation Procedure:
-
For liquid this compound waste, add a sufficient volume of 1 M NaOH solution to ensure the final pH of the mixture is greater than 12.
-
For solid this compound waste, dissolve it in a minimal amount of water before adding the 1 M NaOH solution.
-
Stir the resulting mixture at room temperature for a minimum of 4 hours . This duration is a conservative timeframe to ensure the complete hydrolysis of the beta-lactam ring, based on protocols for similar antibiotics.[1]
-
-
Neutralization: After the inactivation period, neutralize the alkaline solution by carefully adding an acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter.
-
Final Disposal:
-
The neutralized, inactivated solution should be collected in a designated hazardous waste container. Do not dispose of the solution down the drain. [2]
-
All contaminated labware, including empty containers, pipette tips, and weighing boats, should be rinsed with a 1 M NaOH solution, followed by water. The rinsate should be collected along with the inactivated this compound solution. After decontamination, this labware can be disposed of as regular laboratory waste, in accordance with institutional guidelines.
-
Table 2: Quantitative Parameters for this compound Inactivation
| Parameter | Value | Notes |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | Effective for the hydrolysis of the beta-lactam ring. |
| Reaction Time | ≥ 4 hours | Ensures complete degradation of the antibiotic. |
| Temperature | Room Temperature | Sufficient for the hydrolysis reaction. |
| Final pH of Inactivated Solution | 6.0 - 8.0 | After neutralization. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Regulatory Compliance
The disposal of pharmaceutical waste is subject to regulations from various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5] These regulations can vary at the state and local levels. It is imperative that all laboratory personnel are familiar with and adhere to the specific waste disposal policies of their institution and locality.[6][7]
By implementing these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and contributing to a healthier ecosystem.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Penethamate
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with Penethamate. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.
This compound hydriodide, a prodrug of benzylpenicillin, is utilized in veterinary medicine and research for its antibacterial properties.[1] As with any active pharmaceutical ingredient, careful handling is paramount to prevent occupational exposure and potential allergic sensitization.[2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for working with this substance.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure to this compound.[3] A risk assessment should be conducted for each procedure to determine the specific PPE required.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves.[2][4] Dispose of contaminated gloves immediately after use. |
| Eye and Face Protection | Safety glasses or face shield | Use eye safety glasses or face protection to shield against splashes or dust.[4] |
| Body Protection | Laboratory coat or protective clothing | Wear protective clothing to prevent skin contact.[4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][4] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when generating dust or aerosols, wear respiratory protection.[5] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow outlines the key steps and precautions.
Caption: This diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
Hazard Identification and First Aid
It is crucial to be aware of the potential hazards associated with this compound and the appropriate first aid measures.
Potential Hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[2][4]
-
Inhalation: Inhalation of dust or aerosols may cause allergy or asthma symptoms or breathing difficulties.[2][5]
-
Eye Contact: Direct contact may cause irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water. If irritation or a rash occurs, seek medical advice.[2][4]
-
Eye Contact: Flush eyes with water for several minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[2]
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store in a tightly closed, original container in a dry and cool place.[4]
-
Keep away from direct heat or sunlight.[4]
-
Store out of reach of children and away from foodstuffs.[2][4]
Disposal:
-
Dispose of waste material and containers at an approved landfill or other approved facility in accordance with local, state, and federal regulations.[2][4]
-
Avoid the release of this compound into the environment as it can be very toxic to aquatic life with long-lasting effects.[2][4]
-
Collect any spills with absorbent material and place them in a sealable container for disposal.[4]
-
Do not contaminate water supplies with the product or empty containers.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
